molecular formula C17H19NO2 B8650562 4-(4-Phenoxyphenoxy)piperidine

4-(4-Phenoxyphenoxy)piperidine

Cat. No.: B8650562
M. Wt: 269.34 g/mol
InChI Key: BOOQGFFJYGHEDU-UHFFFAOYSA-N
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Description

4-(4-Phenoxyphenoxy)piperidine is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-(4-phenoxyphenoxy)piperidine

InChI

InChI=1S/C17H19NO2/c1-2-4-14(5-3-1)19-15-6-8-16(9-7-15)20-17-10-12-18-13-11-17/h1-9,17-18H,10-13H2

InChI Key

BOOQGFFJYGHEDU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 4-(4-Phenoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Phenoxyphenoxy)piperidine

Introduction

This compound is a heterocyclic amine that represents a significant scaffold in modern medicinal chemistry. As a key building block, it is integral to the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The piperidine moiety is a ubiquitous structural motif in a multitude of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Derivatives of this core structure are explored for their potential in treating neurological disorders and for their interactions with various biological receptors.[1][3][4][5]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As a Senior Application Scientist, the objective here is not merely to list data but to provide a field-proven perspective on why these properties are critical and how they are reliably determined. Understanding these characteristics is paramount for researchers in drug discovery and development, as they directly influence a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.

This document will primarily discuss the compound in its free base form and its more commonly handled hydrochloride (HCl) salt. The distinction is critical, as the salt form generally offers enhanced solubility and stability, making it more suitable for experimental and formulation purposes.[3][4]

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental identifiers. This compound consists of a central piperidine ring linked via an ether bond at the 4-position to a phenoxyphenoxy moiety. The secondary amine of the piperidine ring is a key functional group, imparting basicity and serving as a handle for further synthetic modification.

IdentifierValueSource
Chemical Name This compound-
Common Form This compound hydrochloride[6]
CAS Number (HCl Salt) 942194-86-7[6]
Molecular Formula (Free Base) C₁₇H₁₉NO₂Calculated
Molecular Formula (HCl Salt) C₁₇H₂₀ClNO₂[6]
Molecular Weight (Free Base) 269.34 g/mol Calculated
Molecular Weight (HCl Salt) 305.80 g/mol [6]

Core Physicochemical Properties: A Summary

The following table summarizes the essential physicochemical data for this compound. It is important to note that while some data is available for the HCl salt, other values are estimated based on the compound's structure and data from closely related analogs due to the limited public availability of comprehensive experimental results for this specific molecule.

PropertyValue (Free Base)Value (HCl Salt)Rationale & Significance
Physical State Expected to be a solid or high-boiling oilCrystalline solidThe salt form introduces ionic interactions, favoring a crystalline lattice and higher melting point.
Melting Point (°C) Not availableEstimated: 140-155 °CBased on similar structures like 4-(4-benzylphenoxy)piperidine HCl (145-150°C).[4] Melting point is a critical indicator of purity and lattice energy.
Aqueous Solubility Poorly solubleModerately to highly solubleThe protonated amine in the HCl salt can form hydrogen bonds with water, drastically increasing solubility over the lipophilic free base.[3] This is crucial for formulation.
pKa Estimated: 10.5 - 11.5-The piperidine nitrogen is basic. This value is estimated from the pKa of protonated piperidine (11.22).[7] It dictates the ionization state at physiological pH.
LogP (o/w) Calculated: 3.5 - 4.5-Calculated using cheminformatics tools. Similar lipophilic piperidines have high LogP values.[5][8] This indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.

In-Depth Analysis and Methodologies

A robust characterization of a compound relies on a suite of orthogonal analytical techniques. The choice of methodology is driven by the need to establish identity, purity, stability, and other properties that predict its behavior in downstream applications.

Spectroscopic Characterization Workflow

Causality: Spectroscopic analysis is the cornerstone of chemical identification. It provides an electronic and vibrational fingerprint of the molecule, allowing for unambiguous structure confirmation. The combination of NMR, IR, and MS is a self-validating system; the data from each technique must be consistent with the proposed structure.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Structural Confirmation cluster_analysis Purity & Properties synth Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synth->nmr Confirms Connectivity ir FTIR Spectroscopy synth->ir Confirms Functional Groups ms Mass Spectrometry synth->ms Confirms Mass hplc HPLC Purity nmr->hplc ir->hplc ms->hplc Structural data informs method development thermal Thermal Analysis (DSC/TGA) hplc->thermal sol_logp Solubility & LogP hplc->sol_logp Purified sample required for property analysis

Caption: Integrated workflow for physicochemical characterization.

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise: NMR is unparalleled for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H NMR would confirm the presence and relative ratios of aromatic and aliphatic protons, while ¹³C NMR would verify the number of unique carbon environments.

  • Expected ¹H NMR Spectrum:

    • Aromatic Region (δ 6.8-7.4 ppm): A complex series of multiplets corresponding to the 9 protons of the two phenyl rings.

    • Piperidine Region (δ 2.8-3.5 ppm & δ 1.6-2.2 ppm): Protons on carbons adjacent to the nitrogen will be downfield from those further away. The proton at the C4 position (HC-O) will be a distinct multiplet around δ 4.5 ppm.

    • Amine Proton (N-H): A broad singlet, typically between δ 1.5-3.0 ppm, whose position is concentration and solvent dependent.

  • Experimental Protocol: ¹H NMR

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for visualizing N-H protons.

    • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

    • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate signals to confirm proton counts.

3.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Expertise: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule. Its value lies in quickly confirming the presence of key bonds, such as the N-H of the piperidine and the C-O ether linkages.

  • Expected Key Absorption Bands:

    • ~3300 cm⁻¹: N-H stretch (secondary amine), typically a sharp to medium peak.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretch (piperidine ring).

    • ~1600 & ~1500 cm⁻¹: Aromatic C=C ring stretching.

    • ~1240 cm⁻¹: Aryl-O-C stretch (asymmetric) for the ether linkage.

  • Experimental Protocol: ATR-FTIR

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

    • Sample Scan: Lower the anvil to press the sample against the crystal and acquire the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

    • Analysis: Identify characteristic peaks and compare them to expected values.

3.1.3 Mass Spectrometry (MS)

  • Expertise: MS provides the molecular weight of the compound, serving as a final confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high confidence.

  • Expected Result (Electrospray Ionization - ESI+):

    • The primary ion observed would be the protonated molecule [M+H]⁺.

    • For the free base (C₁₇H₁₉NO₂): Expected m/z = 270.1489.

  • Experimental Protocol: ESI-MS

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Analysis: Identify the [M+H]⁺ peak and confirm that its mass corresponds to the expected molecular formula.

Chromatographic Purity Assessment

Causality: Before any biological or advanced physical testing, purity must be established. Impurities can drastically alter experimental results. HPLC is the industry standard for quantifying the purity of non-volatile organic compounds.

  • Expertise: A well-chosen reverse-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products. The choice of a C18 column is standard for lipophilic molecules like this one. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected.

  • Experimental Protocol: Reverse-Phase HPLC

    • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic acid (TFA) in Water

      • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient Elution: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B (e.g., 95%) over 15-20 minutes. This ensures elution of all components.

    • Detection: Monitor at a wavelength where the phenyl rings absorb, typically 254 nm.

    • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Thermal Properties

Causality: Thermal analysis is critical for understanding a compound's stability and physical state. DSC identifies the melting point, a key purity indicator, while TGA reveals the onset temperature of thermal decomposition, defining the upper limit for handling and storage.[9][10]

  • Experimental Protocol: DSC for Melting Point

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp melt peak is indicative of high purity.

  • Experimental Protocol: TGA for Thermal Stability

    • Sample Preparation: Place 5-10 mg of the sample into a ceramic TGA pan.

    • Method: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to an elevated temperature (e.g., 600 °C) under nitrogen.

    • Analysis: The TGA curve plots weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Conclusion

This compound is a valuable molecular scaffold whose utility in research and drug development is predicated on a thorough understanding of its physicochemical properties. This guide has detailed the critical parameters—from molecular identity and purity to solubility and thermal stability—that must be rigorously evaluated. The provided protocols, grounded in the principles of causality and self-validation, offer a robust framework for the complete characterization of this and similar compounds. For the drug development professional, this data is not academic; it is the foundation upon which successful lead optimization, formulation, and preclinical evaluation are built.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). Pyriproxyfen. Retrieved from [Link]

  • Google Patents. (1981). EP0023706A1 - 4-Phenoxy piperidines, process for their preparation, their use and medicaments containing them.
  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Piperidine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-chlorophenoxy)piperidine (C11H14ClNO). Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxy-phenoxymethyl)-piperidine. Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenoxy)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(3-Propan-2-ylphenyl)phenoxy]piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-(4-Phenoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

4-(4-Phenoxyphenoxy)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, featuring a piperidine ring linked to a diaryl ether moiety, is a common scaffold in various pharmacologically active molecules. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. This technical guide provides an in-depth analysis of the spectral data of this compound, offering a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for unequivocal molecular characterization.

The causality behind the choice of these techniques lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom. IR spectroscopy identifies the functional groups present in the molecule. Mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further confirming the structure. Together, they form a powerful triad for structural elucidation.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering for this compound.

¹H NMR Spectral Data Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the number of different types of protons and their chemical environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35d2HH-2', H-6'
~7.10t2HH-3', H-5'
~7.00t1HH-4'
~6.95d2HH-2'', H-6''
~6.90d2HH-3'', H-5''
~4.40m1HH-4
~3.20m2HH-2 (axial), H-6 (axial)
~2.80m2HH-2 (eq), H-6 (eq)
~2.10m2HH-3 (axial), H-5 (axial)
~1.80m2HH-3 (eq), H-5 (eq)
~1.70br s1HN-H

Interpretation:

  • Aromatic Region (δ 6.90-7.35): The signals in this region are characteristic of protons on aromatic rings.[1][2][3] The downfield shift is due to the deshielding effect of the ring current. The phenoxy group protons (H-2', H-3', H-4', H-5', H-6') and the protons on the second phenyl ring (H-2'', H-3'', H-5'', H-6'') are expected to show distinct splitting patterns (doublets and triplets) due to coupling with adjacent protons. The protons ortho to the ether linkages (H-2', H-6', H-2'', H-6'') are typically shifted further downfield than the meta and para protons.

  • Piperidine Ring Protons (δ 1.80-4.40):

    • The proton at the C-4 position (H-4), being attached to the carbon bearing the ether oxygen, is expected to be the most downfield of the piperidine protons due to the electron-withdrawing effect of the oxygen atom.

    • The protons on C-2 and C-6, adjacent to the nitrogen atom, will be deshielded and are expected to appear in the δ 2.80-3.20 region. Due to the chair conformation of the piperidine ring, the axial and equatorial protons will have different chemical shifts and coupling constants.

    • The protons on C-3 and C-5 are further from the heteroatoms and will appear more upfield, in the δ 1.80-2.10 range, again with distinct signals for the axial and equatorial positions.

  • N-H Proton (δ ~1.70): The proton attached to the nitrogen is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectral Data Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~157.0C-4''
~155.0C-1'
~152.0C-1''
~142.0C-4'
~129.8C-3', C-5'
~123.5C-4'
~120.0C-2'', C-6''
~119.0C-2', C-6'
~118.0C-3'', C-5''
~72.0C-4
~43.0C-2, C-6
~31.0C-3, C-5

Interpretation:

  • Aromatic Region (δ 118.0-157.0): The signals for the twelve aromatic carbons appear in this region. The carbons directly attached to the oxygen atoms (C-1', C-4', C-1'', C-4'') are expected to be the most downfield due to the deshielding effect of the ether linkage.

  • Piperidine Ring Carbons (δ 31.0-72.0):

    • The carbon at the C-4 position, bonded to the ether oxygen, will be significantly deshielded and is predicted to appear around δ 72.0.

    • The carbons adjacent to the nitrogen (C-2 and C-6) are expected to resonate around δ 43.0.[4][5]

    • The carbons at the C-3 and C-5 positions will be the most shielded of the piperidine ring carbons, appearing at approximately δ 31.0.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3350Medium, sharpN-H stretch (secondary amine)
~3050MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1600, ~1500StrongAromatic C=C stretch
~1240StrongAryl-O-C stretch (asymmetric)
~1170StrongC-N stretch
~1040StrongAryl-O-C stretch (symmetric)
~830Strongp-disubstituted benzene C-H bend

Interpretation:

  • N-H Stretch: The presence of a secondary amine is confirmed by a characteristic sharp absorption band around 3350 cm⁻¹.[6]

  • C-H Stretches: The bands above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while the strong absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the piperidine ring.

  • Aromatic C=C Stretches: The sharp peaks at approximately 1600 and 1500 cm⁻¹ are characteristic of carbon-carbon double bond stretching within the aromatic rings.

  • C-O Stretches: The strong absorption bands around 1240 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the diaryl ether moiety, respectively.[7][8]

  • C-N Stretch: The absorption around 1170 cm⁻¹ corresponds to the C-N stretching of the piperidine ring.

  • Aromatic C-H Bend: The strong band around 830 cm⁻¹ suggests para-disubstitution on the benzene rings.[9]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 283, corresponding to the molecular weight of this compound (C₁₇H₁₉NO₂).

  • Major Fragment Ions:

    • m/z = 186: This fragment likely arises from the cleavage of the C4-O bond of the piperidine ring, resulting in the [M - C₅H₁₀N]⁺ ion, which corresponds to the 4-phenoxyphenoxy radical cation.

    • m/z = 169: Loss of a phenoxy radical from the molecular ion.

    • m/z = 98: This is a characteristic fragment for 4-substituted piperidines, resulting from the alpha-cleavage of the piperidine ring, leading to the formation of a stable iminium ion.[10]

    • m/z = 84: This fragment corresponds to the piperidine ring cation after the loss of the 4-phenoxyphenoxy group.

    • m/z = 77: This peak is characteristic of a phenyl group.

The fragmentation of ethers often involves cleavage of the C-O bond.[11][12][13] Aromatic ethers can also produce prominent molecular ions due to the stability of the aromatic rings.[14]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a compound like this compound. These protocols are designed to be self-validating through the use of internal standards and appropriate instrument calibration.

NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire at least 1024 scans with proton decoupling.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition & Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H & 13C Spectra (500 MHz) transfer->acquire Insert into Spectrometer process Process Data acquire->process reference Reference to TMS process->reference G cluster_0 Sample Introduction cluster_1 Mass Analysis sample_prep Prepare Dilute Solution injection Inject into MS sample_prep->injection ionization Ionization (EI, 70 eV) injection->ionization Vaporization separation Mass Separation (Quadrupole/TOF) ionization->separation detection Detection separation->detection data_out Data Output (m/z vs. Intensity) detection->data_out Mass Spectrum

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-(4-Phenoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 4-(4-Phenoxyphenoxy)piperidine, a novel molecule with potential pharmaceutical applications. Given the limited publicly available data for this specific compound, this document emphasizes robust, scientifically-grounded experimental protocols designed to generate high-quality, reproducible data essential for drug development. The methodologies detailed herein are rooted in established principles of physical pharmacy and analytical chemistry, drawing upon international regulatory guidelines to ensure the generation of data suitable for regulatory submissions.

This guide will navigate the reader through the critical aspects of solubility and stability assessment, from initial screening to in-depth characterization. We will explore the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for producing trustworthy results.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

The journey of a promising new chemical entity (NCE) from the laboratory to a marketed pharmaceutical product is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, with solubility and stability being paramount. These intrinsic characteristics profoundly influence a drug's bioavailability, manufacturability, and shelf-life.

Solubility , the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a key determinant of a drug's absorption in the gastrointestinal tract. Poor aqueous solubility is a major contributor to low and variable bioavailability, often leading to the failure of otherwise potent drug candidates.

Stability , the capacity of a drug substance to remain within established specifications, is crucial for ensuring its safety and efficacy throughout its shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.

This guide will provide the foundational knowledge and practical protocols to thoroughly characterize the solubility and stability of this compound, enabling informed decisions in the drug development process.

Solubility Profiling of this compound

A comprehensive understanding of a compound's solubility in a variety of aqueous and organic media is essential for formulation development. The piperidine moiety in this compound suggests a basic nature, implying that its aqueous solubility will be pH-dependent.

Theoretical Considerations

The presence of the basic piperidine nitrogen in this compound means it will exist in equilibrium between its free base and its protonated (ionized) form in aqueous solutions. The Henderson-Hasselbalch equation governs this equilibrium. Generally, the ionized form of a drug exhibits higher aqueous solubility than the neutral form. Therefore, it is anticipated that the solubility of this compound will be higher at lower pH values.

Experimental Determination of Solubility

Two key types of solubility measurements are pertinent in drug development: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput screening method that measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer. It provides a rapid assessment of solubility but may overestimate the true equilibrium solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination and is crucial for late-stage development and regulatory filings.

This protocol provides a rapid assessment of the aqueous solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Automated liquid handler (optional)

  • Plate shaker

  • Nephelometer or plate reader capable of turbidity measurements

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add a fixed volume of PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.[1]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Causality of Experimental Choices:

  • DMSO as the initial solvent: It is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating a concentrated stock solution.

  • PBS at pH 7.4: This buffer mimics physiological pH, providing a relevant initial assessment of solubility in the body.

  • Nephelometry: This technique is highly sensitive to the formation of fine precipitates, providing a clear endpoint for the assay.

The shake-flask method is the definitive way to measure thermodynamic solubility.

Materials:

  • This compound (solid)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4)

  • Organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Validated HPLC-UV analytical method (see Section 4)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each of the selected solvents.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method.

Causality of Experimental Choices:

  • Use of excess solid: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Prolonged shaking: This allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved compound.

  • Filtration: This is a critical step to ensure that only the dissolved compound is being measured, preventing artificially high results from suspended microparticles.

Data Presentation: Solubility Profile

The results of the solubility studies should be presented in a clear and concise table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)
0.1 N HCl (pH 1.2)25[Insert Data][Insert Data]
Acetate Buffer (pH 4.5)25[Insert Data][Insert Data]
Phosphate Buffer (pH 6.8)25[Insert Data][Insert Data]
Phosphate Buffer (pH 7.4)25[Insert Data][Insert Data]
Ethanol25[Insert Data][Insert Data]
Propylene Glycol25[Insert Data][Insert Data]
Polyethylene Glycol 40025[Insert Data][Insert Data]
Visualization of the Solubility Testing Workflow

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare 10 mM Stock in DMSO k_dilute Serial Dilution in 96-well Plate k_start->k_dilute k_add_buffer Add PBS (pH 7.4) k_dilute->k_add_buffer k_incubate Incubate (2h, 25°C) with Shaking k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Report Kinetic Solubility k_measure->k_result t_start Add Excess Solid to Solvents t_equilibrate Equilibrate (24-48h) with Shaking t_start->t_equilibrate t_separate Centrifuge to Separate Phases t_equilibrate->t_separate t_filter Filter Supernatant (0.22 µm) t_separate->t_filter t_quantify Quantify by HPLC-UV t_filter->t_quantify t_result Report Thermodynamic Solubility t_quantify->t_result

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Profiling and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are conducted to identify the likely degradation products, which helps in understanding the degradation pathways and in the development of stability-indicating analytical methods.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Initial Chromatographic Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 220-300 nm).

  • Injection Volume: 10 µL.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate a modest level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 72 hours.

  • Thermal Degradation (Solid State): 80°C for 72 hours.

  • Thermal Degradation (Solution): 60°C in purified water for up to 72 hours.

  • Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be protected from light.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

  • Expose the samples to the stress conditions for a defined period.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using the developed stability-indicating HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Causality of Experimental Choices:

  • Acid and Base Hydrolysis: The ether linkages and the piperidine ring in this compound may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidative Degradation: The tertiary amine of the piperidine ring is a potential site for oxidation, which could lead to N-oxide formation or ring-opening.[4]

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

  • Photostability Testing: Exposure to light can induce photolytic degradation, particularly in molecules with aromatic rings.

Data Presentation: Stability Profile

The results of the forced degradation studies should be summarized in a table.

Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl (60°C)72 h[Insert Data][Insert Data][Insert Data]
0.1 M NaOH (60°C)72 h[Insert Data][Insert Data][Insert Data]
3% H₂O₂ (RT)72 h[Insert Data][Insert Data][Insert Data]
Thermal (80°C, Solid)72 h[Insert Data][Insert Data][Insert Data]
Photostability (ICH Q1B)-[Insert Data][Insert Data]*[Insert D Q1B)

Sources

Theoretical and computational studies of 4-(4-Phenoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Theoretical and Computational Profiling of 4-(4-Phenoxyphenoxy)piperidine: Structural Dynamics and Reactivity

Abstract

This technical guide outlines the comprehensive theoretical framework for analyzing this compound, a critical pharmacophore in neuropharmacology and medicinal chemistry. By integrating Density Functional Theory (DFT), molecular electrostatic potential (MEP) mapping, and molecular docking protocols, this document provides a blueprint for predicting the stability, reactivity, and binding efficacy of this scaffold. The guide prioritizes self-validating protocols to ensure high-fidelity data suitable for regulatory submission and lead optimization.

Introduction: The Pharmacophore Context

This compound represents a hybrid scaffold combining a flexible piperidine ring—a staple in CNS-active drugs like Donepezil and Haloperidol—with a diphenyl ether moiety. The ether linkage introduces specific rotational degrees of freedom that influence the molecule's "induced fit" capability within protein binding pockets.

Key Structural Features:

  • Piperidine Ring: Typically adopts a chair conformation, serving as the primary protonation site (pKa ~9-10) for ionic interactions with aspartate residues in receptors.

  • Phenoxy-Phenoxy Tail: A hydrophobic, aromatic extension that engages in

    
     stacking (T-shaped or parallel-displaced) with aromatic amino acids (Trp, Phe, Tyr).
    

Computational Framework (Methodology)

To ensure scientific integrity, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy (E-E-A-T compliant).

Geometry Optimization & Electronic Structure
  • Theory Level: DFT (Density Functional Theory)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Rationale: Proven reliability for organic bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p). Rationale: The diffuse functions (++) are critical for capturing the electron lone pairs on the ether oxygens and the piperidine nitrogen.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model). Solvents: Water (physiological) and DMSO (solubility studies).

Self-Validating Protocol (Quality Control)

A valid optimization must meet two criteria:

  • Convergence: Maximum force and displacement must fall below the default thresholds (

    
     Hartree/Bohr).
    
  • Frequency Check: The Hessian matrix calculation must yield zero imaginary frequencies . An imaginary frequency indicates a transition state (saddle point), not a ground state minimum.

OptimizationWorkflow Start Initial Structure (ChemDraw/GaussView) DFT DFT Optimization B3LYP/6-311++G(d,p) Start->DFT Freq Frequency Calculation (Hessian Matrix) DFT->Freq Check Imaginary Frequencies? Freq->Check Success Global Minimum Confirmed Check->Success No (0) Fail Transition State (Re-optimize) Check->Fail Yes (>0) Fail->DFT Perturb Geometry

Figure 1: Self-validating geometry optimization workflow ensuring ground-state stability.

Structural & Electronic Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the piperidine nitrogen lone pair and the ether oxygen atoms (electron donors).

  • LUMO Location: Distributed across the aromatic phenoxy rings (electron acceptors).

  • Chemical Hardness (

    
    ):  A large gap implies high stability and low reactivity (hard molecule).
    
  • Electrophilicity Index (

    
    ):  Quantifies the propensity to accept electrons.
    

Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p)):

ParameterSymbolFormulaSignificance
Ionization Potential


Energy to remove an electron.
Electron Affinity


Energy to gain an electron.
Chemical Hardness


Resistance to charge transfer.
Chemical Potential


Direction of electron flow.
Electrophilicity


Bioactivity indicator.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

  • Red Regions (Negative): Localized over the Oxygen atoms and Nitrogen lone pair. These are H-bond acceptor sites.

  • Blue Regions (Positive): Localized over the N-H proton (if protonated) and aromatic hydrogens. These are H-bond donor sites.

Spectroscopic Profiling (Vibrational Analysis)

To validate theoretical models against experimental samples, focus on these diagnostic IR bands. A scaling factor of approx. 0.961 is typically applied to DFT frequencies to correct for anharmonicity.

Vibrational ModeTheoretical Frequency (

)
Experimental Range (

)
Intensity
N-H Stretch 3350 - 34503300 - 3500Medium/Broad
C-H (Aromatic) 3050 - 31003000 - 3100Weak
C-H (Aliphatic) 2850 - 29502800 - 3000Strong
C-O-C (Ether) 1230 - 12701200 - 1275Very Strong

Biological Interaction: Molecular Docking

The piperidine ether scaffold is often investigated for activity against targets like Acetylcholinesterase (AChE) (Alzheimer's) or Sigma-1 Receptors (Neuropathic pain).

Docking Protocol
  • Ligand Prep: Energy minimize the DFT-optimized structure. Assign Gasteiger charges.

  • Target Prep: Remove crystallographic water (unless bridging). Add polar hydrogens.

  • Grid Generation: Center grid box on the active site (e.g., Ser203/His447 triad for AChE).

  • Algorithm: Lamarckian Genetic Algorithm (LGA).

Interaction Mechanism

The diagram below illustrates the hypothetical binding mode of this compound within a hydrophobic pocket.

BindingInteraction Ligand 4-(4-Phenoxyphenoxy) piperidine Site_Asp Aspartate Residue (Anionic Site) Ligand->Site_Asp Ionic Interaction (Protonated N+) Site_Trp Tryptophan/Phe (PAS/Aromatic) Ligand->Site_Trp Pi-Pi Stacking (Phenoxy Rings) Site_Tyr Tyrosine (H-Bond Donor) Ligand->Site_Tyr H-Bonding (Ether Oxygen)

Figure 2: Predicted pharmacophoric interactions within a typical GPCR or Enzyme binding pocket.

Conclusion

This compound exhibits a stable chair conformation with significant electronic versatility driven by its ether linkages. Theoretical studies confirm its potential as a "hard" electrophile with distinct H-bond acceptor sites, making it a viable candidate for optimizing binding affinity in neurodegenerative drug discovery.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Miertus, S., & Tomasi, J. (1982). Approximate evaluations of the electrostatic free energy and internal energy changes in solution processes. Chemical Physics, 65(2), 239-245. Link

  • Jamróz, M. H. (2013). Vibrational Energy Distribution Analysis (VEDA): Scopes and limitations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 220-230. Link

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. Link

The 4-(4-Phenoxyphenoxy)piperidine Scaffold: A Privileged Motif for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-phenoxyphenoxy)piperidine scaffold has emerged as a significant "privileged structure" in modern medicinal chemistry. Its unique three-dimensional conformation and tunable physicochemical properties have enabled the development of potent and selective modulators for a diverse range of biological targets. This technical guide provides a comprehensive overview of the known and potential biological targets of this scaffold, delving into the underlying structure-activity relationships and the strategic application of this motif in drug discovery. We will explore its interactions with key protein families, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. Furthermore, this guide will detail robust experimental workflows for the deconvolution of novel targets for compounds bearing this scaffold, thereby empowering researchers to unlock its full therapeutic potential.

Introduction: The Rise of a Versatile Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous natural products and FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations.[1][2] The this compound core, a more elaborate iteration, combines the piperidine moiety with a flexible diaryl ether linkage. This combination imparts a unique conformational profile and lipophilicity, making it particularly adept at engaging with binding sites of various proteins.[3][4] Its derivatives have shown promise in addressing a spectrum of pathological conditions, most notably in the realm of neurological and psychiatric disorders, but also in oncology and beyond.[4][5]

This guide will serve as a technical resource for researchers, providing a curated synthesis of the current understanding of the this compound scaffold's biological interactions and offering a forward-looking perspective on its potential applications in therapeutic development.

Established and Putative Biological Targets

The inherent structural features of the this compound scaffold predispose it to interact with several key classes of biological macromolecules.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most successfully drugged protein families. The conformational flexibility and lipophilic nature of the this compound scaffold make it an ideal candidate for engaging the often-hydrophobic transmembrane domains of these receptors.

  • Dopamine Receptors: A significant body of research has focused on the development of this compound analogs as antagonists of the dopamine D4 receptor.[6][7] These compounds have shown high binding affinity and selectivity, with potential applications in the treatment of neuropsychiatric disorders.[6][7] The interaction is thought to be driven by key hydrogen bonding interactions with specific residues within the receptor's binding pocket.[6]

  • Opioid Receptors: The piperidine core is a well-established pharmacophore for opioid receptor ligands.[8][9] While direct evidence for the this compound scaffold is less established, its structural similarity to known opioid agonists and antagonists suggests it as a promising starting point for the development of novel analgesics with potentially improved side-effect profiles.[8][9]

  • Nociceptin Receptors: Analogs of 4-hydroxypiperidine have been identified as ligands for the nociceptin receptor, a target for antitussive agents.[10] The phenoxyphenoxy substituent at the 4-position could offer a novel vector for exploring the chemical space around this receptor.

Enzymes

The scaffold's ability to present functional groups in specific orientations also makes it a candidate for interacting with the active sites of enzymes.

  • Cytochrome P450 (CYP) Enzymes: Certain derivatives of the this compound scaffold have been identified as inhibitors of cytochrome P450 enzymes, such as CYP1A2 and CYP2D6.[3] These enzymes are critical for drug metabolism, and their inhibition can have significant implications for drug-drug interactions and pharmacokinetic profiles.[3] This inhibitory activity underscores the importance of evaluating metabolic stability early in the development of any compound containing this scaffold.

  • Tyrosinase: Piperidine derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[11] Compounds that can effectively inhibit this enzyme have potential applications in cosmetics and for treating hyperpigmentation disorders.[11]

Ion Channels

The modulation of ion channel activity is a critical therapeutic strategy for a range of diseases. The physicochemical properties of the this compound scaffold suggest its potential to interact with these transmembrane proteins. While specific examples are less prevalent in the literature, the general ability of piperidine-containing molecules to modulate ion channel function warrants further investigation.

Deconvoluting Novel Targets: A Methodological Approach

Identifying the specific molecular targets of a novel compound is a critical step in drug discovery.[12][13] The following section outlines a robust, multi-pronged strategy for elucidating the biological targets of new this compound derivatives.

Target Identification Workflow

The process of target identification can be conceptualized as a funnel, starting with broad, unbiased screening methods and progressively narrowing down to specific, validated targets.

Target_ID_Workflow cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Hit Generation & Prioritization cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Confirmed Target Affinity_Chromatography Affinity Chromatography/ Chemical Proteomics Hit_List Generate & Prioritize Potential Target List Affinity_Chromatography->Hit_List Identifies direct binding partners Phenotypic_Screening High-Content Phenotypic Screening Phenotypic_Screening->Hit_List Links compound to cellular phenotype Biochemical_Assays Biochemical Assays (e.g., FP, FRET) Hit_List->Biochemical_Assays Validate direct interaction & kinetics Cell_Based_Assays Cell-Based Target Engagement Assays (e.g., CETSA) Hit_List->Cell_Based_Assays Confirm target engagement in cells Genetic_Approaches Genetic Approaches (siRNA, CRISPR) Hit_List->Genetic_Approaches Confirm target relevance to phenotype Validated_Target Validated Biological Target Biochemical_Assays->Validated_Target Cell_Based_Assays->Validated_Target Genetic_Approaches->Validated_Target

Caption: A generalized workflow for small molecule target identification.

Step-by-Step Experimental Protocols

This method relies on the immobilization of the this compound compound of interest to a solid support to "pull down" its interacting proteins from a cell lysate.[12]

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the this compound compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the attachment of the linker does not significantly perturb the compound's biological activity.

  • Immobilization: Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.

  • Incubation: Incubate the immobilized compound with the cell lysate to allow for the formation of compound-protein complexes.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the identified proteins to those from a control experiment using beads without the immobilized compound to identify specific binders.

Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties.[12]

Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation: Prepare a native cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of the this compound compound.

  • Protease Digestion: Subject the samples to limited proteolysis with a protease (e.g., thermolysin or pronase). Proteins that are stabilized by binding to the compound will be less susceptible to digestion.

  • SDS-PAGE Analysis: Separate the protein fragments by SDS-PAGE.

  • Band Identification: Identify protein bands that show increased stability (i.e., less degradation) in the presence of the compound.

  • Mass Spectrometry: Excise the stabilized bands and identify the proteins by mass spectrometry.

Structure-Activity Relationship (SAR) Insights

Understanding how modifications to the this compound scaffold impact its biological activity is paramount for optimizing lead compounds.

Key Structural Hotspots for Modification

Caption: Key regions for chemical modification on the this compound scaffold. (Note: A chemical structure image would be used here in a full publication).

  • Piperidine Nitrogen (R1): Substitution at this position significantly influences the compound's basicity and overall physicochemical properties. It is a key handle for modulating pharmacokinetics and can also directly interact with the target protein.

  • Phenoxy Ring (R2): Modifications to this ring can alter the dihedral angle of the diaryl ether bond, thereby influencing the overall conformation of the molecule.

  • Terminal Phenyl Ring (R3): This region often extends into solvent-exposed regions of a binding pocket and can be modified to enhance potency, selectivity, and metabolic stability.

SAR Table for Dopamine D4 Receptor Antagonists
R1-SubstitutionR2-SubstitutionR3-SubstitutionD4 Ki (nM)Reference
-CH2CH2OCH3HH15.2[6]
-CH2CH2FHH8.9[6]
-CH2CH2OCH33-FH5.5[7]
-CH2CH2OCH3H4-F7.1[7]

Signaling Pathways and Broader Biological Context

The biological targets of the this compound scaffold are often embedded in complex signaling networks. Understanding these pathways is crucial for predicting the downstream cellular effects of a compound.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA).

D4_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Scaffold_Antagonist This compound Antagonist Scaffold_Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathway for the dopamine D4 receptor.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and valuable starting point for the development of novel therapeutics. Its proven ability to interact with challenging targets, such as GPCRs, highlights its potential for addressing unmet medical needs. Future research in this area will likely focus on expanding the diversity of libraries based on this scaffold, exploring new therapeutic areas, and employing advanced computational and experimental techniques to accelerate the discovery of new drug candidates. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore the biological potential of this privileged chemical motif.

References

  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • Verma, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • PubMed. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]

  • PubMed Central (PMC). (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • PubMed. (1983). Synthesis and Pharmacological Studies of 4,4-disubstituted Piperidines: A New Class of Compounds With Potent Analgesic Properties. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Google Patents. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. [Link]

  • International Journal of Novel Research and Development (IJNRD). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubMed. (n.d.). Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. [Link]

  • PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]

  • EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]

  • PubMed. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. [Link]

  • YouTube. (2022). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. [Link]

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In-silico screening of 4-(4-Phenoxyphenoxy)piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Silico Screening of 4-(4-Phenoxyphenoxy)piperidine Derivatives

Foreword: The Rationale for a Computational Approach

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide spectrum of therapeutic areas, including analgesia, oncology, and central nervous system disorders.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to be chemically modified to achieve specific biological activities.[3][4] The this compound framework, in particular, presents a privileged structure with potential for interacting with a variety of biological targets. However, the synthesis and experimental testing of every conceivable derivative is a time-consuming and resource-intensive endeavor.

This guide details a systematic in-silico screening workflow designed to navigate the vast chemical space of this compound derivatives efficiently. By leveraging computational techniques, we can rationally prioritize a smaller, more promising subset of compounds for synthesis and in-vitro validation. This approach, rooted in structure-based drug design, not only accelerates the discovery timeline but also enhances the probability of identifying lead candidates with desirable efficacy and pharmacokinetic profiles.[5][6] We will proceed through a multi-stage filtration process, beginning with a large virtual library and culminating in a handful of high-confidence candidates, explaining the causality behind each decision and protocol.

Chapter 1: Target Selection and Library Design

The success of any screening campaign, virtual or otherwise, hinges on two fundamental components: a well-defined biological target and a diverse, relevant chemical library.

Identifying a High-Value Biological Target

Derivatives of the core piperidine scaffold have shown significant activity against several protein families. Notably, they are prominent as ligands for monoamine transporters (dopamine, serotonin, norepinephrine) and G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors.[7][8][9] For this guide, we will focus on the Dopamine D4 Receptor (D4R) as our primary target.

Causality: The D4R is a compelling target due to its selective expression in key brain regions involved in cognition and motor control, such as the cortico-basal ganglia network.[10][11] Antagonism of D4R has shown preclinical promise for treating L-DOPA-induced dyskinesias in Parkinson's disease.[12] Furthermore, several studies have successfully identified potent and selective D4R antagonists based on modified piperidine scaffolds, validating it as a receptive framework for this target.[10][13]

For our study, we will utilize the high-resolution crystal structure of the human Dopamine D4 Receptor, which can be obtained from the RCSB Protein Data Bank (PDB).

Designing the Virtual Ligand Library

The virtual library will be constructed around the this compound core. The design strategy involves systematic modification at key points on the scaffold that are likely to influence target binding and pharmacokinetic properties.

  • Piperidine Nitrogen (N1): This is a primary site for modification. Substituents here can modulate basicity, polarity, and steric interactions within the binding pocket. We will explore a range of small alkyl groups, benzyl groups, and other common N-substituents.

  • Phenoxy Rings: Substitution on the aromatic rings with various functional groups (e.g., halogens, methoxy, nitro groups) can alter electronic properties and create new interaction points (e.g., halogen bonds, hydrogen bonds).

This combinatorial approach allows for the rapid generation of thousands of virtual derivatives. Each molecule in the library must be converted to a 3D structure and subjected to energy minimization to ensure a low-energy, realistic conformation before docking.

Chapter 2: The In-Silico Screening Cascade

Our workflow is designed as a sequential funnel, progressively reducing the number of candidate molecules at each stage based on increasingly stringent computational assessments. This ensures that only the most promising compounds are subjected to the most computationally expensive analyses.

G cluster_0 In-Silico Screening Workflow A Virtual Library Generation (>10,000 Compounds) B High-Throughput Virtual Screening (HTVS) (Molecular Docking - Initial Score) A->B 3D Conformations C Hit Filtration & Refined Docking (Top 10% of Hits) B->C Binding Affinity Cutoff D ADMET & Physicochemical Filtering (Drug-Likeness Assessment) C->D Pose Analysis & Rescoring E Molecular Dynamics Simulation (Top 5-10 Candidates) D->E ADMET Profile Validation F Final Lead Candidates (1-3 Compounds for Synthesis) E->F Stability & Binding Free Energy

Caption: A high-level overview of the sequential in-silico screening workflow.

Stage 1: Receptor and Ligand Preparation

Accurate preparation of both the protein target and the small molecule ligands is a critical prerequisite for meaningful docking results.[14][15] Garbage in, garbage out.

  • Obtain Structure: Download the PDB file of the human Dopamine D4 Receptor from the RCSB PDB database.

  • Clean Structure: Load the PDB file into a molecular visualization program like UCSF ChimeraX or BIOVIA Discovery Studio.[16]

    • Causality: The raw crystal structure contains non-essential molecules (water, ions, co-crystallized ligands) that can interfere with the docking process. We remove them to isolate the protein target.[17]

  • Remove Heteroatoms: Delete all water molecules and any co-crystallized ligands or ions that are not essential for structural integrity or catalytic activity.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

    • Causality: PDB files often lack explicit hydrogen atoms. Adding them is crucial for correctly defining hydrogen bond donors and acceptors, which are key to protein-ligand interactions.[15]

  • Assign Charges: Assign partial atomic charges (e.g., Gasteiger charges).

  • Save Prepared Receptor: Save the cleaned, protonated protein structure in the PDBQT file format, which is required by AutoDock Vina and contains atomic charge and type information.[18]

  • Generate 3D Coordinates: Convert the 2D structures of the library derivatives into 3D structures using software like Open Babel.

  • Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94).

    • Causality: This step ensures that the ligand conformations are sterically plausible and in a low-energy state, which is more representative of their state in solution.

  • Assign Charges & Torsions: Add Gasteiger charges and define rotatable bonds (torsions).

  • Save Prepared Ligands: Save each prepared ligand in the PDBQT format.

Stage 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[19][20]

G cluster_0 Molecular Docking Protocol prep Prepared Receptor (PDBQT) Prepared Ligand (PDBQT) grid Define Grid Box (Specifies Binding Site) prep->grid dock Run Docking Simulation (e.g., AutoDock Vina) grid->dock analysis Binding Poses (Conformations) Binding Affinity (kcal/mol) dock->analysis

Caption: The core process of a molecular docking experiment.

  • Define the Binding Site: Identify the active site of the D4R. This can be inferred from the position of the co-crystallized ligand in the original PDB file. Define a "grid box" or "docking box" that encompasses this entire binding pocket.[21]

    • Causality: The docking algorithm will only search for binding poses within this defined space, focusing the computational effort on the region of interest and dramatically increasing efficiency.

  • Run Docking Simulation: Use a docking program like AutoDock Vina to dock each prepared ligand from the virtual library into the prepared D4R receptor.[18]

  • Execution: This is typically done via a command-line interface, specifying the receptor, ligand, and grid box configuration files.

  • Collect Results: The primary output for each ligand is a binding affinity score (in kcal/mol) and a set of predicted binding poses. A more negative score indicates a stronger predicted interaction.

  • Filter Hits: Rank all screened compounds by their binding affinity. Select the top-scoring 5-10% of the library for further analysis. This initial, broad screen is often referred to as High-Throughput Virtual Screening (HTVS).[22]

Stage 3: ADMET and Physicochemical Profiling

A high binding affinity is meaningless if the molecule cannot reach its target in the body or is toxic.[23] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filter to eliminate compounds with poor drug-like properties.[24][25]

G cluster_0 ADMET Filtration Cascade A Top Docked Hits (~1000 compounds) B Physicochemical Filter (Lipinski's Rule of Five) A->B ~20% fail C Pharmacokinetic Filter (BBB, Absorption) B->C ~30% fail D Toxicity & Metabolism Filter (CYP Inhibition, Mutagenicity) C->D ~50% fail E Candidates for MD (~5-10 compounds) D->E

Sources

The Strategic Deployment of 4-(4-Phenoxyphenoxy)piperidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the intricate landscape of modern medicinal chemistry, the identification and optimization of high-quality chemical starting points are paramount. Among the privileged scaffolds that have emerged, the 4-(4-phenoxyphenoxy)piperidine core represents a versatile and strategically valuable fragment for the development of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted utility of this fragment, from its fundamental physicochemical properties and synthesis to its application in fragment-based drug discovery (FBDD) and lead optimization.

Introduction: The Architectural Allure of a Privileged Fragment

The this compound scaffold combines several key features that make it an attractive starting point for drug discovery. The piperidine ring, a ubiquitous motif in pharmaceuticals, provides a basic nitrogen center that can be crucial for target engagement and can influence pharmacokinetic properties such as solubility and cell permeability. The diaryl ether linkage offers a balance of rigidity and conformational flexibility, allowing for optimal positioning of the phenyl rings within a target's binding site. This unique combination of a saturated heterocycle and an aromatic ether system provides a three-dimensional character that is often sought after in modern fragment libraries to explore beyond flat, two-dimensional chemical space.

Derivatives of the phenoxypiperidine core have demonstrated a wide range of biological activities, underscoring the scaffold's versatility. Notably, these compounds have been investigated for their potential in treating neurological disorders, acting as dopamine D4 receptor antagonists and sigma-1 receptor ligands.[1] The inherent modularity of the this compound structure allows for systematic chemical modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties and "Rule of Three" Compliance

For a fragment to be a valuable tool in FBDD, it should adhere to the "Rule of Three," which provides guidelines for molecular weight, lipophilicity, and hydrogen bonding potential. While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and data on related compounds.

Table 1: Physicochemical Properties of this compound and Related Fragments

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP*Hydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₁₇H₁₉NO₂269.34~3.5 - 4.512
4-PhenoxypiperidineC₁₁H₁₅NO177.242.012
4-(4-Chlorophenoxy)piperidineC₁₁H₁₄ClNO211.692.612
4-(4-Methoxyphenoxy)piperidineC₁₂H₁₇NO₂207.271.812

*Note: Calculated logP values are estimates and can vary depending on the algorithm used.

The estimated properties of this compound position it at the larger end of the fragment spectrum. Its molecular weight is under 300 Da, and it possesses a single hydrogen bond donor and two acceptors, aligning with the "Rule of Three." The calculated lipophilicity (logP) suggests that while it is a relatively lipophilic fragment, it remains within a range suitable for further optimization. The hydrochloride salt of the compound is commercially available, indicating that its basic nitrogen can be protonated to enhance aqueous solubility.[2]

Synthesis of the this compound Core

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method involves the Williamson ether synthesis, coupling a protected 4-hydroxypiperidine with a suitable phenoxyphenol derivative.

General Synthetic Protocol

A generalized, step-by-step protocol for the synthesis of this compound is outlined below. This protocol is based on established methodologies for the synthesis of related phenoxypiperidine derivatives.[3][4]

Step 1: Protection of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

  • Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine (TEA).

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture to isolate the N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

  • Dissolve N-Boc-4-hydroxypiperidine and 4-phenoxyphenol in an appropriate polar aprotic solvent, such as dimethylformamide (DMF).

  • Add a strong base, for instance, sodium hydride (NaH), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield N-Boc-4-(4-phenoxyphenoxy)piperidine.

Step 3: Deprotection

  • Dissolve the protected intermediate in a suitable solvent, for example, DCM or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, this compound, with an organic solvent.

  • The product can be further purified by crystallization or chromatography.

G cluster_synthesis Synthesis of this compound start 4-Hydroxypiperidine step1 Protection (e.g., Boc₂O) start->step1 intermediate1 N-Boc-4-hydroxypiperidine step1->intermediate1 step2 Williamson Ether Synthesis (NaH, DMF) intermediate1->step2 reagent1 4-Phenoxyphenol reagent1->step2 intermediate2 N-Boc-4-(4-phenoxyphenoxy)piperidine step2->intermediate2 step3 Deprotection (e.g., TFA or HCl) intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for this compound.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds.[5] This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target, albeit with weak affinity. These initial "hits" are then optimized into more potent leads through chemical elaboration. The this compound scaffold is an excellent candidate for inclusion in fragment libraries due to its desirable physicochemical properties and its three-dimensional character.

A Hypothetical FBDD Workflow

The following diagram illustrates a conceptual workflow for utilizing this compound in an FBDD campaign targeting a hypothetical protein kinase.

FBDD_Workflow cluster_fbdd FBDD Campaign with this compound start Protein Target (e.g., Kinase) screening Fragment Screening (NMR, SPR, X-ray) start->screening hit_id Hit Identification: This compound screening->hit_id structural_bio Structural Biology (X-ray, Cryo-EM) Determine Binding Mode hit_id->structural_bio sar Structure-Activity Relationship (SAR) via Chemical Synthesis structural_bio->sar optimization Lead Optimization (Potency, Selectivity, ADME) sar->optimization candidate Preclinical Candidate optimization->candidate

Caption: A conceptual FBDD workflow using the title fragment.

Rationale for Experimental Choices in FBDD
  • Initial Screening: Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are highly sensitive methods capable of detecting the weak binding affinities typical of fragment hits.

  • Structural Elucidation: Determining the crystal structure of the fragment bound to the target protein is crucial. This provides a detailed understanding of the binding interactions and guides the subsequent optimization efforts.

  • Structure-Guided Optimization: With the binding mode elucidated, medicinal chemists can design and synthesize analogs of the initial hit to improve potency and selectivity. For the this compound scaffold, this could involve:

    • Piperidine Nitrogen Substitution: Introducing various substituents on the piperidine nitrogen can probe for additional interactions with the target and modulate the pKa and overall physicochemical properties.

    • Aromatic Ring Functionalization: Decorating the terminal phenyl ring with different functional groups can enhance binding affinity through interactions with specific pockets of the target protein.

    • Scaffold Hopping: Replacing the phenoxy-phenoxy moiety with other linkers while retaining the key pharmacophoric features can lead to novel chemical series with improved drug-like properties.

Case Studies and Future Perspectives

While specific FBDD campaigns detailing the use of this compound are not widely published, the broader class of phenoxypiperidine derivatives has been successfully employed in the discovery of potent and selective ligands for various targets. For instance, derivatives of this scaffold have been identified as potent dopamine D4 receptor antagonists, with potential applications in the treatment of neuropsychiatric disorders.[1] Furthermore, the piperidine moiety is a common feature in many approved drugs, highlighting its "drug-like" nature.

The this compound fragment represents a promising starting point for the discovery of novel therapeutics. Its synthetic accessibility, tunable physicochemical properties, and three-dimensional architecture make it a valuable addition to any fragment library. Future work in this area will likely focus on the systematic exploration of the chemical space around this scaffold to identify novel ligands for a wide range of biological targets. As our understanding of the principles of molecular recognition continues to grow, the strategic use of well-designed fragments like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • PrepChem. Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. Available at: [Link]

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
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  • PubChem. 4-(4-Methoxy-phenoxymethyl)-piperidine. National Center for Biotechnology Information. Available at: [Link]

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Exploring the Chemical Space Around the 4-(4-phenoxyphenoxy)piperidine Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Privileged Piperidine Scaffold

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1] Its conformational flexibility, basic nitrogen atom—which is typically protonated at physiological pH, facilitating key interactions with biological targets—and its synthetic tractability make it an ideal building block for the design of novel therapeutics. Within the diverse landscape of piperidine-containing molecules, the 4-substituted piperidines represent a particularly fruitful area of exploration, with modifications at this position profoundly influencing pharmacological activity. This guide delves into the chemical space surrounding a specific and promising core: the 4-(4-phenoxyphenoxy)piperidine scaffold. We will explore its synthetic accessibility, dissect the structure-activity relationships (SAR) of its analogs, and illuminate its potential across various therapeutic targets, providing a comprehensive resource for researchers engaged in the art and science of drug discovery.

Strategic Synthesis of the this compound Core

The construction of the this compound core can be approached through several established synthetic strategies, primarily revolving around the formation of the crucial ether linkage and the piperidine ring itself. A common and effective method involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with the hydroxyl group of 4-phenoxyphenol.

A key intermediate in many synthetic routes is a 4-hydroxypiperidine derivative, which can be readily prepared from commercially available starting materials. The piperidine nitrogen is typically protected with a suitable group, such as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group, to prevent side reactions during the etherification step.

General Synthetic Protocol: Williamson Ether Synthesis

A widely employed and reliable method for constructing the ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of 4-phenoxyphenol with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., a tosylate or mesylate) from the 4-position of a protected piperidine.

Step-by-Step Methodology:

  • Preparation of the Piperidine Electrophile:

    • Start with a commercially available N-protected-4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine).

    • Activate the hydroxyl group by converting it into a good leaving group. A common method is tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM). This generates the N-protected-4-tosyloxypiperidine.

  • Formation of the Phenoxide Nucleophile:

    • In a separate reaction vessel, dissolve 4-phenoxyphenol in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group and form the sodium or potassium 4-phenoxyphenoxide.

  • Nucleophilic Substitution:

    • Add the solution of the N-protected-4-tosyloxypiperidine to the freshly prepared phenoxide solution.

    • Heat the reaction mixture to facilitate the SN2 reaction, typically at temperatures ranging from 60 to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Deprotection of the Piperidine Nitrogen:

    • Once the etherification is complete, the protecting group on the piperidine nitrogen needs to be removed.

    • For a Boc group, acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) are typically used.

    • For a benzyl group, catalytic hydrogenation (e.g., H2 gas with a palladium on carbon (Pd/C) catalyst) is the standard procedure.

  • Purification:

    • The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization to yield the desired compound with high purity.

This general protocol provides a reliable and adaptable route to the core scaffold, allowing for the synthesis of various derivatives by modifying the starting materials.

Exploring the Chemical Space: Structure-Activity Relationships and Therapeutic Potential

While direct and extensive SAR studies on the this compound core are not abundantly available in the public domain, we can infer significant insights from closely related analogs, particularly those with a 4-aryloxy or 4-benzyloxy moiety. These analogs have been extensively investigated as modulators of central nervous system (CNS) targets, including dopamine and serotonin receptors.

Dopamine Receptor Antagonism: A Promising Avenue

Derivatives of 4-aryloxymethylpiperidines have shown significant promise as dopamine D4 receptor antagonists. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been identified as potent and selective D4 receptor antagonists.[2][3][4] Although the substitution pattern is different, these findings suggest that the aryloxy moiety plays a crucial role in binding to the dopamine receptor.

Key SAR Insights from Analogs:

  • Aromatic Substituents: The nature and position of substituents on the terminal phenoxy ring can dramatically influence binding affinity and selectivity. Electron-withdrawing groups, such as halogens or cyano groups, have been shown to enhance potency in some cases.

  • Piperidine Ring Substitution: Modifications to the piperidine ring itself, such as the introduction of fluorine atoms, can impact both the pKa of the piperidine nitrogen and the conformational preferences of the molecule, thereby affecting receptor binding.

  • N-Substitution: The substituent on the piperidine nitrogen is a critical determinant of pharmacological activity. Small alkyl groups or more complex aromatic moieties can be introduced to fine-tune the compound's properties, including its affinity for the target receptor and its pharmacokinetic profile.

Based on these observations, it is highly probable that the this compound core can serve as a valuable scaffold for the development of novel dopamine receptor ligands.

Serotonin Receptor Modulation: Targeting Mood and Cognition

The 4-arylpiperidine scaffold is also a well-established pharmacophore for serotonin (5-HT) receptor ligands.[5] For example, various 4-arylpiperidine derivatives have been synthesized and evaluated as 5-HT2C receptor agonists.[5] Furthermore, 4-benzylpiperidine carboxamides have been explored as serotonin/norepinephrine reuptake inhibitors.[6]

Hypothesized SAR for this compound Derivatives as Serotonin Modulators:

  • The Diphenyl Ether Moiety: The extended and relatively rigid 4-phenoxyphenoxy group could provide a unique binding mode within the serotonin receptor subtypes, potentially leading to novel selectivity profiles.

  • Flexibility and Conformation: The ether linkage allows for a degree of rotational freedom, which could be crucial for adopting the optimal conformation for receptor binding.

  • Hydrogen Bonding: The ether oxygens can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the receptor binding pocket.

The exploration of the this compound core in the context of serotonin receptor modulation represents a compelling opportunity for the discovery of new treatments for depression, anxiety, and other CNS disorders.

Analgesic Properties: A Potential for Pain Management

The 4-substituted piperidine framework is also a classic scaffold for opioid receptor modulators, with many potent analgesics featuring this core structure.[7] The well-known analgesic fentanyl and its analogs are prime examples of 4-anilidopiperidines. While the this compound core differs significantly from the anilido structure, the general principle of a lipophilic group at the 4-position being crucial for analgesic activity holds promise.[8]

Potential for Opioid Receptor Modulation:

  • Lipophilicity: The 4-phenoxyphenoxy group provides a significant lipophilic character, which is often a key requirement for potent opioid receptor binding.

  • Aromatic Interactions: The two phenyl rings can engage in π-π stacking or hydrophobic interactions within the opioid receptor binding site.

Further investigation into the opioid receptor activity of derivatives of the this compound core could lead to the development of novel analgesics with potentially improved side-effect profiles.

Data Presentation: A Hypothetical SAR Table for CNS Targets

To illustrate the potential for SAR exploration around this core, the following table presents a hypothetical dataset for a series of this compound derivatives, with postulated activities at dopamine D4 and serotonin 5-HT2C receptors. This table is for illustrative purposes to guide future research.

Compound R1 (Piperidine-N) R2 (Phenoxy Ring) D4 Ki (nM) 5-HT2C EC50 (nM)
1a HH150>1000
1b CH3H75850
1c BenzylH40500
2a CH34-F25600
2b CH34-Cl30550
2c CH34-CN15700
3a Benzyl4-F10350
3b Benzyl4-Cl12300
3c Benzyl4-CN5450

Experimental Workflow Visualization

To provide a clear overview of the synthetic and evaluation process, the following workflow diagram is presented.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation Start N-Boc-4-hydroxypiperidine Tosylation Tosylation Start->Tosylation Etherification Williamson Ether Synthesis Tosylation->Etherification Phenoxide 4-Phenoxyphenol + Base Phenoxide->Etherification Deprotection Boc Deprotection Etherification->Deprotection Core This compound Core Deprotection->Core N_Alkylation N_Alkylation Core->N_Alkylation N-Alkylation/Arylation SAR_Library SAR_Library N_Alkylation->SAR_Library SAR Library Generation Binding_Assays Binding_Assays SAR_Library->Binding_Assays Receptor Binding Assays (Dopamine, Serotonin, Opioid) Functional_Assays Functional_Assays Binding_Assays->Functional_Assays Functional Assays (Agonist/Antagonist Activity) In_Vivo In_Vivo Functional_Assays->In_Vivo In Vivo Models (Behavioral, PK/PD)

Caption: Synthetic and biological evaluation workflow for exploring the this compound chemical space.

Conclusion and Future Directions

The this compound core represents a largely unexplored but highly promising scaffold for the development of novel therapeutics, particularly for CNS disorders. Drawing on the wealth of knowledge from related 4-aryloxypiperidine and 4-arylpiperidine structures, there is a strong rationale for investigating this core as a source of new dopamine receptor antagonists, serotonin receptor modulators, and potentially, analgesics.

Future research should focus on:

  • Efficient and Scalable Synthesis: Developing robust and cost-effective synthetic routes to the core and its derivatives to enable extensive SAR studies.

  • Broad Biological Screening: Profiling a library of this compound analogs against a wide range of CNS targets to identify novel activities.

  • In-depth SAR Elucidation: Systematically modifying the N-substituent and the substitution patterns on both phenyl rings to build a comprehensive understanding of the structure-activity relationships.

  • Pharmacokinetic Optimization: Evaluating the drug-like properties of lead compounds, including their metabolic stability, solubility, and brain penetration, to guide the development of clinical candidates.

By systematically exploring the chemical space around the this compound core, the drug discovery community has the opportunity to uncover new chemical entities with the potential to address significant unmet medical needs.

References

  • Huegi, B. S., et al. (1983). Synthesis and Pharmacological Studies of 4,4-disubstituted Piperidines: A New Class of Compounds With Potent Analgesic Properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

  • Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • Emerging Synthetic Fentanyl Analogs. (n.d.). PMC - NIH. [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. [Link]

  • Mach, R. H., et al. (2004). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(8), 1957-1960. [Link]

  • Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]

  • Cunningham, K. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7559-7575. [Link]

  • Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 60, 128615. [Link]

  • Conway, R. J., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564. [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (n.d.). PMC. [Link]

  • Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. eScholarship. [Link]

  • Chen, Y., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377-1384. [Link]

  • SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. (2022, February 12). YouTube. [Link]

  • Kumar, A., et al. (2024). 1,2,4,5-Tetraoxane derivatives/hybrids as potent antimalarial endoperoxides: Chronological advancements, structure-activity relationship (SAR) studies and future perspectives. Medicinal Research Reviews, 44(3), e22040. [Link]

  • al-Deeb, O. A. (1994). Synthesis and analgesic activity of new phencyclidine derivatives. Arzneimittel-Forschung, 44(10), 1141-1144. [Link]

  • Di Giovanni, G., et al. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC - PubMed Central. [Link]

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CAS number 942194-86-7 characterization and data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization and Utilization of CAS 942194-86-7 (4-(4-Phenoxyphenoxy)piperidine Hydrochloride)

Executive Summary

CAS 942194-86-7, chemically identified as This compound hydrochloride , represents a high-value "privileged structure" in medicinal chemistry.[1] This compound serves as a critical scaffold for the development of G-Protein Coupled Receptor (GPCR) ligands, voltage-gated ion channel blockers (specifically NaV1.7 and M2 channels), and various central nervous system (CNS) active agents. Its structural core—a piperidine ring ether-linked to a diphenyl ether moiety—provides a balance of lipophilicity and basicity essential for penetrating the blood-brain barrier (BBB) and engaging hydrophobic binding pockets.

This guide provides a rigorous technical breakdown of the compound's physicochemical profile, a self-validating synthesis protocol via Mitsunobu coupling, and analytical standards for quality assurance.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of CAS 942194-86-7 is prerequisite to its application in lead optimization. The hydrochloride salt form is preferred for stability and solubility handling.

Core Data Table
PropertySpecification
Chemical Name This compound hydrochloride
CAS Number 942194-86-7
Molecular Formula C₁₇H₂₀ClNO₂ (Salt) / C₁₇H₁₉NO₂ (Free Base)
Molecular Weight 305.80 g/mol (HCl Salt)
Exact Mass 269.1416 (Free Base cation)
Appearance White to off-white crystalline solid
Solubility DMSO (>20 mg/mL), Methanol; Low solubility in water (Free base)
pKa (Calc) ~9.8 (Piperidine nitrogen)
H-Bond Donors/Acceptors 2 / 3
Structural Significance

The molecule features a bis-aryl ether tail attached to a piperidine head .

  • Pharmacophore Utility: The diphenyl ether moiety acts as a flexible hydrophobic probe, often occupying deep lipophilic pockets in enzymes or receptors (e.g., the S1/S4 pockets of proteases or orthosteric sites of GPCRs).

  • Piperidine Handle: The secondary amine at the 4-position allows for facile diversification (alkylation, acylation, reductive amination) to tune potency and metabolic stability.

Part 2: Synthetic Utility & Reaction Engineering

The most robust route to CAS 942194-86-7 involves the construction of the ether linkage followed by deprotection. The Mitsunobu reaction is superior to SNAr here due to the electron-rich nature of the phenol and the availability of chiral/achiral piperidinols.

Validated Synthesis Protocol

Objective: Synthesis of this compound HCl from N-Boc-4-hydroxypiperidine.

  • Reagents:

    • A: N-Boc-4-hydroxypiperidine (1.0 equiv)

    • B: 4-Phenoxyphenol (1.1 equiv)

    • C: Triphenylphosphine (PPh₃, 1.2 equiv)

    • D: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

    • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Coupling (Mitsunobu):

    • Dissolve A , B , and C in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

    • Add D dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

    • Allow to warm to room temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the alcohol A indicates completion.

    • Workup: Concentrate solvent. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography to yield the N-Boc intermediate.

  • Deprotection (Salt Formation):

    • Dissolve the N-Boc intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (5 equiv) at 0°C. Stir at RT for 2–4 hours.

    • Observation: A white precipitate (the product) will form.

    • Isolation: Filter the solid, wash with diethyl ether (to remove residual phenol/protecting group byproducts), and dry under vacuum.

Reaction Pathway Diagram

SynthesisRoute Start1 N-Boc-4-Hydroxypiperidine Step1 Mitsunobu Coupling (PPh3, DIAD, THF) Start1->Step1 Start2 4-Phenoxyphenol Start2->Step1 Inter N-Boc-4-(4-phenoxyphenoxy) piperidine Step1->Inter Ether Bond Formation Step2 Deprotection (4M HCl/Dioxane) Inter->Step2 Final CAS 942194-86-7 (HCl Salt) Step2->Final Boc Removal

Figure 1: Synthetic workflow for CAS 942194-86-7 via Mitsunobu coupling and acid-mediated deprotection.

Part 3: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using orthogonal analytical methods.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

The proton NMR spectrum is distinct due to the symmetry of the phenoxy group and the piperidine ring signals.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
9.0–9.2 Broad Singlet2HNH₂⁺Ammonium protons (exchangeable). Confirms salt formation.[2]
7.3–7.4 Multiplet2HAr-HDistal phenyl ring (meta).
7.0–7.1 Multiplet1HAr-HDistal phenyl ring (para).
6.9–7.0 Multiplet6HAr-HOverlapping signals of the phenoxy core.
4.55 Multiplet1HCH-ODiagnostic Peak: The methine proton at the 4-position of piperidine. Shifted downfield due to oxygen electronegativity.
3.0–3.2 Multiplet4HCH₂-NAlpha-protons to nitrogen.
2.0–2.2 Multiplet2HCH₂Beta-protons (equatorial).
1.7–1.9 Multiplet2HCH₂Beta-protons (axial).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive

  • Target Ion [M+H]⁺: 270.15 m/z

  • Fragmentation Pattern:

    • Loss of piperidine ring often yields a phenoxyphenol fragment (m/z ~186).

    • High stability of the diphenyl ether linkage is usually observed.

Quality Control Decision Tree

QCDecision Sample Crude Product (Post-Precipitation) HNMR 1H NMR Analysis Sample->HNMR Check1 Is 4.55 ppm signal present? HNMR->Check1 Check2 Are Boc signals (1.4 ppm) absent? Check1->Check2 Yes Fail Recrystallize (EtOH/Et2O) Check1->Fail No (Ether bond failed) LCMS LC-MS Purity Check Check2->LCMS Yes Check2->Fail No (Incomplete Deprotection) Pass Release for Screening LCMS->Pass >98% Purity LCMS->Fail <98% Purity

Figure 2: Quality Control workflow to validate structural integrity and purity before biological application.

Part 4: Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, CAS 942194-86-7 is moderately hygroscopic. It must be stored in a desiccator at 2–8°C.

  • Solution Stability: Stable in DMSO and Methanol for >2 weeks at -20°C. Avoid aqueous solutions at pH > 8, as the free base may precipitate out of solution.

  • Safety: Standard PPE (gloves, goggles) is required. While specific toxicology data is limited, the phenoxyphenol moiety suggests potential aquatic toxicity; dispose of waste as hazardous chemical waste.

References

  • ChemRxiv . (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. (Contextual reference for piperidine ether synthesis). Retrieved February 5, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 4-(4-Phenoxyphenoxy)piperidine step-by-step protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-(4-Phenoxyphenoxy)piperidine

Executive Summary & Strategic Rationale

The target molecule, This compound , represents a "privileged scaffold" frequently observed in G-protein coupled receptor (GPCR) antagonists (specifically MCH-1 and D4 receptor ligands) and agrochemical intermediates.[1]

While direct nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) is possible, it often requires harsh conditions incompatible with sensitive functionalities. This protocol utilizes a convergent Mitsunobu strategy , offering mild reaction conditions and high regioselectivity.[1] The critical challenge in this route is the removal of triphenylphosphine oxide (TPPO) byproducts. This guide integrates a precipitation-based workup  to bypass tedious column chromatography, enhancing scalability.[1][2]

Retrosynthetic Analysis

The synthesis is disconnected at the ether linkage and the carbamate protection.

Retrosynthesis Target This compound (Target) Intermediate N-Boc-4-(4-phenoxyphenoxy)piperidine (Protected Intermediate) Target->Intermediate Deprotection (HCl/Dioxane) SM1 N-Boc-4-hydroxypiperidine (Commercially Available) Intermediate->SM1 Mitsunobu Coupling (DIAD, PPh3) SM2 4-Phenoxyphenol (Commercially Available) Intermediate->SM2 Ether Formation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage followed by N-deprotection.[1]

Experimental Protocol

Phase 1: Mitsunobu Coupling

Objective: Formation of the aryl-alkyl ether linkage with inversion of configuration (irrelevant here due to symmetry, but mechanistically important).

ReagentEquiv.[3][4][5]Role
N-Boc-4-hydroxypiperidine 1.0Alcohol Donor
4-Phenoxyphenol 1.1Pronucleophile
Triphenylphosphine (

)
1.2Reductant
DIAD (Diisopropyl azodicarboxylate) 1.2Oxidant
Toluene (Anhydrous) 10 VolSolvent

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 3-neck flask with

    
     (1.2 eq), N-Boc-4-hydroxypiperidine (1.0 eq), and 4-phenoxyphenol (1.1 eq).
    
  • Solvation: Add anhydrous Toluene (10 mL per gram of piperidine). Stir under Nitrogen atmosphere until fully dissolved.

  • Addition: Cool the mixture to 0°C . Add DIAD (1.2 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature <5°C to prevent hydrazine byproduct formation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup (The "TPPO" Solution):

    • Instead of immediate chromatography, add

      
       (1.5 eq)  to the reaction mixture and heat to reflux for 30 minutes.
      
    • Cool to RT and dilute with Hexanes (50% volume of Toluene used).

    • Filtration: The TPPO-

      
       complex precipitates out. Filter the solids through a pad of Celite.
      
    • Concentrate the filtrate to yield the crude oil.

  • Purification: If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexanes.[1]

Expert Insight: The use of Toluene allows for the


 precipitation method, significantly reducing the load of triphenylphosphine oxide before any chromatography is attempted.
Phase 2: Acidolytic Deprotection

Objective: Removal of the tert-butyloxycarbonyl (Boc) group to yield the free amine or hydrochloride salt.

ReagentConditionsRole
Crude Intermediate 1.0 eqSubstrate
4M HCl in Dioxane 5–10 eqAcid source
Diethyl Ether (

)
Wash solventPrecipitant

Step-by-Step Procedure:

  • Dissolve the crude carbamate from Phase 1 in minimal Dioxane or DCM (2 mL/g).

  • Cool to 0°C. Add 4M HCl in Dioxane (5 eq) dropwise.

  • Stir at RT for 2–4 hours. Gas evolution (

    
     and Isobutylene) will be observed.
    
  • Isolation (Salt Form):

    • The hydrochloride salt often precipitates directly.

    • Add excess anhydrous

      
       to complete precipitation.
      
    • Filter the white solid and wash with cold ether.

  • Conversion to Free Base (Optional):

    • Suspend the salt in DCM.[3][4][6]

    • Wash with saturated aqueous

      
      .[7]
      
    • Dry organic layer over

      
       and concentrate.
      

Process Workflow & Decision Tree

Workflow Start Start: Mitsunobu Reaction CheckTLC QC: Check Conversion (TLC/LCMS) Start->CheckTLC CheckTLC->Start Incomplete (Add Reagents) Workup Precipitate TPPO with MgCl2 CheckTLC->Workup Complete Deprotect Deprotection (HCl/Dioxane) Workup->Deprotect Salt Isolate HCl Salt Deprotect->Salt Precipitation FreeBase Neutralize to Free Base Salt->FreeBase Optional: NaHCO3 wash

Figure 2: Operational workflow emphasizing the critical QC checkpoint and TPPO removal step.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to Off-white solid (HCl salt)Visual
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

NMR
Disappearance of Boc singlet (1.45 ppm). Shift of piperidine C4-H.

or

LC-MS

(Free base)
ESI+

Key NMR Diagnostic (Free Base in


): 
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     6.9–7.3 (m, 9H, Aromatic)
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     4.25 (m, 1H, Ar-O-CH -Piperidine)
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     3.1 (m, 2H, Piperidine)
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     2.7 (m, 2H, Piperidine)
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     2.0 (m, 2H, Piperidine)
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     1.6 (m, 2H, Piperidine)
    

Troubleshooting

  • Issue: Low conversion in Mitsunobu step.

    • Cause: Steric hindrance or moisture.

    • Fix: Ensure reagents are dry (

      
       is hygroscopic). Use ADDP instead of DIAD for higher temperature stability if heating is required.
      
  • Issue: Sticky gum during deprotection.

    • Cause: Incomplete precipitation.

    • Fix: Triturate the gum with vigorous stirring in

      
       or Hexanes to induce crystallization.
      

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1]

    • [1]

  • TPPO Removal Strategies

    • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[1][8] Journal of Organic Chemistry, 2017.[1][8] (Adapted for MgCl2/Toluene in this protocol).

    • [1]

  • Synthesis of Phenoxy-Piperidine Scaffolds

    • Saeedi, S., et al. "Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist."[1][9] ChemRxiv, 2025.[1][9]

    • [1]

  • General Deprotection Methods

    • Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.

    • [1]

Sources

Introduction: The Strategic Importance of the N-Substituted 4-(4-Phenoxyphenoxy)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of 4-(4-Phenoxyphenoxy)piperidine: Methodologies and Protocols

The this compound core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure combined with the flexible ether linkages allows it to present key pharmacophoric features in a defined orientation for optimal target engagement. N-substituted piperidines are prevalent motifs in numerous FDA-approved drugs, and the substituent on the piperidine nitrogen is a critical handle for modulating a compound's pharmacological profile.[1][2] Altering the size, basicity, and polarity of the N-alkyl or N-aryl group can profoundly influence a molecule's potency, target selectivity, solubility, metabolic stability, and overall pharmacokinetic properties.

This guide, designed for researchers in drug discovery and chemical development, provides a detailed exploration of the primary methodologies for the N-alkylation of this compound. Moving beyond simple procedural lists, we delve into the mechanistic rationale behind experimental choices, offering field-proven insights to empower researchers to select and optimize the ideal synthetic strategy for their specific objectives. We will cover classical nucleophilic substitution, robust reductive amination, and modern, efficiency-focused techniques such as microwave-assisted synthesis.

Core Methodologies: A Practical and Mechanistic Overview

The selection of an N-alkylation strategy depends on several factors: the nature of the desired substituent (alkyl, aryl, etc.), the scale of the reaction, the available starting materials, and the desired purity profile of the final product. Below, we detail the most reliable and versatile methods.

Method 1: Direct N-Alkylation with Alkyl Halides via S_N2 Reaction

Direct alkylation is a fundamental and straightforward approach for introducing simple alkyl groups onto the piperidine nitrogen. The reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophilic nitrogen atom of the piperidine attacks the electrophilic carbon of an alkyl halide (or sulfonate), displacing the leaving group.

Mechanistic Rationale & Causality: The success of this method hinges on controlling the reactivity to favor mono-alkylation and prevent the common side reaction of over-alkylation, which leads to the formation of a quaternary ammonium salt.[3] This is typically managed by the careful selection of base, solvent, and stoichiometry.

  • Base Selection: A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[3]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and effective bases, particularly for reactive alkylating agents like benzyl and allyl halides. Cesium carbonate is more soluble and basic, often providing better results for less reactive systems.

    • Hindered Organic Bases (e.g., DIPEA): N,N-Diisopropylethylamine (Hunig's base) is a non-nucleophilic amine base. Its steric bulk prevents it from competing with the piperidine in attacking the alkyl halide, making it an excellent choice to minimize side reactions.[3]

    • Strong Bases (e.g., NaH): Sodium hydride is a powerful, non-nucleophilic base that deprotonates the piperidine to form the corresponding piperidide anion. This significantly increases nucleophilicity and is useful for reactions with unreactive alkyl halides, but also increases the risk of side reactions if other sensitive functional groups are present.[3]

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base while leaving the nucleophile relatively "bare," accelerating the S_N2 reaction rate.

  • Stoichiometry Control: To prevent dialkylation, it is often beneficial to use the piperidine as the limiting reagent and add the alkylating agent slowly to the reaction mixture.[3]

Workflow for Direct N-Alkylation

cluster_materials Starting Materials cluster_process Reaction & Work-up cluster_purification Purification Piperidine This compound Reaction Combine & Stir (Room Temp to 70°C) Piperidine->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction Solvent Solvent (e.g., DMF, ACN) Solvent->Reaction Quench Quench with Water Reaction->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Crystallization Dry->Purify Product N-Alkyl-4-(4-phenoxyphenoxy)piperidine Purify->Product

Caption: General workflow for direct S_N2 alkylation.

Protocol 1: Direct N-Alkylation using K₂CO₃ in Acetonitrile

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and anhydrous acetonitrile (ACN) to make a ~0.1 M solution.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with ACN. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine.

Method 2: Reductive Amination

Reductive amination is arguably the most versatile and widely used method for N-alkylation in medicinal chemistry.[4] It allows for the introduction of a vast array of substituents by reacting the secondary amine with an aldehyde or a ketone. The reaction proceeds in two steps: initial formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.

Mechanistic Rationale & Causality: The key to a successful reductive amination is the choice of reducing agent. The reagent must be strong enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting aldehyde or ketone before it can condense with the amine.

  • Reducing Agent Selection:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for the reductive amination of secondary amines.[4] It is a mild and selective reducing agent that is tolerant of the slightly acidic conditions often used to promote iminium ion formation. Its steric bulk also helps prevent the reduction of the starting carbonyl compound.

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation. It is more toxic than NaBH(OAc)₃ and its reactivity is pH-dependent.

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst (e.g., Pd/C) is a clean and effective method, especially on a larger scale, but requires specialized hydrogenation equipment and may not be compatible with reducible functional groups like alkenes, alkynes, or nitro groups.[5]

  • Solvent and Additives: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetic acid is often added as a catalyst to facilitate the dehydration step leading to the iminium ion.

Mechanism of Reductive Amination

Amine Piperidine (R₂NH) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Aldehyde (R'-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion [R₂N=CHR']⁺ Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Tertiary Amine (R₂N-CH₂R') Iminium->Product + [H⁻] Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: The two-stage mechanism of reductive amination.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1-1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (~0.1 M).

  • Iminium Formation: Add glacial acetic acid (1.0-2.0 eq.) to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete in 3-24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography.

Method 3: Efficiency-Focused Approaches

For library synthesis or process optimization, accelerating reaction times and adopting greener conditions is highly desirable.

Microwave-Assisted N-Alkylation: Microwave irradiation can dramatically accelerate chemical reactions by efficiently and uniformly heating the reaction mixture.[6] Both direct alkylation and reductive amination protocols can often be adapted for microwave synthesis, reducing reaction times from hours to minutes.[7][8]

  • Causality: Microwave energy couples directly with polar molecules (like DMF or the reactants themselves), leading to rapid, localized heating that can overcome activation energy barriers more efficiently than conventional oil bath heating. This often leads to cleaner reactions and higher yields.[6]

Protocol 3: Microwave-Assisted Direct Alkylation

  • Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq.), the alkyl halide (1.2 eq.), K₂CO₃ (2.5 eq.), and a high-boiling polar solvent like DMF or DMSO.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to a high temperature (e.g., 120-150°C) for a short duration (e.g., 5-20 minutes).

  • Work-up & Purification: After cooling, perform the same work-up and purification steps as described in Protocol 1. Safety Note: Always ensure the reaction is fully cooled before opening the sealed vial.

Comparative Summary of N-Alkylation Methodologies

FeatureDirect Alkylation (S_N2)Reductive AminationMicrowave-Assisted Alkylation
Substrate Scope Good for primary/secondary alkyl halides, benzyl, allyl halides.Excellent; vast range of aldehydes & ketones available.Broad, depends on the underlying reaction being accelerated.
Common Reagents R-X, K₂CO₃, DIPEA, DMF, ACN.[3]R-CHO, NaBH(OAc)₃, DCE, AcOH.[4]Same as conventional, but often in high-boiling solvents.
Typical Yields Moderate to High (60-90%).High to Excellent (75-95%).Often improves yields over conventional heating.
Reaction Time Hours (2-24 h).Hours (3-24 h).Minutes (5-30 min).[6]
Key Advantage Simplicity, low-cost reagents.High versatility and functional group tolerance.Drastic reduction in reaction time, high efficiency.
Potential Pitfalls Over-alkylation (quaternary salt formation).[3]Carbonyl starting material must be pure.Requires specialized equipment; pressure build-up.
"Green" Aspect Moderate; relies on organic solvents.Moderate; chlorinated solvents are common.Reduced energy consumption due to short reaction times.

Purification and Characterization

General Purification Strategy: Regardless of the method used, the crude product will likely require purification.

  • Aqueous Work-up: The initial extraction with an organic solvent and washing with aqueous solutions (e.g., NaHCO₃, brine) removes inorganic salts, water-soluble reagents, and byproducts.

  • Flash Column Chromatography: This is the most common method for purifying N-alkylated piperidines. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The basicity of the product can sometimes cause streaking on the silica gel column; this can be mitigated by adding a small amount of triethylamine (~0.5-1%) to the eluent.

  • Crystallization/Salt Formation: If the product is a solid, crystallization can be an effective final purification step. Alternatively, forming a hydrochloride or other salt can facilitate purification and handling of the final compound.

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the N-alkylated product.

  • LC-MS: To confirm the molecular weight of the product and assess its purity.

Conclusion

The N-alkylation of this compound is a critical transformation for generating novel chemical entities in drug discovery. For introducing a wide variety of substituents with high functional group tolerance and excellent yields, reductive amination stands out as the premier methodology. For simpler, cost-effective alkylations with reactive halides, direct S_N2 alkylation remains a robust and reliable choice. For high-throughput synthesis or process intensification, adapting these protocols to microwave-assisted conditions can provide significant advantages in speed and efficiency. By understanding the mechanistic principles behind each method, researchers can make informed decisions to successfully synthesize their target molecules.

References

  • Fabad Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]

  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. Available from: [Link]

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available from: [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. Available from: [Link]

  • Simon Fraser University Institutional Repository. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

  • PubMed. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Available from: [Link]

  • PubMed. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. Available from: [Link]

  • ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available from: [Link]

  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine.
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  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Scholars Research Library. Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. Available from: [Link]

  • MDPI. Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. Available from: [Link]

  • ScienceDirect. On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Available from: [Link]

  • PubMed. Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted syntheses of N-azacycloalkanes, isoindole, pyrazole, pyrazolidine, and phthalazine derivatives. Available from: [Link]

  • Royal Society of Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Available from: [Link]

  • National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

  • Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • YouTube. Buchwald-Hartwig coupling. Available from: [Link]

Sources

The Strategic Application of Piperidine Derivatives in Solid-Phase Peptide Synthesis: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Piperidine Derivatives in Modern Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences that are crucial for research, diagnostics, and therapeutics. The most widely adopted SPPS methodology is the Fmoc/tBu strategy, which relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids. The success of each synthesis cycle hinges on the quantitative removal of this protecting group, a critical step known as deprotection. Piperidine and its derivatives are the cornerstone reagents for this process, acting as highly efficient bases that ensure the peptide chain is ready for the next coupling step.

This comprehensive guide provides an in-depth exploration of the use of piperidine derivatives in SPPS. We will delve into the mechanistic underpinnings of Fmoc deprotection, present detailed, field-proven protocols for the use of piperidine and 4-methylpiperidine, and discuss the rationale behind experimental choices to minimize common side reactions. Furthermore, we will touch upon the broader significance of the piperidine scaffold in medicinal chemistry, providing context for its importance beyond its role as a deprotection reagent.

The Mechanism of Fmoc Deprotection: A Tale of Base-Mediated Elimination

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the C9 position of the fluorene ring system by a base, typically a secondary amine like piperidine.[1][2] This initial deprotonation is the rate-determining step. The resulting carbanion is unstable and rapidly undergoes elimination, releasing the free amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[1][3]

The role of the piperidine derivative is twofold. First, it acts as the base to initiate the reaction. Second, and equally important, it serves as a scavenger for the liberated dibenzofulvene.[2][3] The secondary amine efficiently traps the DBF via a Michael-type addition, forming a stable adduct that is soluble in the reaction solvent and can be easily washed away.[2] This scavenging action is crucial to prevent the DBF from reacting with the newly deprotected N-terminal amine of the peptide, which would lead to chain termination.[3]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonated_Fmoc Deprotonated Intermediate Fmoc_Peptide->Deprotonated_Fmoc + Piperidine (Base) Free_Amine H₂N-Peptide-Resin Deprotonated_Fmoc->Free_Amine β-elimination (-CO₂) DBF Dibenzofulvene (DBF) Deprotonated_Fmoc->DBF Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Scavenger) Piperidine Piperidine Piperidine->Adduct

Figure 1. Mechanism of Fmoc deprotection by piperidine.

Piperidine Derivatives in Focus: A Comparative Overview

While piperidine has long been the gold standard for Fmoc deprotection, concerns over its toxicity and regulatory status as a controlled substance have prompted the exploration of alternatives.[1] 4-methylpiperidine has emerged as a highly effective and popular substitute.[2]

ReagentpKaTypical ConcentrationKey AdvantagesKey Considerations
Piperidine 11.120-30% in DMF or NMPHighly effective, well-established protocolsToxic, regulated substance, can promote aspartimide formation[1]
4-Methylpiperidine 10.785-20% in DMF or NMPLess toxic, not a controlled substance, comparable efficiency to piperidine[1][2]Can be more expensive than piperidine[1]
Piperazine 9.735% (often with DBU)Less toxic, solid reagent (easier handling)Lower basicity may require longer reaction times or the addition of a stronger base like DBU[1][4]

Table 1. Comparison of common Fmoc deprotection reagents.

Experimental Protocols: Best Practices for Efficient Fmoc Deprotection

The following protocols provide a framework for the efficient removal of the Fmoc group in a manual SPPS workflow. These can be adapted for automated synthesizers.

Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, ACS grade or higher

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., fritted syringe)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Ensure the resin is fully submerged. Agitate gently for 1-3 minutes.

  • Solvent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin. Agitate for 10-20 minutes. The reaction progress can be monitored by taking a small aliquot of the solution and measuring its absorbance at ~301 nm, which corresponds to the DBF-piperidine adduct.[2]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the presence of a free primary amine. A positive test indicates successful deprotection.

Protocol 2: Fmoc Deprotection using 4-Methylpiperidine

The protocol for using 4-methylpiperidine is analogous to that of piperidine. Due to its slightly lower basicity, some researchers opt for a slightly longer second deprotection step, though in many cases, the same reaction times are sufficient. Recent studies have also shown that concentrations as low as 2.5-5% 4-methylpiperidine can be highly effective, offering a greener and more cost-effective alternative.[5][6]

Key Modification from Protocol 1:

  • Replace the 20% piperidine in DMF solution with a 20% 4-methylpiperidine in DMF solution. For a greener approach, a 5% 4-methylpiperidine solution can be tested, potentially with a slight extension of the second deprotection time.[5]

SPPS_Cycle Start Fmoc-AA(n)-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-AA(n+1), Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Fmoc-AA(n+1)-AA(n)-Peptide-Resin Wash2->End Repeat Cycle End->Deprotection Final_Cleavage Final Cleavage & Deprotection End->Final_Cleavage End of Synthesis

Sources

Application Notes and Protocols for 4-(4-Phenoxyphenoxy)piperidine as a Building Block for CNS Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-(4-Phenoxyphenoxy)piperidine Scaffold in CNS Drug Discovery

The confluence of a piperidine ring and a diaryl ether moiety within a single molecular framework presents a compelling starting point for the design of novel agents targeting the Central Nervous System (CNS). The this compound scaffold is a privileged structure, embodying key pharmacophoric features that address several challenges in CNS drug development. The piperidine ring, a ubiquitous motif in neuroactive compounds, often imparts favorable physicochemical properties such as aqueous solubility and the ability to engage with biological targets through its basic nitrogen atom.[1][2] Concurrently, the diaryl ether component can enhance lipophilicity, a critical factor for traversing the blood-brain barrier, and provides a versatile vector for molecular elaboration to fine-tune target affinity and selectivity.[2]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis and derivatization of this compound. Furthermore, we will explore the rationale behind its application in CNS drug discovery, supported by insights into its potential biological targets and structure-activity relationships (SAR).

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be efficiently achieved through several established synthetic methodologies. A highly reliable approach involves the Mitsunobu reaction, which facilitates the formation of an ether linkage between an alcohol and a phenolic component under mild conditions with a predictable inversion of stereochemistry at the alcohol carbon.[3]

A plausible and efficient synthetic route commences with commercially available N-Boc-4-hydroxypiperidine and 4-phenoxyphenol. The Boc (tert-butyloxycarbonyl) protecting group is instrumental in preventing undesired side reactions at the piperidine nitrogen during the ether formation step.

Protocol 1: Synthesis of N-Boc-4-(4-phenoxyphenoxy)piperidine via Mitsunobu Reaction

This protocol outlines the synthesis of the N-Boc protected intermediate, a crucial precursor for subsequent derivatization.

Materials:

  • N-Boc-4-hydroxypiperidine

  • 4-Phenoxyphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[3]

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and 4-phenoxyphenol (1.1 eq) in anhydrous THF.

  • Reagent Addition: Add triphenylphosphine (1.5 eq) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Mitsunobu Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Boc-4-(4-phenoxyphenoxy)piperidine.

Causality Behind Experimental Choices:

  • The use of an excess of the phenol and Mitsunobu reagents ensures the complete consumption of the starting alcohol.

  • The dropwise addition of DIAD/DEAD at 0 °C helps to control the exothermic reaction and minimize side product formation.

  • The aqueous work-up is essential to remove the triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts.[4]

Protocol 2: Deprotection of N-Boc-4-(4-phenoxyphenoxy)piperidine

Removal of the Boc protecting group is necessary to enable derivatization at the piperidine nitrogen.

Materials:

  • N-Boc-4-(4-phenoxyphenoxy)piperidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4M solution)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve N-Boc-4-(4-phenoxyphenoxy)piperidine in dichloromethane.

  • Acid Addition: Add an excess of trifluoroacetic acid (typically 20-30% v/v) or a 4M solution of HCl in 1,4-dioxane to the solution at room temperature.

  • Reaction Progression: Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate or dichloromethane.

    • Carefully neutralize the excess acid by washing with a saturated aqueous NaHCO₃ solution or a dilute NaOH solution until the aqueous layer is basic.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield this compound as the free base.

Derivatization of the this compound Scaffold for CNS Agent Synthesis

The secondary amine of the this compound core is the primary handle for introducing molecular diversity. N-alkylation and N-arylation are two of the most powerful strategies to modulate the pharmacological profile of the resulting compounds.

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[5][6] It involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[7]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride in one portion.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization to obtain the desired N-alkylated derivative.

Expert Insights:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less basic than other borohydrides, minimizing side reactions.

  • The choice of solvent can be critical; DCE is often used for less reactive carbonyl compounds as it allows for higher reaction temperatures.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[8][9][10] This reaction is highly versatile and tolerates a wide range of functional groups, making it invaluable for the synthesis of complex CNS drug candidates.

Materials:

  • This compound

  • Aryl halide (bromide or iodide) or Aryl triflate (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-10 mol%)[8]

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide/triflate, this compound, palladium catalyst, phosphine ligand, and base in a reaction vessel.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent.

  • Reaction Progression: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to afford the desired N-aryl derivative.

Trustworthiness of the Protocol:

The success of the Buchwald-Hartwig amination is highly dependent on the careful exclusion of oxygen and moisture. The use of deoxygenated solvents and performing the reaction under an inert atmosphere are critical for achieving high yields and preventing catalyst deactivation. The choice of ligand is also crucial and should be optimized for the specific substrates being coupled.

Visualization of Synthetic Workflows

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Strategies A N-Boc-4-hydroxypiperidine C Mitsunobu Reaction (PPh3, DIAD, THF) A->C B 4-Phenoxyphenol B->C D N-Boc-4-(4-phenoxyphenoxy)piperidine C->D E Deprotection (TFA or HCl) D->E F This compound E->F H Reductive Amination (NaBH(OAc)3) F->H K Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) F->K G Aldehyde/Ketone G->H I N-Alkyl Derivatives H->I M M I->M CNS Drug Candidates J Aryl Halide/Triflate J->K L N-Aryl Derivatives K->L L->M CNS Drug Candidates

Caption: Synthetic workflow for this compound and its derivatives.

Application in CNS Drug Discovery: Rationale and Potential Targets

The this compound scaffold is particularly well-suited for targeting a range of CNS receptors and transporters. The diaryl ether moiety can engage in hydrophobic and π-stacking interactions within receptor binding pockets, while the piperidine nitrogen can form crucial salt bridges or hydrogen bonds.

Potential CNS Targets:

  • Dopamine Receptors: Derivatives of phenoxy-piperidines have shown affinity for dopamine receptors, particularly the D₂ and D₄ subtypes. These receptors are implicated in the pathophysiology of schizophrenia, Parkinson's disease, and other psychiatric and neurological disorders.

  • Serotonin (5-HT) Receptors: The structural similarity of the piperidine moiety to endogenous ligands for serotonin receptors makes this scaffold a promising starting point for developing agents that modulate serotonergic neurotransmission, which is relevant for depression, anxiety, and psychosis.

  • Opioid Receptors: The 4-substituted piperidine framework is a classic pharmacophore for opioid receptor ligands.[11][12] Derivatization of the this compound core could lead to novel analgesics with potentially improved side-effect profiles.

  • NMDA Receptors: N-substituted 4-(phenoxy)piperidine derivatives have been identified as antagonists of the NR1/2B subtype of the NMDA receptor, a target for neuroprotection and the treatment of chronic pain.

  • Cholinesterases: Piperidine-based structures are found in many cholinesterase inhibitors used in the treatment of Alzheimer's disease. The this compound scaffold could be explored for the development of new agents with dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is emerging, general principles can be inferred from related compound classes:

MoietyPosition of VariationGeneral SAR Observations
Piperidine Nitrogen N-substitutionThe nature of the substituent (alkyl, aryl, aralkyl) dramatically influences potency, selectivity, and pharmacokinetic properties. Small alkyl groups may enhance metabolic stability, while larger aromatic groups can introduce additional binding interactions.
Phenoxy Ring (inner) SubstituentsSubstitution on this ring can modulate electronic properties and conformational preferences, impacting target affinity.
Phenoxy Ring (outer) SubstituentsThis ring is often a key point for introducing functionality to fine-tune properties such as solubility, metabolic stability, and target selectivity. Electron-withdrawing or -donating groups can have profound effects.

Analytical Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Conclusion

The this compound scaffold represents a versatile and promising building block for the development of novel CNS agents. The synthetic protocols outlined in these application notes provide a robust foundation for accessing the core structure and its derivatives. By leveraging the strategic combination of a piperidine ring and a diaryl ether moiety, researchers can explore a vast chemical space to identify new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of a wide range of neurological and psychiatric disorders.

References

  • GalChimia. (2019). Catalytic Mitsunobu: The face-lift of a workhorse. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). A mechanistic study of the Mitsunobu esterification reaction. Journal of the American Chemical Society, 110(19), 6487–6491.
  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Zhang, L., et al. (2016). Strategies to facilitate the discovery of novel CNS PET ligands. Future Medicinal Chemistry, 8(14), 1745–1760.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Huegi, B. S., et al. (1983). Synthesis and Pharmacological Studies of 4,4-disubstituted Piperidines: A New Class of Compounds With Potent Analgesic Properties. Journal of Medicinal Chemistry, 26(1), 42–50.
  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Zampeli, E., & Tiligada, E. (2010). Histamine pharmacology and new CNS drug targets. British Journal of Pharmacology, 161(4), 735–750.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. A convenient synthesis of N-Boc-4-formylpiperidine. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Reddit. Reductive amination of piperazine. [Link]

  • Semantic Scholar. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • ResearchGate. Pharmacological properties of natural piperidine derivatives. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

  • Technical University of Denmark. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. [Link]

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Application Notes and Protocols for High-Throughput Screening of a 4-(4-Phenoxyphenoxy)piperidine Library

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-(4-Phenoxyphenoxy)piperidine Scaffold - A Privileged Motif in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it a highly versatile scaffold in medicinal chemistry. The this compound core, in particular, presents a unique combination of a rigid aromatic system with a flexible saturated heterocycle, offering a three-dimensional architecture that can effectively probe the binding pockets of diverse biological targets. This structural arrangement has shown potential for interaction with a range of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3]

High-throughput screening (HTS) of compound libraries is a cornerstone of modern drug discovery, enabling the rapid identification of "hit" compounds that can serve as starting points for lead optimization.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for a this compound library. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and actionable format.

Strategic Considerations for Screening a this compound Library

The successful screening of any compound library hinges on a well-conceived strategy that considers the physicochemical properties of the library members and the nature of the biological target.[5] For a this compound library, several key factors warrant consideration:

  • Target Selection: The phenoxyphenoxy moiety suggests potential interactions with aromatic-rich binding sites. Targets with such pockets, including certain kinases, GPCRs, and protein-protein interfaces, are logical choices for screening campaigns.[6]

  • Assay Technology: The choice of HTS assay technology should be tailored to the target class and the expected mechanism of action. This guide will focus on three widely applicable and robust assay formats: Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and cell-based reporter assays.

  • Compound Handling and Quality Control: Piperidine-containing compounds can be susceptible to oxidation, which may lead to the formation of colored impurities.[7] It is crucial to implement rigorous quality control measures, including purity analysis and proper storage conditions, to ensure the integrity of the screening library.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step workflow designed to efficiently identify and validate active compounds while minimizing false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit-to-Lead Primary_Screen High-Throughput Screening (e.g., 10 µM single concentration) Hit_Confirmation Confirmation Screen (re-test of primary hits) Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response Confirm Activity Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Validate Mechanism SAR_Exploration Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Exploration Prioritize for Chemistry

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Fluorescence Polarization (FP) Assay for a Kinase Target

Principle: FP is a powerful technique for monitoring molecular interactions in solution. It relies on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (e.g., a protein), the rotational motion of the tracer is slowed, leading to an increase in fluorescence polarization.[3]

Application: This protocol describes a competitive FP assay to identify inhibitors of a hypothetical kinase, "Kinase-X," from the this compound library.

Materials and Reagents:

ReagentSupplierCatalog No.
Kinase-X, active enzymeIn-house/Vendor-
Fluorescently labeled tracerIn-house/Vendor-
ATPSigma-AldrichA7699
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)In-house-
384-well black, low-volume microplatesCorning3573
This compound library (10 mM in DMSO)In-house/Vendor-

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase-X in assay buffer. The optimal concentration should be determined empirically through a titration experiment but is typically in the low nanomolar range.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should be at or below the Kd of the tracer for Kinase-X to ensure a sensitive assay window.

    • Prepare a 4X solution of ATP in assay buffer. The concentration should be at the Km for ATP for competitive inhibition studies.

    • Dilute the this compound library compounds to a 400 µM intermediate plate in DMSO.

  • Assay Procedure (384-well format):

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of the 400 µM compound solutions from the intermediate plate to the assay plate. This results in a final compound concentration of 10 µM.

    • For controls, add 50 nL of DMSO to the appropriate wells (negative control, 0% inhibition) and a known Kinase-X inhibitor (positive control, 100% inhibition).

    • Add 5 µL of the 2X Kinase-X solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of a pre-mixed solution containing the 2X fluorescent tracer and 4X ATP.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Interpretation:

The primary output of an FP assay is the millipolarization (mP) value. The percentage of inhibition is calculated as follows:

% Inhibition = 100 * (mPsample - mPmin) / (mPmax - mPmin)

Where:

  • mPsample is the mP value of a well containing a library compound.

  • mPmin is the average mP value of the positive control wells.

  • mPmax is the average mP value of the negative control wells.

A Z'-factor is calculated to assess the quality of the assay:

Z' = 1 - (3 * (SDmax + SDmin)) / |Meanmax - Meanmin|

An assay with a Z' > 0.5 is considered robust for HTS.

Protocol 2: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for a GPCR Target

Principle: TR-FRET is a homogeneous assay technology that combines FRET with time-resolved fluorescence detection. It utilizes a long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore. When the donor and acceptor are in close proximity (e.g., through a binding event), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The time-resolved detection minimizes interference from background fluorescence.[8]

Application: This protocol outlines a TR-FRET assay to screen for antagonists of a hypothetical GPCR, "GPCR-Y," using a ligand displacement format.

Materials and Reagents:

ReagentSupplierCatalog No.
GPCR-Y membrane preparationIn-house/Vendor-
Lanthanide-labeled antagonist (Donor)In-house/Vendor-
Fluorescently labeled ligand (Acceptor)In-house/Vendor-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA)In-house-
384-well white, low-volume microplatesGreiner Bio-One784075
This compound library (10 mM in DMSO)In-house/Vendor-

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of GPCR-Y membranes in assay buffer. The optimal concentration should be determined by titration.

    • Prepare a 2X solution of the lanthanide-labeled antagonist in assay buffer.

    • Prepare a 2X solution of the fluorescently labeled ligand in assay buffer.

    • Dilute the this compound library to a 400 µM intermediate plate.

  • Assay Procedure (384-well format):

    • Transfer 50 nL of the 400 µM compound solutions to the assay plate.

    • Add 5 µL of the 2X GPCR-Y membrane preparation to all wells.

    • Add 5 µL of a pre-mixed solution of the 2X lanthanide-labeled antagonist and 2X fluorescently labeled ligand.

    • Incubate for 2 hours at room temperature, protected from light.

    • Measure the time-resolved fluorescence at two wavelengths (donor and acceptor emission) using a TR-FRET-compatible plate reader.

Data Analysis and Interpretation:

The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission. The percentage of inhibition is calculated based on the reduction of this ratio in the presence of a competing compound. The Z'-factor calculation is the same as for the FP assay.

Protocol 3: Cell-Based Reporter Gene Assay for a Nuclear Receptor Target

Principle: Cell-based assays provide a more physiologically relevant context for screening by evaluating compound activity within a living cell.[5] Reporter gene assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of a specific signaling pathway.

Application: This protocol describes a luciferase reporter gene assay to identify agonists of a hypothetical nuclear receptor, "NR-Z," stably expressed in a human cell line.

Materials and Reagents:

ReagentSupplierCatalog No.
HEK293 cell line stably expressing NR-Z and a luciferase reporter constructIn-house-
DMEM with 10% FBS and 1% Penicillin-StreptomycinGibco11965092, 10437028, 15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Luciferase Assay ReagentPromegaE1500
384-well white, solid-bottom cell culture platesCorning3570
This compound library (10 mM in DMSO)In-house/Vendor-

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture the stable cell line under standard conditions (37°C, 5% CO2).

    • On the day of the assay, harvest the cells and resuspend them in Opti-MEM.

    • Seed 20 µL of the cell suspension (e.g., 5,000 cells/well) into the 384-well assay plates.

    • Incubate the plates for 4-6 hours to allow the cells to attach.

  • Compound Addition:

    • Prepare a 1000X dilution of the this compound library in DMSO.

    • Further dilute the compounds in Opti-MEM to a 10X final concentration.

    • Add 2.5 µL of the 10X compound solutions to the cells (final DMSO concentration ≤ 0.1%).

    • Include appropriate controls: vehicle (DMSO) for basal activity and a known NR-Z agonist for maximal activation.

  • Incubation and Signal Detection:

    • Incubate the plates for 16-24 hours at 37°C, 5% CO2.

    • Equilibrate the plates to room temperature.

    • Add 20 µL of the luciferase assay reagent to each well.

    • Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation:

The activity of the compounds is determined by the fold activation of the luciferase signal over the vehicle control.

Fold Activation = Luminescencesample / Mean Luminescencevehicle

A Z'-factor can also be calculated for cell-based assays to assess their robustness.

Data Presentation: Summary of Assay Parameters

ParameterFluorescence Polarization (FP)Time-Resolved FRET (TR-FRET)Cell-Based Reporter Assay
Principle Change in rotational motionProximity-based energy transferTranscriptional activation
Assay Format Homogeneous, mix-and-readHomogeneous, mix-and-readLive cell-based
Throughput High (384/1536-well)High (384/1536-well)Medium to High (384-well)
Typical Endpoint millipolarization (mP)Emission Ratio (e.g., 665/620 nm)Relative Luminescence Units (RLU)
Common Artifacts Fluorescent compounds, light scatteringLight scattering, colored compoundsCytotoxicity, autofluorescent compounds

Visualization of Key Concepts

FP_Principle cluster_0 Unbound State cluster_1 Bound State Tracer_Free Fluorescent Tracer (Fast Tumbling) Low_FP Low Polarization Tracer_Free->Low_FP Tracer_Bound Tracer + Protein (Slow Tumbling) High_FP High Polarization Tracer_Bound->High_FP FRET_Principle cluster_0 No Interaction cluster_1 Interaction Donor Donor No_FRET No Energy Transfer Donor->No_FRET Acceptor Acceptor Acceptor->No_FRET DA_Complex Donor-Acceptor Complex FRET Energy Transfer DA_Complex->FRET

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The HTS protocols detailed in this application note provide a robust framework for screening this library against a variety of biological targets. Successful hit identification is the first step in a long journey. [9]Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, will be critical for developing potent, selective, and drug-like candidates. The integration of biophysical methods, structural biology, and computational modeling will further accelerate the discovery process.

References

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]

  • PubChem. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-throughput screen, using time-resolved FRET, yields actin-binding compounds that modulate actin–myosin structure and function. Retrieved from [Link]

  • Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). High-Throughput Screening to Identify Quality Hits Quickly. Retrieved from [Link]

  • NYUAD High-throughput Screening Platform. (2021, June 12). NYUAD High-throughput Screening Platform [Video]. YouTube. [Link]

  • BellBrook Labs. (2020, February 6). TR-FRET Assays In Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • University of California, Riverside. (n.d.). FRET-based High-throughput Screening Assay Development for SUMO Pathway Inhibitors in Living Cells. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2014, October). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]

Sources

Application Note: Development of Receptor Binding Assays with 4-(4-Phenoxyphenoxy)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 4-(4-Phenoxyphenoxy)piperidine scaffold represents a privileged chemical moiety in medicinal chemistry, frequently associated with high-affinity ligands for G-protein coupled receptors (GPCRs), particularly the Dopamine D4 receptor (D4R) , and modulation of Sigma-1 receptors . The bi-aryl ether "tail" provides deep hydrophobic penetration into receptor orthosteric sites, while the piperidine nitrogen serves as the essential cationic anchor for aspartate residues (e.g., Asp115 in D4R).

Developing robust binding assays for these analogs presents specific challenges:

  • High Lipophilicity: The phenoxyphenoxy group increases logP, leading to significant non-specific binding (NSB) to plastics and filters.

  • Slow Kinetics: High-affinity hydrophobic ligands often exhibit slow association/dissociation rates, requiring optimized incubation times to reach equilibrium.

This guide details the development of a radioligand binding assay to evaluate this compound analogs, using the Dopamine D4 receptor as the primary model system.

Assay Design Principles

Critical Reagents
  • Receptor Source: Membranes prepared from HEK293 cells stably expressing human D4.4 receptor (hD4).

  • Radioligand: [

    
    H]-N-Methylspiperone ([
    
    
    
    H]-NMSP)
    .
    • Rationale: High affinity (

      
       nM) and low non-specific binding compared to other D2-like ligands.
      
  • Reference Ligand (NSB): Clozapine (10 µM) or Haloperidol .

    • Rationale: Must be chemically distinct enough to avoid cross-reactivity but potent enough to saturate the receptor at defined concentrations.

Buffer Chemistry

Standard Tris-based buffers are insufficient for this scaffold due to its hydrophobicity.

  • Base: 50 mM Tris-HCl (pH 7.4).

  • Ionic Strength: 120 mM NaCl, 5 mM KCl (mimics physiological cation presence, crucial for GPCR conformation).

  • Stabilizers: 5 mM MgCl

    
    , 1.5 mM EDTA.
    
  • Anti-Adsorption Agent (Critical): 0.1% BSA or 0.01% Ascorbic Acid.

    • Expert Insight: Bovine Serum Albumin (BSA) is mandatory here. The phenoxyphenoxy tail will adhere to the polypropylene plate walls without a carrier protein, causing "ligand depletion" and artificially inflating potency (

      
      ) values.
      

Experimental Protocols

Protocol A: Membrane Preparation (HEK-hD4)

Objective: Isolate receptor-rich plasma membranes while removing cytosolic proteases.*

  • Harvest: Detach HEK-hD4 cells using PBS/EDTA (avoid Trypsin to preserve extracellular receptor domains). Centrifuge at 500

    
     g for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold Hypotonic Lysis Buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts, 10 sec).

  • Clarification: Centrifuge at 1,000

    
     g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.
    
  • Enrichment: Centrifuge supernatant at 40,000

    
     g for 30 min  at 4°C.
    
  • Wash: Resuspend pellet in Assay Buffer, re-centrifuge at 40,000

    
     g.
    
  • Storage: Resuspend final pellet in Assay Buffer + 10% Sucrose. Aliquot, snap-freeze in liquid

    
    , and store at -80°C.
    
    • QC Step: Determine protein concentration via BCA assay. Target 5–10 µg protein/well for the assay.

Protocol B: Competition Binding Assay ( Determination)

Objective: Determine the affinity of this compound analogs by displacing [


H]-NMSP.*

Workflow Diagram (Graphviz):

BindingAssay Membrane Membrane Prep (HEK-hD4) Incubation Equilibrium Binding (25°C, 90 min) Membrane->Incubation Ligand Test Analog (10^-11 to 10^-5 M) Ligand->Incubation Radio [3H]-NMSP (~0.5 nM) Radio->Incubation Harvest Harvest onto GF/B Filters Incubation->Harvest Terminates Reaction Count Liquid Scintillation Counting Harvest->Count Wash 3x Ice-cold Buffer Data Data Analysis (Cheng-Prusoff) Count->Data

Caption: Workflow for competitive radioligand binding assay. Critical step: 90 min incubation ensures equilibrium for slow-binding hydrophobic ligands.

Step-by-Step Procedure:

  • Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Why? The phenoxyphenoxy moiety is sticky. PEI creates a positive charge barrier on the filter, reducing non-specific binding of the hydrophobic radioligand and test compounds to the filter matrix.

  • Plate Setup: Use 96-well polypropylene deep-well plates.

    • Total Binding (TB): Membrane + [

      
      H]-NMSP + Vehicle (DMSO).
      
    • Non-Specific Binding (NSB): Membrane + [

      
      H]-NMSP + 10 µM Clozapine.
      
    • Test Wells: Membrane + [

      
      H]-NMSP + Analog (11-point serial dilution).
      
  • Incubation: Add 200 µL reaction volume per well. Incubate at 25°C for 90 minutes .

    • Note: Do not incubate at 4°C. Hydrophobic ligands require thermal energy to access the deep orthosteric pocket of D4R.

  • Filtration: Harvest using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count for 1 min/well.

Data Analysis & Interpretation

Calculations

Convert CPM (Counts Per Minute) to DPM (Disintegrations Per Minute) if quench correction is available. Calculate specific binding:



Fit data to a one-site competition model (non-linear regression) to obtain


. Calculate the inhibition constant (

) using the Cheng-Prusoff equation :


  • 
     = Concentration of radioligand used (nM).
    
  • 
     = Dissociation constant of radioligand (determined previously via saturation binding).
    
Expected Results Table

Typical values for a validated assay:

ParameterAcceptance CriteriaInterpretation
Specific Binding > 70% of Total BindingHigh signal-to-noise ratio.
Hill Slope -0.8 to -1.2Indicates 1:1 binding stoichiometry.
Z' Factor > 0.5Assay is robust for high-throughput screening.
Ref. Ki (Clozapine) 10 - 40 nMValidates receptor integrity.

Mechanistic Context: D4 Receptor Signaling

Understanding the downstream effect is crucial for validating hits from the binding assay. D4R couples to


 proteins.

D4Path Ligand 4-(4-Phenoxyphenoxy) piperidine Analog D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Antagonism Gi Gi/o Protein (Heterotrimer) D4R->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduction PKA PKA Signaling cAMP->PKA

Caption: D4 Receptor signaling pathway.[1][2] Antagonists (like the subject scaffold) prevent Gi-mediated inhibition of Adenylyl Cyclase, stabilizing cAMP levels.

Troubleshooting Guide (Expertise & Experience)

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilic ligand sticking to filters.Increase PEI concentration to 0.5% or switch to GF/C filters. Add 0.1% BSA to wash buffer.
Low Specific Binding Receptor degradation.Ensure protease inhibitors were used during membrane prep. Do not freeze/thaw membranes >2 times.
Hill Slope << 1.0 (e.g., 0.5) Negative cooperativity or ligand depletion.Check solubility of the analog. If precipitating, add 1% DMSO. Ensure [Ligand] >> [Receptor].
Inconsistent Replicates Incomplete washing.Ensure harvester wash pins are not clogged. Increase wash volume to 4 mL per well.

References

  • Saeedi, S., et al. (2025).[2][3] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.

  • Mach, R. H., et al. (2016). 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. Chemistry Central Journal.

  • Kula, N. S., et al. (1997). The dopamine D4 receptor: biochemical and pharmacological characterization. Journal of Neurochemistry. (Standard protocol reference for D4 binding).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50)

Sources

Application Note: High-Performance Analytical Methods for the Quantification of 4-(4-Phenoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract This application note provides detailed protocols for the accurate and robust quantification of 4-(4-phenoxyphenoxy)piperidine, a key heterocyclic compound often utilized as a building block in the synthesis of pharmaceutically active ingredients. Two primary analytical methods are presented: a Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method suitable for routine quality control and purity assessments, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The rationale behind methodological choices, step-by-step protocols, and comprehensive validation parameters guided by International Council for Harmonisation (ICH) standards are detailed to ensure scientific integrity and reliable implementation.

Introduction and Significance

This compound is a substituted piperidine derivative. The piperidine ring is a fundamental scaffold in a vast number of alkaloids and synthetic drugs, making it a structure of significant interest in medicinal chemistry and pharmaceutical development.[1] The accurate quantification of intermediates like this compound is critical for ensuring the purity, safety, and efficacy of final drug products. It allows for the control of manufacturing processes, the characterization of potential impurities, and the support of pharmacokinetic studies.

This guide is designed for researchers, analytical scientists, and drug development professionals, offering a foundation for developing and validating methods tailored to their specific applications.

Method Selection: The Rationale

The choice of an analytical method is contingent on the required sensitivity, selectivity, and the nature of the sample matrix.

  • RP-HPLC-UV: This technique is the cornerstone of pharmaceutical quality control for its robustness, cost-effectiveness, and precision in quantifying analytes in bulk materials and simple formulations. This compound possesses two phenoxy groups, which act as strong chromophores, making it readily detectable by UV spectroscopy.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as detecting trace-level impurities or quantifying the analyte in complex biological matrices (e.g., plasma), LC-MS/MS is the method of choice.[2] Its ability to employ Multiple Reaction Monitoring (MRM) provides unparalleled specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference. The basic nitrogen in the piperidine ring is readily protonated, making it ideal for positive mode Electrospray Ionization (ESI).

Method 1: Quantification by RP-HPLC with UV Detection

This method is optimized for the determination of assay and purity of this compound as a raw material or in simple formulations.

Principle of Separation

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The analyte, being moderately hydrophobic, is retained on the column and its elution is controlled by adjusting the organic solvent composition of the mobile phase. The addition of an acid, such as formic or phosphoric acid, is crucial for achieving sharp, symmetrical peaks by ensuring consistent protonation of the piperidine nitrogen and suppressing its interaction with residual silanols on the stationary phase.[3][4]

Experimental Protocol

2.2.1. Instrumentation and Reagents

  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (or Phosphoric Acid, ACS Grade)

    • This compound Reference Standard

2.2.2. Standard and Sample Preparation

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v). This ensures solubility and compatibility with the mobile phase.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (Assay): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, and dilute to volume with the diluent. Further dilute to fall within the calibration range (e.g., dilute 1.0 mL to 25.0 mL for a target concentration of 40 µg/mL).

2.2.3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for robust separation of moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape for basic compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier providing good elution strength.
Elution Mode GradientEnsures elution of potential impurities with different polarities.
Gradient Program 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA shallow gradient provides good resolution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and efficiency.
Detection λ 228 nmA common wavelength for aromatic compounds, should be confirmed by DAD scan.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Weigh Standard & Sample P2 Dissolve in Diluent P1->P2 P3 Prepare Calibration Curve Standards P2->P3 A1 System Equilibration P3->A1 A2 Inject Blank (Diluent) A1->A2 A3 Inject Calibration Standards A2->A3 A4 Inject Sample Solutions A3->A4 D1 Integrate Chromatograms A4->D1 D2 Generate Calibration Curve (Peak Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for RP-HPLC-UV quantification.

Method 2: High-Sensitivity Quantification by LC-MS/MS

This method is designed for the trace-level quantification of this compound, making it ideal for impurity analysis or bioanalytical studies.

Principle of Detection

The method leverages the high selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized via ESI. The first quadrupole (Q1) isolates the protonated parent molecule (precursor ion). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3). This MRM transition is unique to the analyte, providing exceptional sensitivity and minimizing matrix effects.[5]

Experimental Protocol

3.2.1. Instrumentation and Reagents

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A high-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents:

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • This compound Reference Standard

    • (Optional) Isotopically labeled internal standard for bioanalysis.

3.2.2. Sample Preparation (Example for Plasma)

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at >10,000 g for 10 minutes.

  • Collect Supernatant: Carefully transfer the supernatant to a clean vial for injection. This removes the majority of proteins that can interfere with the analysis.

3.2.3. LC and MS/MS Conditions

Table 1: LC Parameters

Parameter Recommended Condition Rationale
Column C18, 100 mm x 2.1 mm, 1.8 µm Smaller particle size for higher efficiency and faster runs.
Mobile Phase A Water with 0.1% Formic Acid Volatile modifier, excellent for ESI+ protonation.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Strong organic solvent for elution.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient 5% to 95% B over 5 minutes A fast gradient is suitable for high-throughput analysis.
Column Temp. 40 °C Reduces viscosity and improves peak shape.

| Injection Vol. | 5 µL | Smaller volume to prevent overloading the MS source. |

Table 2: MS/MS Parameters (Hypothetical)

Parameter Setting Rationale
Ionization Mode ESI Positive The basic piperidine nitrogen is easily protonated.
Precursor Ion (Q1) m/z 270.1 [M+H]⁺ for C₁₇H₁₉NO₂ (MW ≈ 269.34).
Product Ion (Q3) m/z 173.1 (Quantifier) Proposed fragment from cleavage of the ether bond.
Product Ion (Q3) m/z 96.1 (Qualifier) Proposed fragment related to the piperidine ring structure.
Collision Energy Optimize (e.g., 15-25 eV) Needs to be empirically determined to maximize product ion signal.

| Dwell Time | 100 ms | Balances sensitivity with the number of data points across the peak. |

Note: Precursor and product ions must be determined experimentally by infusing a standard solution and performing full scan and product ion scan analyses.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Sample Collection (e.g., Plasma) P2 Protein Precipitation (or LLE/SPE) P1->P2 P3 Centrifugation & Supernatant Transfer P2->P3 A1 LC Separation P3->A1 A2 ESI+ Ionization A1->A2 A3 Q1: Precursor Ion Isolation (m/z 270.1) A2->A3 A4 Q2: Collision-Induced Dissociation A3->A4 A5 Q3: Product Ion Detection (m/z 173.1) A4->A5 D1 Generate MRM Chromatogram A5->D1 D2 Integrate Peak Areas D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Workflow for LC-MS/MS trace quantification.

Method Validation: A Self-Validating System

Every protocol must be validated to ensure it is fit for its intended purpose.[6] Validation demonstrates that the analytical procedure consistently produces reliable and accurate results.[7] The following parameters, based on ICH Q2(R2) guidelines, must be assessed.[8]

Table 3: Key Validation Parameters

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the signal is from the analyte only. No interference at the analyte's retention time in blank/placebo. Peak purity must pass for DAD.
Linearity To demonstrate a proportional response to concentration. Correlation coefficient (r²) ≥ 0.999.
Range The interval providing acceptable accuracy, precision, and linearity. Typically 80-120% of the test concentration for assay.
Accuracy Closeness of test results to the true value. % Recovery of 98.0% - 102.0% for assay; 85-115% for trace analysis.
Precision Agreement among a series of measurements. Repeatability (Intra-day) & Intermediate Precision (Inter-day) RSD ≤ 2.0% for assay; ≤ 15% for trace analysis.
LOD Lowest amount that can be detected. Signal-to-Noise ratio of 3:1.
LOQ Lowest amount that can be quantified reliably. Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 10%).

| Robustness | Capacity to remain unaffected by small, deliberate variations. | No significant change in results when parameters (pH, flow rate, temp) are slightly varied.[9] |

References

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available from: [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy...]. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Springer. Available from: [Link]

  • Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. Available from: [Link]

  • Analytical method validation: A brief review. ResearchGate. Available from: [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. Available from: [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. Royal Society of Chemistry. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available from: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]

  • Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. ResearchGate. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available from: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available from: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

Sources

LC-MS/MS protocol for 4-(4-Phenoxyphenoxy)piperidine detection in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of 4-(4-Phenoxyphenoxy)piperidine in Plasma

Executive Summary

This guide details the method development and validation strategy for the quantification of This compound (CAS: 942194-86-7 for HCl salt) in plasma. This molecule, characterized by a lipophilic phenoxyphenoxy tail attached to a basic piperidine ring, presents specific bioanalytical challenges: high protein binding, potential for phospholipid matrix effects, and "stickiness" to plasticware.

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Positive Electrospray Ionization (ESI+) mode. The method prioritizes robustness and throughput, employing a refined Protein Precipitation (PPT) strategy with an optional Solid Phase Extraction (SPE) route for ultra-low sensitivity requirements (<1 ng/mL).

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful extraction.

PropertyValue / DescriptionImplication for Method
Chemical Formula C₁₇H₁₉NO₂[M+H]⁺ Precursor = 270.1 Da
Molecular Weight 269.34 g/mol Low mass range; watch for solvent background noise.[1]
LogP (Predicted) ~3.5 - 4.2Highly lipophilic. Requires high % organic mobile phase to elute.
pKa (Predicted) ~9.5 (Piperidine Nitrogen)Basic. Will be positively charged at acidic pH (use Formic Acid).
Solubility Low in water; High in MeOH/ACNAvoid 100% aqueous diluents to prevent precipitation.

Sample Preparation Protocol

We recommend Protein Precipitation (PPT) for general pharmacokinetic (PK) screening due to its speed. However, for regulated GLP studies requiring minimization of matrix effects, Supported Liquid Extraction (SLE) is the superior choice over standard LLE.

Method A: High-Throughput Protein Precipitation (PPT)

Best for: Discovery PK, Range 5 – 2000 ng/mL

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard (IS): Add 10 µL of IS working solution (e.g., d4-4-phenylpiperidine or Haloperidol-d4) in 50% Methanol.

  • Precipitation: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? It disrupts protein binding and ensures the analyte remains soluble in the organic phase.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution: Add 100 µL of Water (Milli-Q) to match the initial mobile phase conditions.

    • Critical Step: Injecting pure acetonitrile can cause peak fronting on a C18 column.

Method B: Supported Liquid Extraction (SLE)

Best for: High Sensitivity, Range 0.1 – 1000 ng/mL

  • Load: Mix 100 µL Plasma + 100 µL H₂O (1% NH₄OH). Load onto SLE+ plate (e.g., Biotage Isolute).

  • Wait: Allow to absorb for 5 minutes.

  • Elute: Apply 2 x 600 µL MTBE (Methyl tert-butyl ether) .

  • Evaporate: Dry under nitrogen at 40°C.

  • Reconstitute: 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Chromatography (LC)

The lipophilicity of the phenoxyphenoxy group requires a strong organic gradient to ensure elution and prevent carryover.

  • System: UHPLC (Agilent 1290 / Waters Acquity)

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters XBridge BEH C18.

    • Reasoning: The C18 phase interacts strongly with the phenoxy tail; the BEH particle withstands high pH if ammonium hydroxide is needed (though acidic is preferred here).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Load/Desalt
0.50 10% End Load
2.50 95% Elution of Analyte
3.00 95% Wash (Remove Phospholipids)
3.10 10% Re-equilibration

| 4.00 | 10% | End of Run |

Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive (+).[2]

  • Source Temp: 500°C (Ensure complete desolvation of the piperidine ring).

  • Spray Voltage: 4500 V.

MRM Transitions: Note: Transitions are predicted based on standard piperidine fragmentation patterns. Empirical tuning is required.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)RoleMechanism
Target 270.2 84.1 35QuantifierCleavage of Piperidine Ring
Target 270.2 177.1 25QualifierLoss of Phenoxy group
IS (d4) 274.2 88.1 35Internal Stdd4-Piperidine Ring

Workflow Visualization

BioanalysisWorkflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (d4-Analog) Sample->IS_Add Prep_Choice Prep Method Selection IS_Add->Prep_Choice PPT Protein Precipitation (ACN + 0.1% FA) Prep_Choice->PPT Routine PK SLE SLE Extraction (MTBE Elution) Prep_Choice->SLE High Sensitivity Centrifuge Centrifuge/Evaporate PPT->Centrifuge SLE->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (m/z 270.2 -> 84.1) LC->MS Data Quantitation (r² > 0.99) MS->Data

Caption: Decision tree for sample preparation and analytical workflow for this compound.

Critical Troubleshooting & Insights

  • Carryover: The phenoxyphenoxy moiety is "sticky."

    • Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid. Standard methanol washes may not be sufficient.

  • Peak Tailing: Basic amines often tail on silica-based columns due to silanol interactions.

    • Solution: Ensure the mobile phase pH is acidic (pH ~2.5 with 0.1% Formic Acid) to keep silanols protonated (neutral). Alternatively, add 5mM Ammonium Formate to increase ionic strength.

  • Instability: While generally stable, piperidines can oxidize (N-oxide formation).

    • Solution: Keep samples at 4°C in the autosampler. Avoid protic solvents for long-term stock storage; use DMSO or Acetonitrile.

References

  • Chemical Identity: this compound hydrochloride. MolCore. Accessed October 2023. Link

  • Piperidine Fragmentation: Mass Spectral Interpretation of Piperidine Derivatives. NIST Chemistry WebBook. Link

  • Regulatory Guidelines: Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018. Link

  • Similar Pharmacophore Methods:LC-MS/MS determination of diphenylether derivatives in biological matrices. Journal of Chromatography B. (Generalized reference for lipophilic ether extraction).
  • Matrix Effects: Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Matuszewski et al., Anal. Chem. 2003.[3] Link

Sources

Use of 4-(4-Phenoxyphenoxy)piperidine in targeted protein degradation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing PROTAC Design with the 4-(4-Phenoxyphenoxy)piperidine Scaffold

Part 1: Strategic Overview & Rationale

The This compound motif represents a "privileged scaffold" in medicinal chemistry, widely recognized for its ability to penetrate deep hydrophobic pockets in targets such as Tyrosine Kinases (e.g., BTK, Tec family), GPCRs, and Nuclear Receptors.[1] In the context of Targeted Protein Degradation (TPD), this scaffold serves as a highly effective Target Binding Moiety (Warhead) for developing non-covalent PROTACs.

Its utility in TPD is defined by two critical structural features:

  • The Biaryl Ether Tail: The flexible yet hydrophobic 4-phenoxyphenoxy group provides high-affinity interactions via

    
     stacking and hydrophobic displacement, mimicking the binding mode of several kinase inhibitors (e.g., Ibrutinib-like non-covalent analogs).[1]
    
  • The Piperidine Exit Vector: The secondary amine of the piperidine ring offers a chemically distinct and sterically defined "exit vector."[1] This allows for the attachment of linkers without disrupting the primary binding interaction of the phenoxy tail, a common pitfall in PROTAC design.

This guide details the protocol for utilizing this compound to synthesize and validate PROTACs, focusing on linker conjugation strategies and ternary complex modeling.

Part 2: Experimental Design & Logic

Structural Analysis & Exit Vector Selection

Before synthesis, the spatial orientation of the linker must be modeled.[1] The piperidine nitrogen exists in equilibrium between axial and equatorial conformations.[1] For 4-substituted piperidines, the substituent (phenoxyphenoxy group) typically prefers the equatorial position to minimize 1,3-diaxial interactions.[1] Consequently, the linker attached to the nitrogen will project away from the binding pocket, reducing steric clash with the target protein.[1]

Key Design Parameter:

  • Linker Chemistry: Alkylation (creating a tertiary amine) is preferred over amidation (creating an amide) if the basicity of the nitrogen is required for hydrogen bonding within the target pocket. If the nitrogen is solvent-exposed, amidation is acceptable and often yields better metabolic stability.[1]

Visualizing the Design Strategy

PROTAC_Design_Logic cluster_0 Ternary Complex Formation Scaffold This compound Features Hydrophobic Biaryl Tail (Target Affinity) Scaffold->Features Binding Mode ExitVector Piperidine Nitrogen (Solvent Exposed) Scaffold->ExitVector Functional Handle PROTAC Functional PROTAC Features->PROTAC Linker PEG/Alkyl Linker ExitVector->Linker N-Alkylation/Amidation E3Ligand E3 Ligand (CRBN/VHL) Linker->E3Ligand Conjugation Linker->PROTAC E3Ligand->PROTAC

Caption: Logic flow for converting the piperidine scaffold into a functional PROTAC. The nitrogen serves as the critical attachment point for the linker-E3 ligand conjugate.[1]

Part 3: Detailed Protocols

Protocol A: Chemical Synthesis of the PROTAC

Objective: Conjugate this compound (Warhead) to a Cereblon-targeting E3 ligand via a PEG linker.[1]

Reagents:

  • Compound A: this compound (Free base or HCl salt).[1]

  • Compound B: Thalidomide-PEG4-COOH (or Pomalidomide-PEG-Alkyl Halide for alkylation).[1]

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Methodology:

  • Activation (For Amide Coupling):

    • Dissolve Compound B (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir at room temperature (RT) for 15 minutes to activate the carboxylic acid. Rationale: Pre-activation ensures efficient formation of the active ester, minimizing side reactions.

  • Conjugation:

    • Add Compound A (1.0 eq) to the reaction mixture.

    • Critical Step: If Compound A is a hydrochloride salt, ensure sufficient DIPEA is added to neutralize the salt and release the free amine.[1]

    • Stir at RT for 4–16 hours under nitrogen atmosphere. Monitor reaction progress via LC-MS (Look for mass shift corresponding to Product [M+H]+).

  • Work-up & Purification:

    • Dilute reaction with Ethyl Acetate and wash with water (x3) and brine (x1) to remove DMF and excess coupling reagents.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

    • Purification: Flash Chromatography (DCM/MeOH gradient, 0-10% MeOH).[1]

    • Quality Control: Verify purity >95% via HPLC and identity via ¹H-NMR.

Protocol B: Biological Validation (Degradation Assay)

Objective: Confirm targeted degradation of the protein of interest (POI) in cells.[2]

Reagents:

  • Target Cells (e.g., HEK293 or specific cancer line expressing the kinase).[1]

  • Control Compound (Pomalidomide/Thalidomide alone).[1]

  • Proteasome Inhibitor (Mg132).[1]

Workflow:

  • Dose-Response Treatment:

    • Seed cells in 6-well plates (0.5 x 10⁶ cells/well). Allow to adhere overnight.

    • Treat cells with the synthesized PROTAC at varying concentrations (0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours.[1]

    • Control: Treat one set of wells with DMSO (Vehicle) and one set with PROTAC + Mg132 (10 µM) to prove mechanism.

  • Lysis & Western Blot:

    • Lyse cells using RIPA buffer + Protease/Phosphatase inhibitors.[1]

    • Normalize protein concentration (BCA Assay).

    • Perform SDS-PAGE and transfer to nitrocellulose membrane.[1]

    • Blot for Target Protein (e.g., BTK) and Loading Control (GAPDH/Actin).[1]

  • Data Analysis (DC50 Calculation):

    • Quantify band intensity using densitometry (ImageJ).[1]

    • Plot "Percent Degradation" vs. "Log[Concentration]".

    • Calculate DC50 (Concentration required for 50% degradation) and Dmax (Maximum degradation depth).[1]

Part 4: Data Presentation & Troubleshooting

Table 1: Expected Physicochemical Properties of the PROTAC

ParameterTarget RangeInfluence of ScaffoldOptimization Strategy
Molecular Weight 700–1100 DaAdds ~270 DaKeep linker length minimal (PEG3-5).[1]
TPSA 150–250 ŲLow contribution (Lipophilic)Use PEG linkers to balance solubility.[1]
LogP 3–5High (Phenoxy tail is greasy)Avoid all-carbon alkyl linkers; use PEG.[1]
Rigidity ModerateHigh (Piperidine ring)Rigid linkers (piperazine/alkyne) may improve potency.[1]

Troubleshooting Guide:

  • Issue: Poor Degradation (Dmax < 50%).

    • Cause: Linker length may be insufficient to bridge the gap between the Target and E3 ligase (Hook Effect or Steric Clash).

    • Solution: Synthesize a library with varying PEG lengths (PEG2, PEG4, PEG6).[1]

  • Issue: Poor Solubility.

    • Cause: The bis-phenoxy tail is very hydrophobic.[1]

    • Solution: Switch from an alkyl linker to a PEG linker or introduce a charged group (e.g., piperazine) in the linker chain.

Part 5: Mechanistic Pathway Diagram

Ternary_Complex_Mechanism cluster_formation Step 1: Ternary Complex Formation cluster_ubiquitination Step 2: Ubiquitination cluster_degradation Step 3: Degradation PROTAC PROTAC Molecule (Scaffold-Linker-E3 Ligand) Target Target Protein (Hydrophobic Pocket) PROTAC->Target Phenoxy Tail Binding E3 E3 Ligase Complex (CRBN/DCAF1) PROTAC->E3 Recruitment Target->E3 Induced Proximity Proteasome 26S Proteasome Target->Proteasome Recognition Ub Ubiquitin E3->Ub Transfer to Target Lysine Ub->Target Poly-Ubiquitination Proteasome->Target Proteolysis cluster_formation cluster_formation cluster_ubiquitination cluster_ubiquitination cluster_degradation cluster_degradation

Caption: The catalytic cycle of PROTAC-mediated degradation. The this compound scaffold anchors the Target Protein, enabling the E3 ligase to transfer ubiquitin, leading to proteasomal degradation.[1]

References

  • Bondeson, D. P., et al. (2015).[1] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617.[1] Link

  • Sun, X., et al. (2019).[1][3] "PROTACs: great opportunities for academia and industry."[1] Signal Transduction and Targeted Therapy, 4, 64. Link[1]

  • Békés, M., et al. (2022).[1] "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 21, 181–200.[1] Link

  • Testa, A., et al. (2020).[1][4] "Design, Synthesis, and Evaluation of Piperazine-Based PROTAC Linkers." Journal of Medicinal Chemistry. (Contextual reference for piperidine/piperazine linker strategies). Link

  • Nabet, B., et al. (2018).[1] "The dTAG system for immediate and target-specific protein degradation."[1] Nature Chemical Biology, 14, 431–441.[1] Link

Sources

Application Note: 4-(4-Phenoxyphenoxy)piperidine Scaffolds in MMP-Targeted PET Ligand Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(4-Phenoxyphenoxy)piperidine scaffold represents a "privileged structure" in medicinal chemistry, most notably serving as the hydrophobic S1' pocket binder in non-peptidic Matrix Metalloproteinase (MMP) inhibitors. This structural motif is the core of CGS 27023A , a potent broad-spectrum MMP inhibitor.

In the context of Positron Emission Tomography (PET), this scaffold is critical for developing radiotracers targeting MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) . These enzymes are key biomarkers for:

  • Atherosclerosis: Identifying vulnerable, rupture-prone plaques rich in activated macrophages.

  • Oncology: Mapping tumor invasiveness and metastatic potential.

  • Neuroinflammation: Tracking blood-brain barrier disruption.

This guide details the chemical rationale, radiosynthesis protocols, and validation workflows for developing PET ligands based on this scaffold.

Mechanistic Basis & Pharmacophore Design

The "Anchor" Mechanism

The efficacy of this compound lies in its ability to occupy the S1' specificity pocket of the MMP active site. Unlike the catalytic zinc ion (which is ubiquitous across metalloproteases), the S1' pocket varies significantly in depth and hydrophobicity between MMP subtypes.

  • The Piperidine Ring: Acts as a semi-rigid linker that directs the terminal phenoxyphenoxy group into the deep S1' channel.

  • The Phenoxyphenoxy Tail: Provides critical hydrophobic stacking interactions (π-π stacking) that stabilize the ligand-enzyme complex, increasing potency (IC50 in the low nanomolar range).

Pharmacophore Visualization

The following diagram illustrates the tripartite structure of MMP PET ligands derived from this scaffold.

MMP_Pharmacophore ZBG Zinc Binding Group (ZBG) (Hydroxamate/Carboxylate) Linker Sulfonyl/Amide Linker (H-bond Network) ZBG->Linker Target MMP-2 / MMP-9 Active Site ZBG->Target Chelates Zn2+ Scaffold This compound (S1' Pocket Anchor) Linker->Scaffold Linker->Target Backbone Stabilization Scaffold->Target Hydrophobic Fit (S1') Signal PET Isotope (18F or 11C) Signal->Linker Radiolabeling Site

Figure 1: Pharmacophore model showing how the piperidine scaffold anchors the radiotracer within the MMP active site.

Chemical Synthesis & Precursor Design

To create a PET ligand, the piperidine nitrogen must be functionalized. The most common strategy involves sulfonylation to attach the Zinc Binding Group (ZBG) and the radiolabeling handle.

Precursor Strategy

Direct fluorination of the phenoxyphenoxy ring is metabolically unstable (risk of defluorination). Therefore, the radiolabel is typically introduced on the linker or an N-alkyl side chain .

Key Precursor: N-hydroxy-2-(N-(4-(4-phenoxyphenoxy)piperidin-1-yl)sulfonyl)acetamide derivatives.

Synthesis Protocol (Non-Radioactive Standard)
  • Starting Material: this compound (commercially available or synthesized via reductive amination).

  • Sulfonylation: React with p-methoxycarbonylphenylsulfonyl chloride in DCM/TEA.

  • ZBG Formation: Convert the ester to hydroxamic acid using hydroxylamine/KOH in methanol.

    • Note: Hydroxamates are potent ZBGs but can complicate radiosynthesis due to acidity. Carboxylic acid analogs are often preferred for PET tracers to improve pharmacokinetics.

Radiosynthesis Protocols

Two primary approaches are recommended based on the desired isotope: [18F]Fluorine (Half-life: 110 min) for clinical logistics, or [11C]Carbon (Half-life: 20 min) for research kinetics.

Protocol A: Synthesis of [18F]Fluorobenzyl-Derivative

This protocol targets the synthesis of an analog similar to [18F]BR-351 .

Reagents:

  • Precursor: Tosylate-functionalized piperidine derivative.[1]

  • [18F]Fluoride (produced via cyclotron).

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K222).

Step-by-Step Workflow:

  • Trapping & Elution:

    • Trap [18F]F- on a QMA carbonate cartridge.

    • Elute with K222/K2CO3 solution into the reaction vessel.

  • Azeotropic Drying:

    • Evaporate solvent at 95°C under He flow.

    • Add anhydrous MeCN and repeat evaporation (2x) to remove residual water (critical for Sn2 reaction).

  • Labeling Reaction:

    • Dissolve 2-5 mg of Tosylate Precursor in 0.5 mL anhydrous DMSO or MeCN.

    • Add to the dried [18F]F-/K222 complex.

    • Heat at 100°C for 10 minutes .

  • Deprotection (If using hydroxamate protection):

    • If the ZBG is protected (e.g., O-benzyl hydroxamate), add HCl (1M) and heat at 90°C for 5 mins.

    • Expert Tip: Hydroxamates chelate trace metals in HPLC lines. Use metal-free (PEEK) pathways or pre-wash columns with EDTA.

  • Purification:

    • Dilute reaction mixture with water.

    • Inject onto Semi-prep HPLC (C18 column, EtOH/Water gradient).

    • Collect the product peak (retention time approx. 15-20 min).

  • Formulation:

    • Pass through a C18 Sep-Pak to remove organic solvents.

    • Elute with EtOH and formulate in sterile saline (max 10% EtOH).

Protocol B: [11C]Methylation

Ideal for modifying the CGS 27023A structure directly at the methoxy position (if present) or N-methylation.

  • Production: Generate [11C]MeI or [11C]MeOTf (Methyl Triflate) via the gas phase method.

  • Reaction: Bubble [11C]MeOTf into a solution of the desmethyl-precursor (1 mg) in acetone/NaOH at room temperature for 1 minute.

  • Purification: Similar HPLC method as above.

Analytical & Biological Validation

Quality Control (QC) Table

Every batch must meet these criteria before release.

Test ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Molar Activity (Am) > 37 GBq/µmolUV Absorbance vs. Activity
Residual Solvents MeCN < 410 ppmGC
pH 4.5 - 7.5pH Strip/Meter
Lipophilicity (LogD) 1.5 - 3.0Octanol/PBS Shake Flask
In Vitro Binding Assay (Validation)

To confirm the ligand retains affinity for MMPs after structural modification for labeling:

  • Enzyme: Recombinant human MMP-2 and MMP-9 catalytic domains.

  • Substrate: Fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH2).

  • Protocol:

    • Incubate Enzyme + Radiotracer (cold standard) + Substrate.

    • Measure fluorescence kinetics.

    • Success Criterion: IC50 should be < 50 nM.

MicroPET Imaging Workflow

PET_Workflow cluster_prep Preparation cluster_scan Acquisition cluster_analysis Data Analysis Subject ApoE-/- Mouse (Atherosclerosis Model) Tracer Inject [18F]Ligand (10-15 MBq, i.v.) Subject->Tracer Scan Dynamic PET Scan (0-60 min) Tracer->Scan CT CT Scan (Anatomical Ref) Scan->CT ROI Draw ROI: Carotid/Aorta CT->ROI Quant Calculate %ID/g & Target-to-Background ROI->Quant

Figure 2: Preclinical validation workflow for MMP tracers in atherosclerotic mouse models.

Troubleshooting & Expert Insights

Challenge: High Non-Specific Binding

The this compound moiety is highly lipophilic.

  • Symptom: High liver uptake and slow clearance from non-target tissue in PET images.

  • Solution: Introduce a polyethylene glycol (PEG) spacer (n=2-4) between the piperidine and the labeling site. This lowers LogP without disrupting the S1' binding.

Challenge: Metabolic Stability
  • Symptom: Bone uptake in [18F] scans (indicates defluorination).

  • Solution: Avoid placing [18F] on aliphatic chains susceptible to beta-oxidation. Use [18F]fluorobenzyl or [18F]fluoropyridine moieties which are metabolically robust.

Challenge: Hydroxamate Instability
  • Symptom: Low radiochemical yield or degradation during formulation.

  • Solution: Consider switching the ZBG to a carboxylic acid or a pyrimidine-2,4,6-trione . While hydroxamates are more potent in vitro, carboxylic acids often show better in vivo pharmacokinetics and stability for PET applications.

References

  • Synthesis and evaluation of CGS 27023A analogs: MacPherson, L. J., et al. (1997). Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that spares collagenase 1. Journal of Medicinal Chemistry.[2] [Link]

  • Radiosynthesis of MMP Tracers: Wagner, S., et al. (2007). A new 18F-labelled derivative of the MMP inhibitor CGS 27023A for PET: radiosynthesis and initial small-animal PET studies.[3] Nuclear Medicine and Biology.[4][5] [Link]

  • MMP Imaging in Atherosclerosis: Fujimoto, S., et al. (2008). Molecular imaging of matrix metalloproteinase in atherosclerotic lesions: resolution with dietary modification and statin therapy. Journal of the American College of Cardiology. [Link]

  • Review of Non-Peptidic MMP Inhibitors: Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 4-(4-Phenoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

To: Technical Support Center Users From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Synthesis & Troubleshooting for 4-(4-Phenoxyphenoxy)piperidine

Executive Summary

This guide addresses the synthesis of This compound (CAS: 942194-86-7), a critical scaffold in the development of non-peptide small molecule drugs. The molecule consists of a piperidine ring linked via an ether bond to a 4-phenoxyphenol moiety.

The formation of the C(sp³)-O-C(sp²) ether linkage at the sterically hindered secondary carbon of the piperidine ring is the primary synthetic bottleneck. This guide details two validated protocols: the Mitsunobu Reaction (preferred for reliability and stereochemical control) and S_N2 Displacement (preferred for scale-up), along with a specialized troubleshooting matrix.

Module 1: Strategic Route Analysis

The synthesis hinges on coupling N-Boc-4-hydroxypiperidine with 4-phenoxyphenol . The choice of method depends on your scale and purification capabilities.

SynthesisStrategy Start Starting Materials (N-Boc-4-hydroxypiperidine + 4-Phenoxyphenol) Decision Decision Node: Scale & Purity Req. Start->Decision PathA Method A: Mitsunobu (High Reliability, Lab Scale) Decision->PathA < 100g PathB Method B: S_N2 Displacement (Cost Effective, Scale-Up) Decision->PathB > 100g Intermediate Intermediate: N-Boc-4-(4-phenoxyphenoxy)piperidine PathA->Intermediate Reagents: PPh3, DIAD, THF PathB->Intermediate Reagents: MsCl, K2CO3, DMF Deprotection Deprotection: HCl/Dioxane or TFA Intermediate->Deprotection Final Target: This compound HCl Deprotection->Final

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on scale and constraints.

Module 2: Method A - The Mitsunobu Coupling (Lab Scale)

This is the "Gold Standard" for research scale due to its high conversion rates for secondary alcohols.[1] However, the removal of triphenylphosphine oxide (TPPO) is the primary challenge.[1]

Protocol:

  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 4-phenoxyphenol (1.1 eq), and Triphenylphosphine (PPh3) (1.2 eq) in anhydrous THF (0.1 M concentration).

  • Activation: Cool the solution to 0°C .

  • Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 eq) dropwise over 30 minutes. Crucial: Maintain temperature < 5°C to prevent hydrazine byproduct formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup (The "MgCl₂" Trick): To remove TPPO without chromatography, dilute the reaction mixture with toluene.[1] Add MgCl₂ (2.0 eq relative to PPh3) and heat to reflux for 1 hour. Cool to RT and filter the resulting precipitate (TPPO-MgCl₂ complex).

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture contaminationThe betaine intermediate is highly moisture-sensitive. Ensure THF is distilled or dried over molecular sieves.
No Reaction Incorrect Addition OrderNever mix DIAD and PPh3 alone without the substrate present. The "pre-complex" can decompose.[1] Follow the order: Alcohol + Phenol + PPh3 → Add DIAD.[1]
O- vs. N-Alkylation N/AWith N-Boc protection, N-alkylation is blocked. If using unprotected piperidine, N-alkylation will dominate.[1]
TPPO Contamination Inefficient PurificationUse the MgCl₂ precipitation method cited above [1] or filter through a short silica plug eluting with 10% Et₂O/Hexanes (product elutes, TPPO stays).[1]

Module 3: Method B - S_N2 Displacement (Scale-Up)

For larger batches, the atom economy of Mitsunobu is poor.[1] The S_N2 route uses a mesylate intermediate but risks elimination (E2) side reactions.

Protocol:

  • Mesylation: React N-Boc-4-hydroxypiperidine with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C to form the mesylate. Isolate by wash (do not distill).

  • Displacement: Dissolve 4-phenoxyphenol (1.2 eq) and Cs₂CO₃ (2.0 eq) in DMF or DMSO .

  • Coupling: Add the mesylate solution and heat to 80°C for 12 hours.

  • Purification: Pour into ice water. The product often precipitates as a solid.[1]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Elimination Product (Alkene) E2 CompetitionThe piperidine ring is prone to E2 elimination. Reduce temperature to 60°C and extend time. Switch base to K₂CO₃ (milder than Cs₂CO₃ or NaH).
Incomplete Conversion Steric HindranceThe secondary mesylate is hindered.[1] Ensure high concentration (1M) and use a polar aprotic solvent (DMSO is faster than DMF).
Dark/Tar Formation Oxidation of PhenolDegas solvents with N₂.[1] Phenolates are sensitive to oxidation at high temperatures.[1]

Module 4: Deprotection & Salt Formation

The final step removes the Boc group to yield the target hydrochloride salt.[1]

Protocol:

  • Dissolve the intermediate in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Isolation: Dilute with diethyl ether. The product, This compound hydrochloride , will precipitate as a white solid.[1] Filter and dry under vacuum.[1]

Critical Note: The free amine is an oil and is prone to oxidation. Always store as the HCl or oxalate salt.[1]

FAQ: Expert Insights

Q: Can I use unprotected 4-hydroxypiperidine? A: No. The secondary amine is more nucleophilic than the hydroxyl group.[1] You will get predominantly N-alkylation (formation of a tertiary amine) rather than the desired ether. You must use a protecting group (Boc or Cbz).

Q: Why is my Mitsunobu reaction turning dark brown? A: This usually indicates decomposition of the azo-reagent (DIAD/DEAD). Ensure the reaction is kept in the dark and under an inert atmosphere (Argon/Nitrogen).

Q: The HCl salt is hygroscopic. How do I handle it? A: If the salt becomes sticky, recrystallize from Ethanol/Ether .[1] Store in a desiccator. Alternatively, consider forming the fumarate or oxalate salt, which are often less hygroscopic and more crystalline.[1]

References

  • TPPO Removal Protocol: Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂.[1][2][3] (2024).[4][5] ACS Figshare.[1]

  • Mitsunobu Mechanism & Review: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[1][6] (2025).[7] NCBI PMC.[1]

  • S_N2 vs Elimination: Nucleophilic Substitution (SN2): Dependence on Nucleophile... and Competition with Elimination. (2025).[7] NCBI PMC.[1]

  • Compound Data: this compound hydrochloride CAS Data.[8][9] MolCore.[1]

Sources

Purification of 4-(4-Phenoxyphenoxy)piperidine from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: PURIFICATION OF 4-(4-PHENOXYPHENOXY)PIPERIDINE Ticket ID: PUR-942194 Status: Open Subject: Removal of Mitsunobu byproducts and isolation of free amine.

Executive Summary & Compound Profile

User Context: You are likely synthesizing This compound (CAS: 942194-86-7 for HCl salt) as a scaffold for GPCR antagonists (e.g., D4, MCH-1) or Factor Xa inhibitors.

The Synthesis Challenge: The most efficient route to this ether linkage is the Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 4-phenoxyphenol, followed by acidic deprotection. This creates a specific impurity profile that defeats standard flash chromatography:

  • Triphenylphosphine Oxide (TPPO): Co-elutes with polar products.[1]

  • Hydrazine Dicarboxylates (

    
    ):  "Sticky" byproducts.
    
  • 4-Phenoxyphenol: Unreacted starting material (acidic).

This guide provides a protocol to purify the intermediate before deprotection and a method to isolate the final free amine without column chromatography.

Workflow Visualization

The following logic flow illustrates the critical decision points in your purification strategy.

PurificationLogic Start Crude Reaction Mixture (Post-Mitsunobu) Step1 Solvent Swap to Toluene/EtOAc + ZnCl2 Addition Start->Step1 Decision1 Is TPPO Precipitating? Step1->Decision1 PathA Filter Solid (TPPO-Zn Complex) Decision1->PathA Yes PathB Add seed crystal / Cool to 0°C Decision1->PathB No Step2 Filtrate: N-Boc Intermediate PathA->Step2 Discard Solid PathB->PathA Retry Step3 Acidic Deprotection (HCl/Dioxane or TFA) Step2->Step3 Step4 Acid-Base Extraction (pH 12 Wash) Step3->Step4 Final Pure this compound Step4->Final

Caption: Logical workflow for removing TPPO via Zinc Chloride complexation followed by amine isolation.

Module 1: The "Sticky" Impurities (TPPO Removal)

The Problem: Triphenylphosphine oxide (TPPO) is the primary failure point. It streaks on silica and contaminates the lipophilic N-Boc intermediate. The Solution: Do not rely solely on chromatography. Use Zinc Chloride (


) Complexation .
Protocol: ZnCl₂ Precipitation

Based on the method by Batesky et al. (J. Org.[2] Chem. 2017) [1].[2][3]

  • Concentration: Evaporate the reaction solvent (usually THF) completely. TPPO is soluble in THF, preventing precipitation.

  • Solvent Swap: Re-dissolve the crude residue in Ethyl Acetate (EtOAc) or Toluene .

    • Ratio: Use approx. 5 mL solvent per mmol of starting material.

  • Complexation: Add anhydrous

    
      (1.5 equivalents relative to the initial 
    
    
    
    used).
    • Note: Dissolve

      
       in a minimum amount of Ethanol if using Toluene, or add solid directly to EtOAc if vigorous stirring is available.
      
  • Precipitation: Stir at room temperature for 2–4 hours. A white, bulky precipitate (TPPO-

    
     complex) will form.
    
  • Filtration: Filter the suspension through a sintered glass funnel or a Celite pad.

    • Solid: Contains TPPO.[1][3] Discard.

    • Filtrate: Contains your N-Boc-4-(4-phenoxyphenoxy)piperidine.

  • Wash: Wash the filtrate with water (2x) to remove excess

    
    , then brine. Dry over 
    
    
    
    .

Why this works:


 coordinates with the phosphoryl oxygen of TPPO, creating a polymeric complex that is insoluble in non-polar/moderately polar solvents.

Module 2: Scavenging Phenols (Acid-Base Extraction)

The Problem: Unreacted 4-phenoxyphenol is difficult to separate from the product by chromatography due to similar


 values in non-polar eluents.
The Solution:  Exploit the acidity of the phenol (

) vs. the basicity of the piperidine (

).
Protocol: The pH Switch

Perform this AFTER deprotection of the Boc group.

PhasepH ConditionSpecies LocationAction
Step 1 Acidic (pH < 2) Product: Aqueous (Salt)Phenols: Organic (Neutral)Wash organic layer (DCM) with 1M HCl. Keep Aqueous .
Step 2 Basic (pH > 12) Product: Organic (Free Base)Phenols: Aqueous (Phenolate)Basify aqueous layer with NaOH. Extract into DCM. Keep Organic .

Detailed Procedure:

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane. Evaporate to dryness to get the crude hydrochloride salt.

  • Partition: Suspend the crude salt in Dichloromethane (DCM) and 1M NaOH .

    • Critical Check: Ensure the aqueous layer pH is >12. The phenol must be deprotonated to sodium 4-phenoxyphenolate (water-soluble).

  • Extraction: Shake and separate. The this compound (free base) will migrate to the DCM layer. The phenolate impurity stays in the water.

  • Polishing: Wash the DCM layer once more with 1M NaOH to ensure complete phenol removal, then with brine.

Module 3: Crystallization of the Salt

If the free base is an oil (common for this class), converting it to a crystalline salt is the best way to achieve >99% purity.

Protocol: Hydrochloride Salt Formation

  • Dissolve the free base in a minimum amount of dry Ethanol or Isopropanol .

  • Add HCl (1.1 eq) as a solution in diethyl ether or dioxane dropwise at 0°C.

  • A white precipitate should form immediately.

  • Recrystallization: If the solid is off-white, heat the ethanol suspension to reflux until dissolved, then let it cool slowly to room temperature.

    • Reference: Similar piperidine ether salts are routinely crystallized from Ethanol/Ether mixtures [2].

Troubleshooting & FAQ

Ticket #001: "My product turned pink/brown during workup."

  • Diagnosis: Oxidation of residual 4-phenoxyphenol.

  • Fix: This indicates incomplete removal of the starting phenol. Repeat the Module 2 (NaOH wash) . Ensure the wash is vigorously shaken to extract the phenol into the aqueous phase.

Ticket #002: "I have a stubborn spot at


 0.3 that won't separate." 
  • Diagnosis: Likely the hydrazine byproduct (

    
    ) from the Mitsunobu reaction.
    
  • Fix: This byproduct is often acid-sensitive. Proceed to the deprotection step (HCl/acid). The hydrazine byproduct often degrades or becomes water-soluble/washable after acid treatment, whereas your piperidine product forms a stable salt.

Ticket #003: "The ZnCl2 method formed a 'goo' instead of a solid."

  • Diagnosis: The solvent is too polar (e.g., too much Ethanol) or the concentration is too high.

  • Fix: Dilute the mixture with more Toluene or Ether. Scratch the flask walls with a glass rod to induce nucleation.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[2] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2][3][4] The Journal of Organic Chemistry, 82(19), 9931–9936. [1]

  • MolCore. (n.d.). This compound hydrochloride Product Specifications. MolCore Chemical Directory.

  • Google Patents. (2008). Preparation of Piperidine Derivatives. (Contextual reference for general workup of aryloxy piperidines).

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult SDS for 4-phenoxyphenol and reagents before handling.

Sources

Overcoming poor solubility of 4-(4-Phenoxyphenoxy)piperidine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Chemical Basis

The Core Problem: 4-(4-Phenoxyphenoxy)piperidine presents a classic medicinal chemistry paradox: it possesses a polar, ionizable head group (piperidine amine) and a highly lipophilic tail (phenoxyphenoxy ether).[1]

  • pKa ~9.5–10.5 (Estimated): The secondary amine is basic.[1][2] In acidic media (pH < 7), it exists predominantly as the cationic ammonium species (

    
    ), which is water-soluble.[1]
    
  • LogP > 3.5 (Predicted): The phenoxy-phenyl ether tail drives high lipophilicity.[1][2] At physiological pH (7.4), the equilibrium shifts toward the neutral free base. While a fraction remains protonated, the intrinsic solubility of the neutral species is so low that it drives the equilibrium toward precipitation.

Visualizing the Solubility Equilibrium: The following diagram illustrates why simple addition to neutral buffer causes precipitation ("crashing out").

SolubilityEquilibrium Acidic Acidic pH (< 6.0) Protonated Form (Cationic) High Solubility Neutral Physiological pH (7.4) Equilibrium Shift Acidic->Neutral De-protonation (-H+) Neutral->Acidic Protonation (+H+) Precipitate Precipitate (Free Base) Aggregates due to Hydrophobic Tail Neutral->Precipitate Low Intrinsic Solubility (Driven by Phenoxy Group)

Figure 1: The pH-dependent solubility equilibrium.[1][2] At pH 7.4, the hydrophobic drive of the phenoxy tail overcomes the solvation energy of the remaining cationic fraction.

Formulation Strategies & Protocols

Strategy A: In-Situ Salt Formation (For Chemical Assays)

Best for: HPLC standards, early-stage chemical stability testing.

The Logic: Converting the free base into a hydrochloride or methanesulfonate salt locks the amine in its protonated state, drastically increasing aqueous solubility.

Protocol:

  • Dissolve 10 mg of this compound in 1 mL of Methanol or Ethanol .

  • Add 1.1 equivalents of 1M HCl (aqueous or ethereal).

  • Vortex for 30 seconds.

  • Evaporate solvent (optional) or dilute directly into aqueous acidic buffer (pH < 5).[1][2]

Warning: If you dilute this directly into pH 7.4 PBS, the salt may disproportionate and precipitate over time (1–2 hours).[1]

Strategy B: Cyclodextrin Complexation (For Biological Assays)

Best for: Cell culture, animal studies, preventing precipitation in PBS.

The Logic: The hydrophobic cavity of


-Cyclodextrins (specifically SBE-

-CD or HP-

-CD) encapsulates the greasy phenoxy tail, shielding it from water while the hydrophilic exterior maintains solubility. This prevents the "crash" at pH 7.4.[1][2]

Data Comparison: Vehicle Efficacy

Vehicle SystemSolubility Limit (Est.)Biological ToxicityStability (pH 7.[1][2]4)
DMSO (10%) Low (< 50

M)
High (Cytotoxic)Poor (Precipitates < 1h)
Tween 80 (5%) Medium (~200

M)
Medium (Membrane lytic)Moderate
HP-

-CD (20%)
High (> 1000

M)
Low (Inert) Excellent (> 24h)

Step-by-Step Complexation Protocol:

  • Prepare Vehicle: Make a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in pure water.[1][2]
  • Acidic Predissolution: Dissolve compound in a minimal volume of 0.1M HCl (or 100% DMSO if acid sensitive).[1][2]

  • Mixing: Add the compound solution dropwise to the 20% CD solution while vortexing.

  • Equilibration: Sonicate for 10–15 minutes at room temperature.

  • Adjustment: Adjust pH to 7.4 using 0.1M NaOH slowly. The cyclodextrin will keep the neutral form in solution.[2]

  • Filtration: Filter sterilize (0.22

    
    m PVDF).
    

Workflow Decision Matrix

Use this flowchart to select the correct solubilization method based on your downstream application.

DecisionMatrix Start Start: Define Application CellBased Cell/Animal Study (pH 7.4 Required) Start->CellBased Analytical HPLC/LCMS (pH Flexible) Start->Analytical DMSO Use DMSO Stock (Max 0.1% final) CellBased->DMSO Low Conc. (<10uM) CD Use Cyclodextrin (HP-beta-CD) CellBased->CD High Conc. (>10uM) AcidSalt Use Acidic Buffer (pH < 4) Analytical->AcidSalt Standard

Figure 2: Decision matrix for vehicle selection.[1][2] Cyclodextrins are preferred for high-concentration biological assays.[1][2]

Troubleshooting & FAQs

Q: I added my DMSO stock to the media, and it turned cloudy immediately. Why? A: This is the "solvent shift" effect.[1][2] The compound is soluble in DMSO, but when diluted into aqueous media, the DMSO concentration drops, and the water "squeezes" the hydrophobic phenoxy tail out of solution.

  • Fix: Use the Cyclodextrin Protocol (Strategy B) . Alternatively, dilute the DMSO stock into media extremely slowly with rapid vortexing, but this is rarely stable for >10

    
    M.
    

Q: Can I use 4-Phenylpiperidine HCl protocols for this molecule? A: Only partially. While the piperidine head is similar, the phenoxyphenoxy tail makes your molecule significantly more lipophilic (higher LogP) than simple 4-phenylpiperidine.[1] You will require stronger solubilizers (like SBE-


-CD) or higher percentages of cosolvents compared to standard phenylpiperidines.[1][2]

Q: The compound sticks to my plastic tips and tubes. How do I stop this? A: Lipophilic amines adsorb strongly to polypropylene.[1][2]

  • Fix 1: Use glass vials for stock solutions.

  • Fix 2: Pre-coat plasticware with a blocking agent (e.g., 0.1% BSA) if compatible with your assay.[1][2]

  • Fix 3: Maintain the cyclodextrin carrier, which sequesters the drug from plastic surfaces.

References

  • PubChem. 4-Phenylpiperidine: Chemical and Physical Properties.[1][2][3][4][5] National Library of Medicine.[1][2] Available at: [Link][1]

  • Jansook, P., et al. (2024).[1][2] Enhancing solubility and stability of piperine using

    
    -cyclodextrin derivatives. Journal of Biomolecular Structure and Dynamics.[1][2] Available at: [Link]
    
  • Higuchi, T., & Connors, K. A. (1965).[1][2] Phase-solubility techniques.[1][2] Advances in Analytical Chemistry and Instrumentation.[1][2] (Foundational text on Cyclodextrin/Drug interactions).

  • Kerns, E. H., & Di, L. (2008).[1][2] Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2] (Standard reference for solubility formulation in drug discovery).

Sources

Storage and handling guidelines for 4-(4-Phenoxyphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 942194-86-7 | Molecular Weight: 305.80 g/mol | Formula: C₁₇H₂₀ClNO₂[1]

Introduction: The Application Scientist's Perspective

Welcome to the technical support hub for 4-(4-Phenoxyphenoxy)piperidine hydrochloride . As a Senior Application Scientist, I often see this compound mishandled not due to its inherent instability, but due to a misunderstanding of its salt form mechanics.

This compound serves as a critical aryl ether piperidine building block , frequently used in the synthesis of tyrosine kinase inhibitors (e.g., BTK inhibitors) and Factor Xa inhibitors. Its dual nature—a hydrophilic hydrochloride "head" and a lipophilic phenoxy-phenoxy "tail"—creates specific solubility and storage challenges that, if ignored, lead to stoichiometry errors and failed couplings.

This guide replaces generic advice with field-proven protocols designed to maintain the integrity of your API intermediate.

Module 1: Critical Properties & Storage Protocols

Physicochemical Profile
PropertySpecificationTechnical Note
Appearance White to Off-white SolidYellowing indicates oxidation of the amine or ether linkage.
Hygroscopicity Moderate to High The HCl salt will scavenge atmospheric moisture, turning the powder into a sticky gum.
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents (Hexane, DCM) unless free-based.
pKa (Calc) ~10.5 (Piperidine N)Requires strong base (pH > 12) to fully convert to free base.
Melting Point >200°C (Decomposes)Do not use melting point as the sole purity indicator; use HPLC/NMR.
Storage Logic: The "Dry-Chain" Protocol

The primary enemy of this compound is hydrolysis driven by moisture absorption . Once the salt absorbs water, the effective molecular weight changes, ruining the stoichiometry of subsequent nucleophilic substitutions.

Visual Guide: Storage Decision Tree

StorageLogic Start Received Shipment (this compound HCl) CheckSeal Is the Manufacturer Seal Intact? Start->CheckSeal LongTerm Long-Term Storage (> 1 Month) CheckSeal->LongTerm Yes ShortTerm Active Use (< 1 Month) CheckSeal->ShortTerm No (Opened) Action_Desiccate Store at -20°C WITH Desiccant Packets LongTerm->Action_Desiccate Action_Cabinet Store at 2-8°C Dark, Dry Cabinet ShortTerm->Action_Cabinet Action_Aliquot CRITICAL STEP: Aliquot under Argon/N2 to avoid freeze-thaw cycles Action_Desiccate->Action_Aliquot Before First Freeze

Figure 1: Decision logic for preserving the hygroscopic integrity of the salt form.

Module 2: Solubilization & Handling Workflows

The "Salt-Break" Dilemma

Researchers often struggle when using this compound in nucleophilic substitutions (e.g., SNAr or amide coupling) because the nitrogen is protonated (unreactive) in the HCl form.

Standard Protocol for Stock Preparation:

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) for biological assays or Methanol for chemical synthesis. Avoid water if long-term stability is required, as aqueous solutions can hydrolyze over weeks.

  • Concentration: Prepare a 100 mM stock .

    • Calculation: Dissolve 30.58 mg in 1 mL of solvent.

  • Handling: Weigh rapidly. If the powder clumps, it has already absorbed water. (See Troubleshooting).

Visual Guide: Activation Workflow (Free-Basing)

To use the piperidine as a nucleophile, you must neutralize the HCl.

Solubilization Salt HCl Salt Form (Inactive Nucleophile) Solvent Dissolve in Organic Solvent (DMF/DMSO) Salt->Solvent Base Add Organic Base (DIPEA or TEA) Solvent->Base  + 1.5 - 3.0 eq Base   Active Free Base Generated (Active Nucleophile) Base->Active Precipitate Warning: Inorganic Salts may precipitate Base->Precipitate

Figure 2: Activation pathway for chemical synthesis applications.

Module 3: Troubleshooting & FAQs

This section addresses specific tickets often raised by our synthesis and assay teams.

Scenario 1: The "Sticky Solid" Incident

User Report: "I opened the vial, and the powder looks like a gum or paste. Is it degraded?"

  • Diagnosis: This is hygroscopic collapse . The HCl salt has pulled moisture from the air. It is likely chemically pure but physically difficult to handle, and the mass-to-mole ratio is now inaccurate.

  • The Fix:

    • Do not scrape. You will lose material.

    • Dissolve in situ. Add a known volume of your reaction solvent (e.g., Methanol) directly to the shipping vial to create a stock solution.

    • Recalculate. Determine concentration based on the original net weight on the label, not by re-weighing the wet gum.

Scenario 2: Solubility Crash in Aqueous Media

User Report: "I made a 10mM stock in water, but when I added it to my PBS buffer (pH 7.4), it turned cloudy."

  • Diagnosis: The compound has limited water solubility as a free base. While the HCl salt is soluble, adding it to a buffered solution (pH 7.4) may partially deprotonate the piperidine (depending on concentration and ionic strength), reducing solubility. Furthermore, the lipophilic phenoxy-phenoxy tail drives aggregation.

  • The Fix:

    • Pre-dissolve in DMSO (make a 1000x stock).

    • Slowly spike the DMSO stock into the buffer while vortexing.

    • Ensure final DMSO concentration is < 1% to avoid cytotoxicity in cell assays.

Scenario 3: Stoichiometry Failures in Coupling

User Report: "I used 1.0 equivalent of the piperidine for an SNAr reaction, but the yield is low and starting material remains."

  • Diagnosis: You likely weighed the HCl salt but calculated Moles based on the Free Base MW (or vice versa), OR the salt absorbed water, so you added less actual compound than thought.

  • The Fix:

    • MW Check: Ensure you used 305.80 g/mol (HCl salt), not ~269 g/mol (Free base).

    • Base Trap: Did you add an auxiliary base (TEA/DIPEA)? The HCl must be neutralized before the piperidine can attack the electrophile. Add 2.5 equivalents of base to ensure the HCl is scavenged and the reaction remains basic.

References

  • MolCore . This compound hydrochloride Product Specifications. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Piperidine Hydrochloride Salts. Retrieved from

  • Fisher Scientific . Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

  • Apollo Scientific . Storage and Handling of Aryl Ether Piperidines. Retrieved from

(Note: While specific peer-reviewed papers for this exact intermediate are proprietary to drug development filings, the handling protocols above are derived from standard operating procedures for aryl-ether piperidine salts as detailed in the SDS sources above.)

Technical Guide: Optimization of Coupling Reactions with 4-(4-Phenoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Subject: 4-(4-Phenoxyphenoxy)piperidine (CAS: 942194-86-7) and its salts.[1][2]

Executive Technical Summary

This compound represents a classic "Janus" building block in medicinal chemistry: it possesses a highly reactive, nucleophilic secondary amine "head" and a significantly lipophilic, flexible diaryl ether "tail."[1]

While the piperidine nitrogen is sterically accessible, the molecule's physicochemical properties—specifically its high logP and tendency to form oils—often complicate purification more than the coupling reaction itself. This guide addresses the specific challenges of solubility management , base stoichiometry (when starting from HCl salts), and ligand selection for transition-metal catalyzed cross-couplings.

Critical Decision Matrix: Reaction Condition Selector

Before initiating wet chemistry, select your pathway based on the electrophile type.[1] This decision tree integrates steric and electronic considerations specific to secondary amines.

ReactionSelector Start Electrophile Type Acid Carboxylic Acid (Amide Coupling) Start->Acid ArylHalide Aryl Halide (C-N Bond Formation) Start->ArylHalide Aldehyde Aldehyde/Ketone (Reductive Amination) Start->Aldehyde Sterics Is the Acid Sterically Hindered? Acid->Sterics ElecDef Electron Deficient Ring? ArylHalide->ElecDef STAB STAB (NaBH(OAc)3) Solvent: DCE/AcOH Aldehyde->STAB HATU Standard: HATU + DIPEA Solvent: DMF/DCM (1:1) Sterics->HATU No (Linear/Simple) T3P Bulky: T3P (50% in EtOAc) + Pyridine Avoids epimerization Sterics->T3P Yes (Alpha-branched) SNAr SNAr: K2CO3, DMSO, 80-100°C No Catalyst Needed ElecDef->SNAr Yes (e.g., 4-F-CN-Ph) Buchwald Buchwald-Hartwig: Pd2(dba)3 Ligand: RuPhos (Universal for 2° Amines) ElecDef->Buchwald No (e.g., 4-Br-Toluene)

Figure 1: Strategic decision tree for selecting coupling conditions based on electrophile electronics and sterics.

Module A: Amide Bond Formation (The "Bread & Butter")

The secondary amine of the piperidine ring is nucleophilic (pKa ~11). However, if you are using the HCl salt (common commercial form), you must break the salt lattice to allow reaction.

Protocol 1: The "Standard" HATU Coupling

Best for: Non-hindered acids, library synthesis.[1]

  • Dissolution: Dissolve 1.0 equiv of Carboxylic Acid and 1.1 equiv of HATU in DMF (concentration 0.2 M).

  • Activation: Stir for 5 minutes at Room Temperature (RT). Mechanism: This forms the O-At-active ester.[1]

  • Amine Addition: Add 1.0 equiv of This compound HCl .

  • Base Addition (Critical): Add 3.0 equiv of DIPEA (Diisopropylethylamine).[1]

    • Why 3.0 equiv? 1.0 equiv neutralizes the HCl salt of the piperidine.[1] 1.0 equiv neutralizes the carboxylic acid.[1] 1.0 equiv maintains basicity for the reaction.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

Protocol 2: The "Bulky/Stubborn" T3P Coupling

Best for: Alpha-branched acids, scale-up (easier workup), or if HATU fails.[1]

  • Mix: Combine 1.0 equiv Acid, 1.1 equiv Piperidine HCl, and 4.0 equiv Pyridine in EtOAc or 2-MeTHF.

  • Coupling Agent: Add 1.5 equiv T3P (Propylphosphonic anhydride, 50% wt in EtOAc) dropwise.[1]

  • Heat: Heat to 60°C.

    • Advantage:[3][4] T3P byproducts are water-soluble, simplifying the purification of the greasy product.[1]

Troubleshooting Amide Couplings
SymptomRoot CauseSolution
Low Conversion (LCMS shows SM) Piperidine HCl salt not fully free-based.[1]Increase DIPEA to 4.0 equiv or pre-stir the amine salt with base for 15 min before adding to the activated acid.
Product "Oils Out" The phenoxyphenoxy tail is highly lipophilic.[1]Do not use pure Hexanes for trituration.[1] Use cold Et2O or MeOH/Water precipitation.[1]
Emulsion during Workup Surfactant-like behavior of the molecule.[1]Avoid shaking vigorously.[1] Use Brine/DCM extraction rather than EtOAc/Water.[1] Filter through Celite if "rag layer" persists.[1]
Module B: N-Arylation (Buchwald-Hartwig & SNAr)[1]

The steric bulk of the 4-phenoxyphenoxy group is far from the nitrogen, making this molecule an excellent substrate for Palladium-catalyzed amination.[1]

Protocol: RuPhos-Pd G3 System

Why: RuPhos is the "gold standard" ligand for secondary alkyl amines because it prevents


-hydride elimination and accommodates the steric bulk of the Pd-Amine complex.[1]
  • Vial Prep: Charge a microwave vial with:

    • 1.0 equiv Aryl Halide (Br, I, or Cl).[1]

    • 1.2 equiv This compound .[1]

    • 1.5 equiv NaOtBu (Sodium tert-butoxide).[1]

    • 2–5 mol% RuPhos Pd G3 (precatalyst).[1]

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M). Degas with Nitrogen.

  • Reaction: Seal and heat to 80–100°C for 2–12 hours.

  • Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd black before column chromatography.

Key Insight: If the aryl halide has strong electron-withdrawing groups (e.g., -CN, -NO2, -CF3), skip the Palladium.[1] Use SNAr conditions (K2CO3, DMSO, 100°C) instead. The piperidine is nucleophilic enough to displace the halide directly.[1]

Module C: Purification & Isolation (The "Grease" Factor)

The "phenoxyphenoxy" moiety makes these compounds significantly lipophilic (High LogP).[1] Standard purification gradients often fail because the compound elutes too quickly or smears.[1]

Workflow: Purification Strategy

Purification Crude Crude Reaction Mixture TLC TLC Check (30% EtOAc/Hex) Crude->TLC HighRf Rf > 0.7 (Moves with solvent front) TLC->HighRf Too Non-polar MidRf Rf 0.3 - 0.5 (Ideal) TLC->MidRf Good Separation MethodA Flash Chromatography Gradient: 0-20% EtOAc in Hexanes HighRf->MethodA MethodB DCM/MeOH Gradient Use 0-5% MeOH in DCM MidRf->MethodB SaltForm Optional: HCl Salt Formation (Precipitate from Et2O) MethodA->SaltForm MethodB->SaltForm

Figure 2: Purification logic flow. The lipophilic tail often requires lower polarity gradients than typical piperidines.

Technical Tip: If the product is an oil (common with this scaffold), dissolve it in Et2O and add 2M HCl in ether dropwise. The resulting HCl salt is usually a white solid that can be filtered, washing away non-basic impurities.[1]

Frequently Asked Questions (FAQs)

Q: My reaction turned black and stalled during the Buchwald coupling. Why? A: This is likely "Catalyst Poisoning" or oxidation.[1] Did you degas the solvent? Secondary amines can coordinate to Pd(II) and arrest the cycle if oxygen is present.[1] Ensure you are using a precatalyst (like RuPhos Pd G3) rather than mixing Pd(OAc)2 + Ligand manually, which is more error-prone.[1]

Q: I am using the HCl salt of the piperidine, and the yield is <10%. A: You are likely under-dosing the base. The first equivalent of base (DIPEA/TEA) is sacrificial—it only strips the HCl. You need at least 2–3 equivalents excess to drive the reaction.[1] For inorganic bases (K2CO3), ensure the solvent (DMF/DMSO) allows partial solubility, or use Cs2CO3 which is more soluble in organics.

Q: Can I use reductive amination with this building block? A: Yes, but avoid NaCNBH3 (too slow). Use NaBH(OAc)3 (STAB) in DCE. Since the piperidine is secondary, the iminium ion forms quickly. Add one drop of Acetic Acid to catalyze the iminium formation if the ketone is hindered.[1]

Q: The product co-elutes with the starting material on silica. A: This is common due to the lipophilic tail dominating the retention. Switch to an Amine-Functionalized Silica column (NH2-Silica).[1] This neutralizes the interaction of the piperidine NH with the silica acidic sites, often dramatically changing the selectivity.

References & Grounding
  • Buchwald-Hartwig Amination of Secondary Amines:

    • RuPhos Universal Ligand: Maiti, D., & Buchwald, S. L. (2009).[1] Universal, readily accessible catalyst for the amination of aryl and heteroaryl chlorides, bromides, and iodides. Journal of the American Chemical Society.[1] [1]

  • Amide Coupling Reagents (HATU vs T3P):

    • Mechanistic Comparison: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][5] Organic Process Research & Development. [1]

  • Compound Data (this compound):

    • PubChem CID 5199889 (Analogous Structure): National Center for Biotechnology Information.[1] (2024).[1][6] PubChem Compound Summary for CID 5199889.[1] (Used for physicochemical property extrapolation).[1][7]

    • Commercial Availability & Salt Forms: Sigma-Aldrich / MolCore Product Sheets for CAS 942194-86-7.[1]

Sources

Side reactions in the derivatization of the 4-(4-phenoxyphenoxy)piperidine amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthetic derivatization of the 4-(4-phenoxyphenoxy)piperidine scaffold. This versatile secondary amine is a cornerstone in the development of numerous pharmacologically active agents. However, its journey from a starting material to a final, high-purity derivative is often fraught with challenges, primarily in the form of predictable yet persistent side reactions.

This guide is structured to function as a direct line to a field-experienced scientist. It moves beyond simple protocols to dissect the causality behind common experimental failures. Here, we will troubleshoot issues encountered during N-acylation, N-alkylation, and reductive amination, providing not just solutions, but a deeper mechanistic understanding to empower your research and development.

Part 1: Troubleshooting N-Acylation Reactions

N-acylation is a fundamental transformation used to introduce an amide functionality. While seemingly straightforward, the reaction's success hinges on controlling the reactivity of the acylating agent and the potential for off-target reactions.

FAQ 1: My N-acylation reaction with an acyl chloride shows multiple products on my TLC/LC-MS, and the yield of my desired amide is low. What's happening?

Answer: This is a classic issue that typically points to one of two primary side reactions: C-acylation of the electron-rich aromatic rings or hydrolysis of your acylating agent. The 4-(4-phenoxyphenoxy) moiety contains two phenyl rings that are activated towards electrophilic substitution.

  • Causality & Prevention (C-Acylation): The most common culprit for C-acylation is the use of a Lewis acid catalyst (like AlCl₃, FeCl₃, or TiCl₄) or the in-situ generation of a strong protic acid (HCl) from the reaction of the acyl chloride with trace moisture, which can then promote a Friedel-Crafts-type acylation on the aromatic rings.[1] The phenoxy groups are ortho-, para-directing, leading to a complex mixture of regioisomers that are often difficult to separate from your desired N-acyl product.

    Preventative Strategy:

    • Avoid Lewis Acids: Unless absolutely necessary for a specific transformation, avoid Lewis acid catalysts.

    • Use a Non-Coordinating Base: Employ a sterically hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This base will act as an acid scavenger, neutralizing the HCl generated during the reaction and preventing it from catalyzing unwanted side reactions.

    • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that your solvent is anhydrous. Moisture will not only hydrolyze your valuable acylating agent but also generate the problematic HCl.

  • Causality & Prevention (Hydrolysis): Acyl chlorides and anhydrides are highly reactive and readily hydrolyze in the presence of water to form the corresponding carboxylic acid. This consumes your reagent and can complicate purification.

    Preventative Strategy:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

    • Solvent Purity: Use a high-purity, anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).

Visualizing N-Acylation Side Reactions

start This compound + Acyl Chloride (R-COCl) product Desired Product: N-Acyl Piperidine start->product  Desired Pathway (Base as Acid Scavenger) side_product Side Product: C-Acyl Isomer(s) start->side_product  Undesired Pathway (Friedel-Crafts Acylation) base Base (e.g., TEA) lewis Lewis Acid / H⁺ (Side Reaction Catalyst)

Caption: Desired N-acylation vs. undesired C-acylation pathway.

Troubleshooting Summary: N-Acylation
Problem Potential Cause Recommended Solution
Low yield, multiple aromatic signals in NMRFriedel-Crafts C-acylationAvoid Lewis acid catalysts. Use a non-nucleophilic base (TEA, DIPEA) as an acid scavenger. Ensure strict anhydrous conditions.
Low yield, presence of carboxylic acid byproductHydrolysis of acylating agentUse anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).
Reaction fails to proceedPoor quality acylating agentUse a fresh bottle of the acyl chloride or anhydride, or re-distill/purify before use.

Part 2: Troubleshooting N-Alkylation Reactions

Direct N-alkylation with alkyl halides is a common method for synthesizing tertiary amines from secondary amines. The primary challenge in this reaction is controlling the extent of alkylation.

FAQ 2: My N-alkylation reaction is complete, but my product is difficult to purify. I see a highly polar spot on TLC that streaks, and my mass spec shows a mass corresponding to the addition of two alkyl groups.

Answer: This is a textbook case of over-alkylation, leading to the formation of a quaternary ammonium salt. The desired tertiary amine product is itself a nucleophile and can compete with the starting secondary amine for the alkyl halide. This second alkylation event forms a positively charged, highly polar quaternary salt.

  • Causality & Prevention (Quaternization): This side reaction is driven by the inherent nucleophilicity of the tertiary amine product and is favored by using an excess of the alkylating agent or by running the reaction at high concentrations or for extended periods.[2]

    Preventative Strategy:

    • Control Stoichiometry: Use the piperidine starting material as the limiting reagent. A slight excess (1.1-1.2 equivalents) of the alkyl halide is often sufficient. Avoid using a large excess.

    • Slow Addition: Add the alkyl halide slowly to the reaction mixture, ideally via a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant secondary amine over the newly formed tertiary amine.[2]

    • Monitor Carefully: Track the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the time available for the secondary alkylation to occur.

    • Choice of Base: A mild, heterogeneous base like potassium carbonate (K₂CO₃) is often preferred over strong, soluble bases. It acts as an acid scavenger without significantly increasing the rate of quaternization.[2]

Visualizing N-Alkylation Side Reactions

start Secondary Amine (Starting Material) product Desired Product: Tertiary Amine start->product  Step 1 (Desired) + 1 eq. R-X alkyl_halide Alkyl Halide (R-X) side_product Side Product: Quaternary Ammonium Salt product->side_product  Step 2 (Undesired) + 1 eq. R-X

Caption: The sequential pathway leading to over-alkylation.

Troubleshooting Summary: N-Alkylation
Problem Potential Cause Recommended Solution
Formation of highly polar, streaking byproductOver-alkylation (Quaternization)Use a slight excess (1.1 eq.) of alkyl halide. Add the alkyl halide slowly. Monitor the reaction closely and stop upon consumption of starting material.
Low ConversionInsufficiently reactive alkyl halideConsider switching from an alkyl chloride to a more reactive bromide or iodide. Increase reaction temperature, but monitor for quaternization.
Elimination byproduct (alkene) formedUse of a bulky or secondary/tertiary alkyl halide with a strong baseUse a milder base (e.g., K₂CO₃ vs. NaH). Use a primary alkyl halide if possible.

Part 3: Troubleshooting Reductive Amination Reactions

Reductive amination is a powerful and often preferred method for N-alkylation, involving the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ. The key is the selective reduction of the C=N bond over the C=O bond.

FAQ 3: My reductive amination is not clean. My main byproduct has a mass corresponding to the starting aldehyde plus two hydrogens. Why am I getting this alcohol byproduct instead of my desired tertiary amine?

Answer: This indicates that your reducing agent is reducing the starting aldehyde (or ketone) directly to an alcohol, competing with the desired reduction of the iminium intermediate. This is a common side reaction that is highly dependent on the choice of reducing agent and the reaction conditions.

  • Causality & Prevention (Carbonyl Reduction): Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[3] If the rate of carbonyl reduction is competitive with or faster than the rate of iminium ion formation and subsequent reduction, significant amounts of the alcohol byproduct will form.

    Preventative Strategy:

    • Use a Selective Reducing Agent: The gold standard for this is Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[4][5] This reagent is sterically hindered and less reactive than NaBH₄. It reduces the protonated iminium ion much more rapidly than it reduces the starting carbonyl compound, dramatically minimizing alcohol formation.[4] While Sodium Cyanoborohydride (NaBH₃CN) is also effective, it is highly toxic and can generate cyanide gas upon acidic workup.[4]

    • Optimize Reaction Conditions: Conduct the reaction in a suitable aprotic solvent like 1,2-dichloroethane (DCE), THF, or DCM.[3] Sometimes, adding a small amount of acetic acid can catalyze iminium ion formation, but be cautious as it can also affect the stability of the reducing agent.

    • One-Pot, Two-Step (if necessary): For particularly stubborn substrates, you can form the iminium ion first. Mix the amine and the carbonyl compound in the solvent and stir for 30-60 minutes (sometimes with a dehydrating agent like MgSO₄) before adding the reducing agent. This ensures the intermediate is pre-formed before the reductant is introduced.

Visualizing Reductive Amination Side Reactions

start Piperidine + Aldehyde (R-CHO) iminium Iminium Ion Intermediate start->iminium Formation side_product Side Product: Alcohol (R-CH₂OH) start->side_product  Undesired Reduction (Problem with NaBH₄) reductant Reducing Agent product Desired Product: Tertiary Amine iminium->product  Desired Reduction (Fast with NaBH(OAc)₃)

Sources

Technical Support Center: Synthesis of 4-(4-Phenoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-(4-phenoxyphenoxy)piperidine. This molecule is a crucial building block in medicinal chemistry, and its efficient synthesis is paramount for advancing drug discovery programs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions in your laboratory work.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of a diaryl ether bond connected to the 4-position of a piperidine ring. The two most prevalent and logical strategies are metal-catalyzed cross-coupling and nucleophilic substitution. Each approach has distinct advantages and challenges that a researcher must consider based on available starting materials, scale, and equipment.

  • Strategy A: Nucleophilic Substitution (e.g., Mitsunobu or Williamson-type Reaction) : This approach involves the reaction of 4-hydroxypiperidine (typically with a protecting group on the nitrogen) with 4-phenoxyphenol. The Williamson ether synthesis requires activation of the piperidine hydroxyl group (e.g., as a mesylate or tosylate) and reaction with the phenoxide, but this route is often plagued by a competing elimination side reaction.[1] The Mitsunobu reaction offers a milder alternative, achieving the same C-O bond formation, often with inversion of stereochemistry, though that is not a factor for this achiral substrate.

  • Strategy B: Metal-Catalyzed Cross-Coupling (e.g., Ullmann Condensation) : This classic method uses a copper catalyst to couple an aryl halide (e.g., 1-bromo-4-phenoxyphenoxybenzene) with 4-hydroxypiperidine.[2] While robust, traditional Ullmann conditions often require high temperatures and polar aprotic solvents.[2][3] Modern modifications using ligands can often improve yields and reaction conditions.

The choice between these pathways depends on factors like the cost of starting materials, functional group tolerance, and the potential for side reactions.

G cluster_0 General Synthetic Workflows cluster_A Strategy A: Nucleophilic Substitution cluster_B Strategy B: Metal-Catalyzed Coupling start Starting Materials A1 N-Protected 4-Hydroxypiperidine + 4-Phenoxyphenol start->A1 B1 N-Protected 4-Hydroxypiperidine + 4-Phenoxy-Aryl Halide start->B1 A2 Mitsunobu Reaction (DEAD/DIAD, PPh3) A1->A2 A3 Williamson-type (Activate OH, Base) A1->A3 product N-Protected Product A2->product A3->product B2 Ullmann Condensation (Cu Catalyst, Base) B1->B2 B2->product deprotection Deprotection Step (e.g., TFA or HCl) product->deprotection final_product This compound deprotection->final_product

Caption: High-level overview of primary synthetic routes.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Topic: Low Reaction Yield

Q1: My overall yield is poor. What are the first critical parameters I should verify?

A: Before attempting complex optimization, always return to the fundamentals:

  • Reagent Purity and Stoichiometry: Ensure your starting materials, particularly 4-hydroxypiperidine and 4-phenoxyphenol, are pure and dry. Water can quench reagents in a Mitsunobu reaction and interfere with base activity in other methods. Verify the stoichiometry; a slight excess (1.1-1.2 equivalents) of one reagent can sometimes drive the reaction to completion, but a large excess complicates purification.

  • Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the experiment.

  • Solvent Quality: Use anhydrous, high-purity solvents. For Ullmann reactions, polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) are common, while Mitsunobu reactions often use THF or Dichloromethane.[2]

Q2: I'm attempting a Williamson-type synthesis by mesylating N-Boc-4-hydroxypiperidine, but I see a major byproduct by TLC/LC-MS. The mass corresponds to the loss of water. What is happening and how can I fix it?

A: You are observing the classic side reaction of E2 elimination, which competes directly with the desired SN2 substitution. The mesylate is a good leaving group, and the basic phenoxide can act as a nucleophile (SN2) or a base (E2), abstracting a proton from a beta-carbon on the piperidine ring. This is a significant issue, especially at larger scales.[1]

To minimize elimination:

  • Avoid Strong, Bulky Bases: Use a weaker base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or alkoxides.

  • Lower the Temperature: Both SN2 and E2 rates increase with temperature, but E2 is often more sensitive. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly favor substitution.

  • Switch to a Mitsunobu Reaction: The Mitsunobu reaction is the most effective solution. It proceeds through a different mechanism that avoids the generation of a free alkoxide and typically gives high yields of the desired ether without the elimination byproduct.

Q3: My Ullmann condensation is sluggish and gives low conversion. How can I improve it?

A: The Ullmann reaction can be sensitive. Here are key optimization points:

  • Aryl Halide Reactivity: The reactivity order is I > Br > Cl.[4] If you are using an aryl chloride, the reaction will be very slow. If possible, switch to the corresponding aryl bromide or iodide. Electron-withdrawing groups on the aryl halide can also increase its reactivity.[2][4]

  • Copper Source and Activation: Traditional copper powder can be inconsistent. "Activated" copper, prepared by reducing a copper salt, often works better.[3] However, using a soluble copper(I) salt like CuI is more reliable and reproducible.

  • Ligand Addition: While not "traditional," the addition of a ligand can dramatically accelerate the reaction and allow for lower temperatures. Simple, inexpensive ligands like L-proline or 1,10-phenanthroline are known to be effective in Ullmann C-O couplings.[5]

  • Base and Temperature: A strong base is required. Potassium carbonate or cesium carbonate are effective. Ensure the temperature is high enough (often >150 °C for traditional methods) but be mindful of potential decomposition.[3]

G start Low Yield Observed q2 Check Reagent Purity, Inert Atmosphere, Solvent Quality start->q2 Always Start Here q1 Which Synthetic Route? ans1 Williamson-type (e.g., Mesylate/Tosylates) q1->ans1 Nucleophilic Sub. ans2 Ullmann Condensation (Copper-Catalyzed) q1->ans2 Metal-Catalyzed q2->q1 q3 Major Side Product (Mass = Product - H2O)? q4 Low Conversion? q3->q4 No ans3 Yes, E2 Elimination is occurring. q3->ans3 Yes ans5 Yes, reaction is sluggish. q4->ans5 Yes ans1->q3 ans2->q4 sol1 1. Lower Temperature 2. Use Weaker Base (K2CO3) 3. Switch to Mitsunobu Reaction ans3->sol1 ans4 No, just low conversion. sol2 1. Switch Aryl-Cl to Aryl-Br/I 2. Use Soluble Cu(I) Source (e.g., CuI) 3. Add a Ligand (e.g., L-Proline) 4. Ensure Anhydrous Conditions ans5->sol2

Caption: Troubleshooting decision tree for low yield issues.

Topic: Purification and Impurities

Q4: How can I effectively remove unreacted 4-phenoxyphenol from my final product?

A: Since 4-phenoxyphenol is acidic, a simple acid-base extraction is highly effective. After the reaction is complete and the solvent has been removed, dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with an aqueous base solution (e.g., 1M NaOH or K₂CO₃). The basic wash will deprotonate the acidic phenol, pulling it into the aqueous layer as its corresponding salt. The desired product, a neutral ether, will remain in the organic layer. Wash with brine, dry with Na₂SO₄ or MgSO₄, and concentrate.[6]

Q5: My product is a brown oil after workup of the Ullmann reaction. How do I remove the residual copper and get a clean product?

A: The brown color is characteristic of residual copper species.

  • Aqueous Ammonia Wash: During the workup, after the initial quenching, washing the organic layer with a dilute aqueous ammonia solution can help. Ammonia complexes with copper ions, forming a water-soluble, deep blue [Cu(NH₃)₄]²⁺ complex that is extracted into the aqueous phase.

  • Filtration: After the reaction, filtering the cooled mixture through a pad of Celite® can remove heterogeneous copper particles before the workup.

  • Column Chromatography: Ultimately, silica gel chromatography is often necessary to achieve high purity. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective.

Section 3: Optimized Experimental Protocols

The following protocols are provided as robust starting points. The piperidine nitrogen is protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under the reaction conditions and can be cleanly removed in the final step.

Protocol A: Synthesis of tert-butyl this compound-1-carboxylate via Mitsunobu Reaction

  • Rationale: This protocol is often preferred for its high yield and avoidance of the elimination side-product common in Williamson-type syntheses. It is highly reliable for small to medium-scale synthesis.

  • Procedure:

    • To a stirred, cooled (0 °C) solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 4-phenoxyphenol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF (approx. 0.2 M), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 20 minutes. Caution: DEAD and DIAD are hazardous; handle with care in a fume hood.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a white solid or colorless oil.

Protocol B: Synthesis of tert-butyl this compound-1-carboxylate via Ligand-Accelerated Ullmann Condensation

  • Rationale: This modern Ullmann approach avoids the extremely high temperatures of traditional methods and is more scalable than the Mitsunobu reaction.

  • Procedure:

    • To an oven-dried reaction vessel, add 1-bromo-4-phenoxyphenoxybenzene (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous DMSO or DMF via syringe.

    • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite® to remove insoluble salts.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with dilute aqueous ammonia, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Protocol C: Deprotection to Yield this compound

  • Rationale: Acid-mediated cleavage of the Boc group is a clean and efficient final step.

  • Procedure:

    • Dissolve the Boc-protected product (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of 4M HCl in 1,4-dioxane and stir at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography if necessary.[1]

Section 4: Data Tables for Optimization

The following tables summarize expected outcomes from varying key reaction parameters, providing a logical framework for your optimization experiments.

Table 1: Influence of Base and Leaving Group on Williamson-type Synthesis

Leaving Group (on Piperidine)BaseTemperaturePrimary OutcomeRationale
-OMs (Mesylate)NaH60 °CLow Yield, High EliminationStrong, sterically unhindered base promotes E2.
-OMs (Mesylate)K₂CO₃60 °CModerate Yield, Less EliminationWeaker, heterogeneous base disfavors E2.
-OTs (Tosylate)Cs₂CO₃40 °CModerate Yield, Low EliminationSofter base and lower temp favor SN2.
Mitsunobu (in situ activation)N/A (DEAD/PPh₃)RTHigh Yield , No EliminationMechanism avoids strong base, preventing E2.

Table 2: Comparison of Catalytic Systems for Ullmann C-O Coupling

Copper SourceLigandSolventTemperatureExpected Yield
Cu PowderNoneNMP180 °CVariable (Low-Moderate)
CuINoneDMF140 °CModerate
CuIL-ProlineDMSO100 °CHigh
CuCl1,10-PhenanthrolineToluene110 °CGood-High

References

  • PrepChem. (n.d.). Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. Retrieved from [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Foley, C. K., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Foley, C. K., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Retrieved from [Link]

  • Ferreira, R. J., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. Retrieved from [Link]

  • Technology Networks. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Google Patents. (2017). CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
  • ResearchGate. (2020). Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • National Institutes of Health. (2018). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. Retrieved from [Link]

  • Google Patents. (2005). CN1651414A - Separation and purification method of pyriproxyfen.
  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers synthesizing 4-(4-Phenoxyphenoxy)piperidine and its derivatives. It moves beyond generic instructions to address the specific mechanistic failures and purification bottlenecks inherent to aryloxy-piperidine scaffolds.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Synthesis & Troubleshooting[1]

Executive Summary

The synthesis of This compound (CAS: 942194-86-7) typically involves the construction of an aryl-alkyl ether linkage between a 4-phenoxyphenol moiety and a piperidine ring. The most robust pathway is the Mitsunobu coupling of N-Boc-4-hydroxypiperidine with 4-phenoxyphenol, followed by acidolytic deprotection.

Users frequently report three critical failure modes:

  • Elimination vs. Substitution: Formation of enecarbamates (alkenes) when attempting SN2 displacement on piperidine mesylates.

  • Purification Lock: Difficulty separating triphenylphosphine oxide (Ph₃PO) from the neutral N-Boc intermediate.

  • Salt Hygroscopicity: Handling issues with the final hydrochloride salt.

Part 1: The Synthetic Pathway & Logic
Q: Which synthetic route should I choose?

A: We strongly recommend Route A (Mitsunobu) over Route B (SN2 Displacement).[1]

  • Route A (Recommended): Mitsunobu coupling of N-Boc-4-hydroxypiperidine and 4-phenoxyphenol.

    • Why: It proceeds with inversion of configuration (irrelevant for the achiral 4-position but mechanistically important) and avoids basic conditions that trigger elimination.

  • Route B (High Risk): Reaction of N-Boc-4-mesyloxypiperidine with 4-phenoxyphenoxide base.[1]

    • Why it fails: Secondary halides/sulfonates on piperidine rings are prone to E2 elimination due to the anti-periplanar hydrogen availability, yielding the useless 1,2,3,6-tetrahydropyridine byproduct.[1]

Visualizing the Workflow:

Synthesis_Pathway Start Target: this compound RouteA Route A: Mitsunobu Coupling (Recommended) Start->RouteA RouteB Route B: Sn2 Displacement (High Failure Risk) Start->RouteB Step1A Reagents: PPh3, DIAD, THF N-Boc-4-OH-Pip + 4-Phenoxyphenol RouteA->Step1A Step1B Reagents: K2CO3/Cs2CO3, DMF N-Boc-4-OMs-Pip + 4-Phenoxyphenol RouteB->Step1B Intermed Intermediate: N-Boc-4-(4-phenoxyphenoxy)piperidine Step1A->Intermed  Yield: 60-85%   Step1B->Intermed  Minor Pathway (<20%)   SideProd Major Byproduct: N-Boc-1,2,3,6-tetrahydropyridine (Elimination) Step1B->SideProd  Major Pathway   Deprotect Deprotection: 4M HCl in Dioxane or TFA/DCM Intermed->Deprotect Final Final Product: HCl Salt Deprotect->Final

Figure 1: Decision tree comparing Mitsunobu coupling (Green) vs. SN2 displacement (Red), highlighting the risk of elimination in the latter.[1]

Part 2: Troubleshooting the Mitsunobu Reaction
Q: My reaction conversion is stalled at 50%. Should I add more DEAD?

A: Stalling usually indicates the formation of the hydrazine byproduct which inhibits the betaine intermediate, or moisture contamination.[1]

Protocol Optimization Table:

VariableRecommendationScientific Rationale
Order of Addition 1. PPh₃ + Substrate + Phenol in THF2. Add DIAD/DEAD dropwise at 0°C.Pre-mixing the phenol allows the betaine (formed upon DIAD addition) to immediately react with the pronucleophile, preventing PPh₃=O formation before coupling occurs [1].[1]
Reagent Stoichiometry 1.2 - 1.5 equivalents of PPh₃ and DIAD.[2]Excess is required to drive the equilibrium, as the betaine intermediate is sensitive to moisture.[1]
Solvent Anhydrous THF or Toluene.Acetonitrile can sometimes retard the reaction. DCM is often too non-polar to stabilize the betaine intermediate effectively.
Temperature 0°C start

Room Temp.
High temperatures promote the alkylation of the hydrazine byproduct (N-alkylation) rather than the phenol (O-alkylation).
Q: I cannot separate the Triphenylphosphine oxide (Ph₃PO) from my N-Boc intermediate.

A: Do not attempt to purify the N-Boc intermediate to homogeneity. This is a common trap. Ph₃PO tracks with polar carbamates on silica.

The "Catch-and-Release" Strategy: Since your final target is a basic amine, use the deprotection step as your purification tool.

  • Crude Workup: Perform a quick silica filtration of the Mitsunobu mixture to remove bulk tars. Do not worry about Ph₃PO contamination.

  • Deprotection: Treat the crude mixture (containing product + Ph₃PO) with 4M HCl in dioxane.

  • Partition:

    • Evaporate volatiles.

    • Dissolve residue in Water/EtOAc .

    • Aqueous Layer: Contains your Product-HCl salt (Water soluble).[1]

    • Organic Layer: Contains Ph₃PO, unreacted phenol, and hydrazine byproducts (Organic soluble).[1]

  • Isolation: Wash the aqueous layer 3x with EtOAc. Then, lyophilize the aqueous layer or basify (NaOH) and extract with DCM to get the pure free base.[1]

Part 3: Deprotection & Salt Formation[1]
Q: The HCl salt is an oil/gum, not a solid.[1] How do I crystallize it?

A: Piperidine hydrochloride salts with ether linkages are often hygroscopic or form amorphous gums due to trace solvent retention.

Crystallization Protocol:

  • Free Base First: Ensure you have the free base oil first.

  • Solvent Choice: Dissolve the free base in a minimum amount of Isopropanol (IPA) or Ethanol .

  • Acid Addition: Add 1.1 eq of HCl (as a solution in Et₂O or Dioxane) dropwise with vigorous stirring.

  • Anti-solvent: Slowly add Diethyl Ether or MTBE until turbidity persists.

  • Trituration: If it oils out, scratch the flask sides with a glass rod and sonicate. Cooling to -20°C overnight often induces lattice formation.

Impurity Watch: Check your NMR for the Tetrahydropyridine signal (olefinic protons at 5.7-5.9 ppm). If present, this cannot be removed by crystallization; you must restart the synthesis using the Mitsunobu route or purify the intermediate via careful chromatography.[1]

Part 4: Validated Experimental Protocol

Step 1: Mitsunobu Coupling

  • Charge a dry flask with N-Boc-4-hydroxypiperidine (1.0 eq), 4-phenoxyphenol (1.1 eq), and Triphenylphosphine (1.2 eq).

  • Dissolve in anhydrous THF (0.1 M concentration relative to piperidine).

  • Cool to 0°C under nitrogen atmosphere.

  • Add DIAD (Diisopropyl azodicarboxylate) (1.2 eq) dropwise over 15 minutes. Note: Solution will turn yellow.[1]

  • Stir at 0°C for 30 mins, then warm to Room Temperature and stir for 12-16 hours.

  • QC Check: TLC (Hexane:EtOAc 7:3). Product R_f will be close to PPh₃PO.

  • Concentrate to a thick oil. Pass through a short silica plug (eluting with 20% EtOAc/Hexane) to remove bulk hydrazine.[1] Proceed to Step 2 with the crude.

Step 2: Deprotection & Purification (The Acid Wash) [1]

  • Dissolve crude oil in 4M HCl in Dioxane (10 eq of HCl).

  • Stir at RT for 2 hours (monitor CO₂ evolution cessation).

  • Concentrate to dryness to remove dioxane.

  • Partition: Add Water (pH < 2) and Ethyl Acetate . Shake vigorously.

  • Discard Organic Layer (Contains Ph₃PO).

  • Wash Aqueous layer 2x with Et₂O.

  • Basify: Adjust Aqueous layer to pH > 12 using 2M NaOH.

  • Extract: Extract 3x with DCM or Chloroform .

  • Dry (Na₂SO₄) and concentrate to yield This compound free base.[1]

  • Optional: Convert to HCl salt as described in Part 3.

References
  • Mitsunobu Reaction Mechanism

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1] Link[1]

  • Piperidine Synthesis & Properties

    • Solid phase and solution phase strategies for aryloxy-piperidines. MolCore CAS Database Entry: 942194-86-7.[3] Link

  • Purification Strategies

    • Dandapani, S., & Curran, D. P.[1][4] "Separation-friendly Mitsunobu reagents."[4] Tetrahedron, 2002.[1][4] Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-phenoxyphenol and DIAD before handling.

Sources

Stability issues of the ether linkage in 4-(4-Phenoxyphenoxy)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 4-(4-phenoxyphenoxy)piperidine scaffold. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this molecule's ether linkages under acidic conditions. Our goal is to equip you with the foundational knowledge and practical methodologies required to anticipate, identify, and resolve stability challenges during your experiments.

Section 1: Fundamental Stability Profile
Q1: How stable is the this compound structure under acidic conditions in theory?

A: The stability of this compound in an acidic environment is not uniform across its structure. The molecule contains three key features that each behave differently: a piperidine ring, a diaryl ether linkage, and an alkyl-aryl ether linkage.

  • Piperidine Ring: The piperidine moiety is a secondary amine, which is basic. In acidic conditions, this nitrogen atom will be readily protonated to form a positively charged piperidinium salt.[1] This salt form is generally stable and resistant to ring-opening or degradation under typical acid hydrolysis conditions used in pharmaceutical development.[1]

  • Diaryl Ether Linkage (-O- between two benzene rings): This linkage is exceptionally stable. The carbon-oxygen bonds involve sp2-hybridized carbons of the aromatic rings. Cleavage of this bond is thermodynamically and kinetically unfavorable under most acidic conditions because it would require a nucleophile to attack an electron-rich aromatic ring.[2] Significant energy input, such as very high temperatures and extremely strong acids, is required to break this bond.[3]

  • Alkyl-Aryl Ether Linkage (Piperidine-O-Phenyl): This is the most susceptible linkage to acid-catalyzed cleavage in the molecule. The bond is between an sp3-hybridized carbon of the piperidine ring and an sp2-hybridized carbon of the phenyl ring. Under acidic conditions, this bond can be cleaved via nucleophilic substitution.[2] Therefore, this linkage is the anticipated point of degradation.

ReactionMechanism Reactant This compound (Protonated Piperidine) ProtonatedEther Protonated Alkyl-Aryl Ether Reactant->ProtonatedEther 1. Protonation of Ether Oxygen Acid Strong Acid (H-X) Product1 4-Phenoxyphenol ProtonatedEther->Product1 2. Nucleophilic Attack & Cleavage Product2 4-Halo/Hydroxy-piperidine ProtonatedEther->Product2

Caption: Mechanism of acid-catalyzed cleavage of the alkyl-aryl ether linkage.

Q3: What experimental factors can accelerate the degradation of the ether linkage?

A: Several factors can influence the rate of acid-catalyzed ether cleavage. Understanding these variables is crucial for designing robust experiments and for predicting stability. The key factors are summarized below.

FactorInfluence on Degradation RateCausality
Temperature High Impact: Rate increases significantly with temperature.Ether cleavage has a notable activation energy barrier. [3]Supplying thermal energy helps overcome this barrier, accelerating the reaction according to the Arrhenius equation.
Acid Strength (pKa) High Impact: Stronger acids (lower pKa) lead to faster degradation.The first step is the protonation of the ether oxygen. [3]A higher concentration of protons (lower pH) shifts the equilibrium toward the protonated, more reactive intermediate.
Nucleophilicity of Counter-ion Moderate to High Impact: More nucleophilic counter-ions increase the rate.For hydrohalic acids, the rate follows the order HI > HBr >> HCl. This is because the halide ion acts as the nucleophile in the cleavage step. Iodide (I⁻) is a much stronger nucleophile than bromide (Br⁻), which is stronger than chloride (Cl⁻).
Solvent Moderate Impact: Protic solvents can participate in the reaction.In aqueous solutions, water can act as the nucleophile, leading to a hydroxylated product (4-hydroxypiperidine). The polarity of the solvent can also influence the stability of charged intermediates.
Concentration Moderate Impact: Higher concentrations of both the substrate and the acid will increase the reaction rate.Based on principles of chemical kinetics, higher reactant concentrations lead to more frequent molecular collisions, thus increasing the overall rate of reaction.
Q4: My analytical results (e.g., HPLC) show multiple unexpected peaks, not just the two main degradation products. What could they be?

A: Observing more than the two expected degradants is a common issue in forced degradation studies. [4][5]The potential sources for these peaks include:

  • Secondary Degradation: The primary degradants, particularly 4-phenoxyphenol, might undergo further reactions under harsh acidic or oxidative conditions (if air is present). Phenols can be susceptible to oxidation, leading to colored quinone-type structures.

  • Reaction with Excipients: If the study is performed on a formulated product, the parent molecule or its degradants could react with excipients. For instance, transesterification can occur with ester-containing excipients, or condensation reactions can happen with aldehyde impurities found in common excipients like polyethylene glycols (PEGs). [6]* Impurities in the Starting Material: The unexpected peaks may have been present at low levels in your starting material and are simply being resolved and detected by your stability-indicating method.

  • Complex Side Reactions: Under high heat and strong acid, complex charring or polymerization can occur, especially if degradation reaches high levels (>20%). [7] To investigate, you should compare the chromatogram of your stressed sample to that of an unstressed sample and a placebo (formulation without the active ingredient) stressed under the same conditions.

Section 3: Protocols and Methodologies
Q5: How do I design a robust forced degradation study to specifically test the acidic stability of this molecule?

A: A well-designed forced degradation (or stress testing) study is essential for understanding degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines. [5][8]

Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in MeCN/H₂O) PrepAcid Prepare Acid Solutions (e.g., 0.1M HCl, 1M HCl) Start->PrepAcid Incubate Incubate Samples (e.g., 60°C) PrepAcid->Incubate Mix Stock + Acid Timepoints Sample at Timepoints (e.g., 0, 2, 6, 12, 24h) Incubate->Timepoints Neutralize Neutralize Sample (Quench Reaction) Timepoints->Neutralize Analyze Analyze via HPLC-PDA/MS Neutralize->Analyze Evaluate Evaluate Data: - Mass Balance - Peak Purity - Identify Degradants Analyze->Evaluate End Report Results Evaluate->End

Caption: Workflow for a systematic acid-catalyzed forced degradation study.

Detailed Step-by-Step Protocol for Acid Hydrolysis:

  • Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent mixture like acetonitrile/water (50:50).

    • Prepare acidic solutions of varying strengths, for example, 0.1 M HCl and 1.0 M HCl in water. Using HBr or HI will result in more aggressive degradation.

  • Stress Conditions:

    • In separate vials, mix the stock solution with the acid solutions. For example, add 1 mL of stock to 9 mL of 0.1 M HCl.

    • Prepare a control sample by mixing the stock solution with water instead of acid.

    • Place the vials in a controlled temperature environment, such as a water bath or oven, set to a moderately elevated temperature (e.g., 60°C or 80°C).

  • Time Points:

    • Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours). The goal is to achieve a target degradation of 5-20% of the parent compound. [9]

  • Sample Quenching:

    • Immediately after withdrawal, neutralize each aliquot by adding an equimolar amount of a base (e.g., NaOH) to stop the degradation reaction. This ensures the sample composition is stable until analysis.

    • Dilute the neutralized sample to a suitable concentration for analysis with your mobile phase.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to help identify the molecular weights of any new peaks.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the relative retention times (RRT) of the degradation products.

    • Assess mass balance to ensure all degradants are being detected.

Q6: What is the best analytical method to monitor this degradation and quantify the parent drug and its degradants?

A: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for this type of analysis. The method is considered "stability-indicating" when it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate the degradation products from the parent peak and from each other.

Recommended HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent hydrophobic retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic mobile phase to ensure good peak shape for the basic piperidine moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, then re-equilibrate.A gradient is necessary to elute the non-polar parent compound and its degradation products with good resolution in a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControls retention time reproducibility.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Detection PDA Detector at 225 nm and 275 nmThe phenoxy groups will have strong UV absorbance. Monitoring multiple wavelengths helps in detecting impurities with different chromophores.
Section 4: Frequently Asked Questions (FAQs)
Q7: Is the piperidine ring itself susceptible to degradation under these acidic conditions?

A: Under the hydrolytic conditions typically used for forced degradation (e.g., <100°C, aqueous acid), the saturated six-membered piperidine ring is very stable. [1]In acid, it exists as the protonated piperidinium cation, which protects the amine from participating in side reactions and is resistant to ring-opening. More extreme conditions, such as strong oxidizing agents or very high temperatures, would be required to degrade the piperidine ring itself. [1]

Q8: Can I use acidic excipients in my formulation containing this compound?

A: This requires careful consideration and thorough compatibility studies. Since this compound is a weakly basic drug, acidic excipients (like citric acid or fumaric acid) are sometimes used to create an acidic microenvironment that can improve the drug's dissolution rate and bioavailability. [10][11] However, this intentionally creates an acidic environment where the alkyl-aryl ether linkage is vulnerable. While degradation may be slow in the solid state, the risk increases significantly in the presence of moisture, which can facilitate the acid-catalyzed hydrolysis over the product's shelf life. It is imperative to conduct long-term stability and drug-excipient compatibility studies on any proposed formulation to ensure the ether linkage remains intact.

Q9: How does the stability of the diaryl ether linkage compare to the alkyl-aryl ether linkage in this molecule?

A: The diaryl ether linkage is substantially more stable than the alkyl-aryl ether linkage. The C-O bonds in the diaryl ether involve sp2-hybridized carbons, which are stronger and less susceptible to nucleophilic attack than the sp3-hybridized carbon of the piperidine ring. For a nucleophile to cleave the diaryl ether, it would have to attack an electron-rich and sterically hindered aromatic ring, a process that is extremely unfavorable. [2]As a result, under acidic conditions relevant to pharmaceutical testing, degradation will selectively occur at the weaker alkyl-aryl ether bond.

References
  • Chemistry LibreTexts. (2023). 3.4: Reactions of Ethers- Acidic Cleavage. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Fiveable. Reactions of Ethers: Acidic Cleavage. [Link]

  • Chen, M., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. National Institutes of Health. [Link]

  • Rananaware, A., et al. (2015). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. PubMed. [Link]

  • Wang, L., et al. (2022). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. National Institutes of Health. [Link]

  • Biosynce. (2025). What is the stability of piperidine?. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Sturgeon, M. R., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Publications. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • Wang, X., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PubMed Central. [Link]

  • The Organic Chemistry Tutor. (2018). Ether Formation and Cleavage Reactions. YouTube. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Muselík, J., et al. (2025). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. ResearchGate. [Link]

  • Kovaříková, P., et al. (2015). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. National Institutes of Health. [Link]

  • Singh, R., & Kumar, R. (2018). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Pearson. (2024). Cleavage of Phenyl Ethers. [Link]

  • Patel, Y. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Waterman, K. C., et al. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

Sources

Preventing racemization during the synthesis of chiral 4-(4-Phenoxyphenoxy)piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of chiral 4-(4-phenoxyphenoxy)piperidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in these valuable scaffolds. Racemization—the conversion of a single enantiomer into a mixture of both—is a critical challenge in drug discovery, as different enantiomers can exhibit varied biological activities.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and prevent unwanted racemization during your synthetic route.

I. Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental issues. Each problem is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.

Problem 1: Significant loss of enantiomeric excess (ee) observed after N-deprotection of the piperidine ring.

Symptoms: You start with an N-protected (e.g., Boc or Cbz) chiral piperidine intermediate of high enantiomeric purity, but after the deprotection step, chiral HPLC analysis reveals a substantial decrease in ee.

Potential Causes & Mechanistic Insights:

  • Harsh Acidic or Basic Conditions: Both strong acids (like neat TFA for Boc removal) and strong bases can catalyze racemization.[2][3][4] For piperidine derivatives, racemization can occur through the formation of an achiral intermediate, such as a carbocation or an enamine-equivalent, which can be re-protonated from either face, leading to a loss of stereochemical information.[5]

  • Elevated Temperatures: Thermal conditions can provide the necessary activation energy for epimerization, especially if trace amounts of acid or base are present.[2]

  • Prolonged Reaction Times: Extended exposure to even moderately harsh conditions can lead to a gradual loss of enantiopurity.

Solutions & Protocols:

  • Optimize Deprotection Conditions: The choice of reagent and conditions is paramount. Move from harsh, non-specific methods to milder, more controlled protocols.

    • For Acid-Labile Groups (e.g., Boc): Instead of using neat trifluoroacetic acid (TFA), consider switching to a solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether. This allows for deprotection at lower temperatures, minimizing the risk of side reactions.

    • For Base-Labile Groups (e.g., Fmoc): While less common for simple piperidines, if using Fmoc, be aware that the standard piperidine in DMF can be basic enough to cause issues in sensitive systems. Consider using a less basic deprotection cocktail, such as 2% DBU/5% piperazine in NMP, which has been shown to reduce side reactions in peptide synthesis.[6]

  • Control Reaction Temperature: Perform deprotection reactions at the lowest effective temperature. For instance, HCl/dioxane deprotections can often be run efficiently at 0 °C.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the reaction's progress and quench it promptly upon completion to avoid prolonged exposure to racemization-inducing conditions.

Deprotection Method Typical Conditions Racemization Risk Recommendations
TFA (Trifluoroacetic acid) Neat or in DCM, Room TempHighAvoid if possible for sensitive substrates. Use as a last resort.
HCl in Dioxane/Ether 4M solution, 0 °C to Room TempModerate to LowRecommended. Allows for controlled, low-temperature deprotection.
Piperidine in DMF (for Fmoc) 20% solution, Room TempSubstrate DependentMonitor for epimerization. Consider adding HOBt to buffer the basicity.[7]
Problem 2: Racemization during the introduction of the 4-phenoxyphenoxy group via nucleophilic substitution.

Symptoms: Your starting chiral 4-hydroxypiperidine or a derivative with a suitable leaving group (e.g., mesylate, tosylate) is enantiomerically pure, but the final product after substitution shows racemization.

Potential Causes & Mechanistic Insights:

  • Reaction Mechanism Shift (SN1 vs. SN2): The desired reaction is a stereospecific SN2 displacement, which proceeds with inversion of configuration. However, if conditions favor an SN1 mechanism, a planar, achiral carbocation intermediate is formed, which the nucleophile can attack from either side, leading to racemization.[5][8]

  • Mitsunobu Reaction Complications: While the Mitsunobu reaction is generally stereospecific and proceeds with inversion, side reactions or incomplete reaction can sometimes compromise the stereochemical outcome.[9][10] The pKa of the nucleophile (4-phenoxyphenol) is a critical parameter.

  • Leaving Group Ability: A highly effective leaving group might dissociate prematurely, promoting an SN1 pathway, especially with secondary carbons like the C4 position of piperidine.

Solutions & Protocols:

  • Favor SN2 Conditions:

    • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and favoring the bimolecular SN2 pathway.

    • Leaving Group: A good but not hyper-reactive leaving group is ideal. Mesylate or tosylate are generally reliable choices.

    • Base Selection: Use a non-nucleophilic, moderately strong base like potassium carbonate or cesium carbonate to deprotonate the 4-phenoxyphenol. Stronger, bulkier bases might promote elimination side reactions.

  • Refine the Mitsunobu Protocol:

    • Reagent Addition Order: The standard protocol involves pre-mixing the alcohol, triphenylphosphine (PPh₃), and the nucleophile before the slow, cooled addition of the azodicarboxylate (e.g., DEAD or DIAD). This minimizes the formation of undesired intermediates.

    • Temperature Control: Maintain low temperatures (typically 0 °C to -20 °C) during the azodicarboxylate addition to control the reaction rate and prevent side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical stage to monitor for racemization in this synthesis?

The two most critical stages are typically:

  • N-Deprotection: As detailed in Troubleshooting Problem 1, the removal of protecting groups often involves harsh conditions that can easily lead to epimerization.

  • Nucleophilic Substitution at C4: The step where the 4-phenoxyphenoxy moiety is introduced is pivotal. Ensuring this reaction proceeds via a clean SN2 or a well-controlled Mitsunobu reaction is essential for preserving stereointegrity.[8][9]

Q2: How can I accurately determine the enantiomeric excess (ee) of my intermediates and final product?

The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12]

  • Methodology: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to have different retention times.[12]

  • Protocol: A validated method will involve selecting an appropriate chiral column (e.g., polysaccharide-based columns) and optimizing the mobile phase (a mixture of solvents like hexane and isopropanol) to achieve baseline separation of the enantiomers. The ee is then calculated from the relative peak areas.[12]

Alternative Methods:

  • NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): The chiral amine or alcohol can be reacted with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers.[13][14] These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for quantification.[14][15]

  • NMR with Chiral Solvating Agents (CSAs): Adding a chiral solvating agent can induce a chemical shift difference between the enantiomers in the NMR spectrum, allowing for direct analysis without derivatization.[16]

Q3: Can my choice of piperidine nitrogen protecting group influence racemization at the C4 position?

Yes, indirectly. While the protecting group is not directly at the stereocenter, it can influence the overall conformation and reactivity of the piperidine ring. A bulky protecting group like Boc can enforce a specific ring conformation that may either facilitate or hinder the desired SN2 attack at C4. More importantly, the conditions required to remove the protecting group are the primary source of concern. Therefore, select a protecting group that is stable throughout your synthesis but can be removed under mild conditions that do not compromise the C4 stereocenter.

Q4: I am considering a synthetic route starting from a chiral pool material. What are the key considerations?

Starting with a commercially available chiral building block, such as a specific enantiomer of 4-hydroxypiperidine, is an excellent strategy. The primary considerations are:

  • Verify Initial Purity: Always confirm the enantiomeric purity of the starting material using a validated analytical method (e.g., chiral HPLC) before beginning your synthesis.

  • Reaction Stereospecificity: Ensure that each subsequent reaction step is stereospecific or stereoselective. For example, if you are introducing a substituent at C4 via a Mitsunobu reaction, you can expect an inversion of configuration.[9] If you are performing a simple N-alkylation, the stereocenter at C4 should remain unaffected.

III. Visualizing the Workflow

Workflow for Investigating Racemization

The following diagram outlines a logical workflow for identifying the source of racemization in your synthetic pathway.

Racemization_Troubleshooting Start Start with Chiral Starting Material (SM) Check_SM Analyze ee of SM (Chiral HPLC) Start->Check_SM Step1 Perform Synthetic Step 1 (e.g., N-Protection) Check_SM->Step1 ee > 99% Fail SM Not Enantiopure Check_SM->Fail ee < 99% Check1 Analyze ee of Intermediate 1 Step1->Check1 Step2 Perform Synthetic Step 2 (e.g., Substitution at C4) Check1->Step2 No Loss of ee Optimize Optimize Reaction Conditions Check1->Optimize Loss of ee Check2 Analyze ee of Intermediate 2 Step2->Check2 Step3 Perform Synthetic Step 3 (e.g., N-Deprotection) Check2->Step3 No Loss of ee Check2->Optimize Loss of ee Check_Final Analyze ee of Final Product Step3->Check_Final End Racemization Source Identified Check_Final->End No Loss of ee Check_Final->Optimize Loss of ee Optimize->Start Re-run optimized step

Caption: A decision tree for systematic troubleshooting of racemization.

IV. Key Experimental Protocols

Protocol 1: Mild N-Boc Deprotection to Minimize Racemization

This protocol uses HCl in 1,4-dioxane, a milder alternative to TFA.

  • Preparation: Dissolve the N-Boc protected chiral piperidine derivative (1.0 equiv) in anhydrous 1,4-dioxane (approx. 0.1 M concentration) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (2.0 - 4.0 equiv) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes.

  • Workup: Once the starting material is consumed (typically 1-3 hours), carefully remove the solvent and excess HCl under reduced pressure at a low temperature (<30 °C).

  • Isolation: The resulting hydrochloride salt can be used directly in the next step or neutralized by careful addition of a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.

Protocol 2: Enantiomeric Excess (ee) Determination by Chiral HPLC

This is a general guideline; specific parameters must be optimized for your compound.[12]

  • Sample Preparation: Prepare a stock solution of your compound in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL. Prepare a racemic standard for comparison and method development.

  • Instrumentation:

    • HPLC System: Standard HPLC with a UV detector.

    • Chiral Column: A polysaccharide-based column (e.g., Chiralpak IA, IB, IC) is a good starting point.

  • Method Development:

    • Mobile Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). If resolution is poor, screen different ratios (e.g., 95:5, 80:20) and consider other alcohol modifiers like ethanol.

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

    • Detection: Monitor at a wavelength where your compound has strong UV absorbance.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject your chiral sample.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

    • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

V. References

  • Al-Gharabli, S., et al. (2015). Racemization in Drug Discovery. Cardiff University. Available at: [Link]

  • Clayden, J. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • BASF AG. (2002). Racemization of optically active amines. U.S. Patent 6,548,704 B2. Available at:

  • Sale, D., et al. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2021). 19.11: Racemization. Available at: [Link]

  • Sale, D., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • Chavkin, C., et al. (1998). Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link]

  • Butts, C. P., & Jones, C. D. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Gharabli, S., et al. (2004). Racemization and intramolecular nucleophilic substitution reactions of ibutilide. Journal of Pharmaceutical Sciences. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Available at: [Link]

  • Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Available at: [Link]

  • Jones, P. G., & Ahrens, B. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality. Available at: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Google Patents. (1974). 4-hydroxy-piperidine derivatives and their preparation. U.S. Patent 3,845,062. Available at:

  • Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives. WO 2002/068391 A1. Available at:

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

  • Kim, M., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2025). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Available at: [Link]

  • Chromatography Online. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available at: [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • The Journal of Organic Chemistry. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

  • Books Gateway. (2007). Racemization, Enantiomerization and Diastereomerization. Available at: [Link]

  • RSC Publishing. (n.d.). Stereo-chemical analysis of racemization of a chiral bipyridine. Available at: [Link]

  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. Available at: [Link]

  • ResearchGate. (2025). Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. Available at: [Link]

  • NIH. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Available at: [Link]

  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 4-(4-Phenoxyphenoxy)piperidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the biological activity of novel compounds, using 4-(4-Phenoxyphenoxy)piperidine as a case study. The chemical scaffold, featuring a piperidine core, is a privileged structure in neuropharmacology, often associated with activity at monoamine transporters.[1][2][3] Our objective is to present a logical, stepwise approach to test the hypothesis that this compound modulates the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.

The experimental strategy detailed herein is designed to be self-validating, incorporating positive and negative controls at each stage. We will move from broad primary screening to specific potency and selectivity determination, and finally, to crucial counter-screening to ensure the observed effects are not due to cytotoxicity. This guide emphasizes the causality behind experimental choices, providing not just the "how" but the "why" for each step, ensuring a robust and interpretable dataset.

Experimental Strategy: A Four-Stage Validation Workflow

A thorough in vitro characterization requires a multi-step process. Simply identifying an interaction is insufficient; we must quantify its potency, determine its selectivity, and rule out confounding factors like cell death. The workflow below provides a systematic path from initial hypothesis to a validated activity profile.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Confounding Factors cluster_3 Phase 4: Specificity A Primary Screening (Fluorescence-Based Uptake Assay) Test Compound @ 10 µM B Dose-Response Assay (8-point curve) A->B If Hit Identified C IC50 Calculation for SERT, DAT, NET B->C D Comparative Analysis vs. Known Inhibitors C->D E Cytotoxicity Assay (e.g., CCK-8 / MTT) D->E Validate Viability F Counter-Screening (e.g., MAO-A/B Activity Assay) E->F Confirm Specificity G G F->G Validated Profile

Figure 1: A four-phase workflow for in vitro validation.

Phase 1 & 2: Monoamine Transporter Uptake Inhibition Assay

The cornerstone of this validation is a functional assay that measures the ability of a compound to block the uptake of neurotransmitters into cells. We will utilize a fluorescence-based, no-wash assay format, which offers higher throughput and avoids the hazards and disposal costs associated with traditional radiolabeled neurotransmitter uptake assays.[4][5][6] These assays use a fluorescent substrate that acts as a mimic for biogenic amines, which is transported into the cell via SERT, DAT, or NET, leading to an increase in intracellular fluorescence.[5][7]

The experimental design relies on Human Embryonic Kidney 293 (HEK293) cells stably expressing a single human monoamine transporter (hSERT, hDAT, or hNET).[8] This is a standard and robust system that isolates the activity of each transporter, preventing confounding results from mixed transporter populations found in systems like rat brain synaptosomes.[8]

Mechanism of the Fluorescence-Based Transporter Assay

The assay principle is straightforward: inhibition of the transporter prevents the fluorescent substrate from entering the cell, resulting in a lower signal. A masking dye in the extracellular medium quenches the fluorescence of any substrate that is not internalized, ensuring a high signal-to-noise ratio.[4]

Sources

Comparing the efficacy of 4-(4-Phenoxyphenoxy)piperidine with other aryl ether piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Ether Advantage

In the optimization of lipophilic pharmacophores, 4-(4-Phenoxyphenoxy)piperidine (CAS 942194-86-7) represents a critical structural motif. It serves as a "privileged scaffold" that bridges the gap between rigid biaryls (biphenyls) and highly flexible alkyl-linkers.

This guide objectively compares this specific aryl ether piperidine against three primary structural alternatives. Our analysis demonstrates that the phenoxyphenoxy moiety offers a superior balance of conformational plasticity and hydrophobic depth , making it a preferred scaffold for:

  • MCH-1 Receptor Antagonists (Metabolic disorders/Obesity).

  • Voltage-Gated Sodium Channel Blockers (Nav1.7/Nav1.8 for Pain).

  • Juvenile Hormone Analogs (Insecticides, analogous to Pyriproxyfen).[1][2][3][4]

Structural Analysis & Chemical Space

The efficacy of this compound stems from the specific geometry of the ether linkage. Unlike a direct biphenyl bond (linear/rigid) or a methylene linker (flexible/rotatable), the diaryl ether oxygen introduces a 120° bond angle , allowing the distal phenyl ring to access deep hydrophobic pockets (e.g., the orthosteric site of GPCRs) while maintaining a folded conformation that improves metabolic stability.

Figure 1: Structural Logic of the Aryl Ether Scaffold

G Core Piperidine Core (Solubility/Basicity) Linker Ether Oxygen (-O-) (120° Angle / H-Bond Acceptor) Core->Linker Attachment Distal Distal Phenoxy Ring (Lipophilic Contact) Linker->Distal Flexibility Target1 MCH-1 Receptor (Hydrophobic Pocket) Distal->Target1 π-π Stacking Target2 Nav1.7 Channel (State-Dependent Block) Distal->Target2 Pore Occlusion

Caption: The central ether oxygen acts as a "molecular hinge," permitting the distal ring to adopt the precise orientation required for high-affinity binding in deep protein pockets.

Comparative Efficacy Analysis

We compared This compound (Compound A) against three standard medicinal chemistry alternatives.

Table 1: Physicochemical & Pharmacological Comparison
FeatureThis compound (Compound A)4-(4-Phenylphenyl)piperidine (Compound B)4-(4-Benzyloxyphenoxy)piperidine (Compound C)Pyriproxyfen (Analogous Control)
Linker Type Diaryl Ether (-O-)Direct Bond (C-C)Methylene Ether (-OCH₂-)Pyridyl Ether
Conformation Bent (120°) Linear / RigidHighly FlexibleBent
cLogP ~4.2 (Optimal)~3.8~4.8 (Too Lipophilic)~5.3
MCH-1 Affinity High (nM range) ModerateLow (Steric Clash)N/A
Nav1.7 Block State-Dependent Tonic BlockPoor PenetrationN/A
Metabolic Stability High (Ether is robust)HighLow (Benzylic oxidation)Moderate (Pyridine N-ox)
Key Insights:
  • Vs. Biphenyls (Compound B): The direct biphenyl bond is often too rigid to navigate the "L-shaped" binding pockets of GPCRs like MCH-1. The ether linkage in Compound A allows the molecule to fold, improving potency by 10-50 fold in MCH-1 assays [1].

  • Vs. Benzyl Ethers (Compound C): Adding a methylene group (-CH₂-) increases rotational freedom (entropy penalty upon binding) and lipophilicity (cLogP > 4.5), which often leads to poor oral bioavailability and rapid metabolic clearance via benzylic oxidation.

  • Vs. Pyridines (Pyriproxyfen): While Pyriproxyfen is a potent insecticide, the piperidine core of Compound A offers a protonatable nitrogen (pKa ~9-10). This is crucial for pharmaceutical applications (solubility, lysosomal trapping) compared to the neutral pyridine used in agrochemicals [2].

Experimental Validation Protocols

To validate the efficacy of this scaffold in your own research, use the following self-validating protocols.

Protocol A: Synthesis via Chan-Lam Coupling

Rationale: Traditional SNAr requires electron-deficient rings. The Chan-Lam coupling allows the synthesis of the diaryl ether bond using boronic acids under mild conditions, preserving the piperidine functionality.

  • Reagents: 4-Hydroxypiperidine (N-Boc protected), 4-Phenoxyphenylboronic acid, Cu(OAc)₂, Pyridine, Molecular Sieves (4Å).

  • Conditions: DCM, Room Temperature, Open to Air (O₂ source), 24-48h.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Deprotection: TFA/DCM (1:1) to yield the free amine.

  • Validation: ¹H NMR must show the diagnostic downfield shift of the proton alpha to the ether oxygen (~4.3 ppm).

Protocol B: MCH-1 Calcium Mobilization Assay (FLIPR)

Rationale: MCH-1 is a Gq-coupled GPCR. This functional assay measures the ability of the compound to block MCH-induced calcium release.

  • Cell Line: HEK293 stably expressing human MCH-1 and Gα16.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) for 45 min at 37°C.

  • Compound Addition: Add this compound (0.1 nM – 10 µM) and incubate for 15 min.

  • Agonist Challenge: Inject MCH (EC₈₀ concentration).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

    • Success Criterion: Reference antagonist (e.g., SNAP-94847) must yield IC₅₀ < 10 nM.

Figure 2: Experimental Workflow (FLIPR Assay)

Assay Step1 HEK293-MCH1 Cells (Plated 24h prior) Step2 Dye Loading (Fluo-4 AM, 45 min) Step1->Step2 Step3 Compound Pre-incubation (15 min, 37°C) Step2->Step3 Step4 Agonist Injection (MCH Peptide) Step3->Step4 Step5 Fluorescence Detection (Real-time Ca2+ flux) Step4->Step5

Caption: Step-by-step workflow for validating antagonistic activity against the MCH-1 receptor.

References

  • Discovery of MCH-1 Antagonists: "Synthesis and SAR Investigations for Novel Melanin-Concentrating Hormone 1 Receptor (MCH1) Antagonists." ResearchGate. Available at: [Link]

  • Pyriproxyfen Analog Comparison: "Pyriproxyfen: A Juvenile Hormone Analog." PubMed.[5] Available at: [Link]

  • Sodium Channel Blockers: "3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers."[6] PubMed.[5] Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Phenoxyphenoxy)piperidine Analogs as Dual Serotonin-Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(4-phenoxyphenoxy)piperidine analogs, a promising scaffold for the development of dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitors for the treatment of depression and other mood disorders. By objectively comparing the performance of various analogs based on experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of this important pharmacophore.

Introduction: The this compound Scaffold - A Privileged Motif for Dual Monoamine Reuptake Inhibition

The this compound core represents a significant evolution in the design of antidepressants. Its rigid structure, combined with the flexible ether linkage, allows for optimal orientation of key pharmacophoric elements within the binding pockets of both the serotonin and norepinephrine transporters. This dual inhibition is a clinically validated mechanism for achieving broader efficacy and potentially faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs). The core structure consists of three key regions amenable to synthetic modification, each playing a critical role in modulating potency, selectivity, and pharmacokinetic properties: the distal phenoxy ring, the proximal phenoxy ring, and the piperidine moiety. Understanding the SAR of substitutions at these positions is paramount for the rational design of novel antidepressant candidates.

Comparative Analysis of Structure-Activity Relationships

The following sections dissect the SAR of the this compound scaffold, drawing upon established principles from medicinal chemistry and data from analogous chemical series.[1][2]

Impact of Substitution on the Distal Phenoxy Ring

The distal phenoxy ring offers a primary vector for optimizing interactions within the upper region of the transporter binding sites. Modifications here significantly influence both potency and selectivity.

  • Electron-Withdrawing Groups (EWGs): Introduction of small, electron-withdrawing groups, such as fluorine or chlorine, at the para-position of the distal phenoxy ring generally enhances potency for both SERT and NET. This is likely due to favorable electrostatic interactions with polar residues in the binding pocket. For instance, a 4'-fluoro substitution often leads to a significant boost in activity compared to the unsubstituted analog.

  • Electron-Donating Groups (EDGs): Small electron-donating groups like methyl or methoxy at the para-position can also be well-tolerated and may subtly modulate the selectivity profile.

  • Positional Isomers: The position of the substituent is critical. While para-substitution is generally optimal, meta-substitution can sometimes shift the selectivity profile. Ortho-substitution is often detrimental to activity due to steric hindrance.

  • Bulky Substituents: Larger, bulky groups on the distal phenoxy ring are typically disfavored, as they can lead to steric clashes within the relatively confined binding pocket of the transporters.

Influence of Substitution on the Proximal Phenoxy Ring

The proximal phenoxy ring plays a crucial role in anchoring the ligand within the transporter. Modifications at this position are less tolerated than on the distal ring.

  • Substitution is Generally Detrimental: In most analogs, substitution on the proximal phenoxy ring leads to a significant loss of potency for both SERT and NET. This suggests that this ring is involved in critical, unsubstituted aromatic interactions, such as pi-stacking, with key amino acid residues in the binding site.

  • Bioisosteric Replacement: While simple substitution is disfavored, bioisosteric replacement of the entire proximal phenoxy ring with other aromatic systems, such as a pyridine ring, can be a viable strategy to modulate activity and physicochemical properties.[1][3] Such modifications can alter the hydrogen bonding capacity and overall electronic profile of the molecule.

Modifications of the Piperidine Ring

The basic nitrogen of the piperidine ring is a critical pharmacophoric element, forming an ionic bond with a conserved aspartate residue in the monoamine transporters. The substituents on the piperidine nitrogen and the ring itself are key determinants of potency and selectivity.

  • N-Substitution:

    • N-Methyl vs. N-H: The N-methyl analog is often more potent than the corresponding secondary amine (N-H). The methyl group can provide additional favorable van der Waals interactions and may improve brain penetration.

    • Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent beyond methyl generally leads to a decrease in potency, suggesting a limited space in the region of the binding pocket that accommodates this group.

  • Piperidine Ring Conformation: The chair conformation of the piperidine ring is essential for correct positioning of the pharmacophoric elements.

  • Bioisosteric Replacements for the Piperidine Ring: Replacing the piperidine ring with other nitrogen-containing heterocycles, such as a pyrrolidine, can be a strategy to alter the pKa of the basic nitrogen and fine-tune the overall physicochemical properties of the molecule.[1][3]

Quantitative Comparison of Representative Analogs

The following table summarizes the in vitro potency of a representative set of this compound analogs at the human serotonin and norepinephrine transporters. The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of radioligand binding.

CompoundR1 (Distal Phenoxy)R2 (Proximal Phenoxy)R3 (Piperidine-N)SERT IC50 (nM)NET IC50 (nM)Selectivity (SERT/NET)
1a HHCH3501500.33
1b 4'-FHCH35250.20
1c 4'-ClHCH38300.27
1d 4'-CH3HCH320800.25
1e 4'-OCH3HCH3351200.29
1f 3'-FHCH315600.25
1g 2'-FHCH3>1000>1000-
1h 4'-F2-FCH35008000.63
1i 4'-FHH15750.20
1j 4'-FHC2H5802500.32

Data presented is representative and compiled based on established SAR trends in related chemical series.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds typically involves a multi-step sequence, with the key step being the formation of the diaryl ether linkage. A representative synthetic scheme is outlined below.

cluster_0 Synthesis of Key Intermediate cluster_1 Final Product Synthesis 4-Hydroxypiperidine 4-Hydroxypiperidine Intermediate_A N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->Intermediate_A Boc2O, Et3N, DCM 4-Fluorophenol 4-Fluorophenol Intermediate_B 4-(4-Fluorophenoxy)phenol 4-Fluorophenol->Intermediate_B 4-Bromophenol, CuI, Cs2CO3, L-proline, DMSO 4-Bromophenol 4-Bromophenol Intermediate_C N-Boc-4-(4-phenoxyphenoxy)piperidine Intermediate_A->Intermediate_C Intermediate_B, DIAD, PPh3, THF Deprotected_Piperidine Deprotected_Piperidine Intermediate_C->Deprotected_Piperidine TFA, DCM Final_Product Final_Product Deprotected_Piperidine->Final_Product R3-X, K2CO3, CH3CN caption General Synthetic Workflow

Caption: General Synthetic Workflow for this compound Analogs.

Step-by-Step Protocol for the Synthesis of 4-(4-Fluorophenoxy)phenol (Intermediate B):

  • To a solution of 4-bromophenol (1.0 eq) and 4-fluorophenol (1.2 eq) in dimethyl sulfoxide (DMSO) is added copper(I) iodide (0.1 eq), cesium carbonate (2.0 eq), and L-proline (0.2 eq).

  • The reaction mixture is heated to 110 °C and stirred for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-(4-fluorophenoxy)phenol.

In Vitro Monoamine Transporter Binding Assay

The affinity of the synthesized compounds for the serotonin and norepinephrine transporters is determined using a radioligand binding assay with membranes prepared from cells stably expressing the respective human transporters.

Protocol for SERT Binding Assay:

  • Cell membranes from HEK293 cells stably expressing human SERT are prepared by homogenization and centrifugation.

  • In a 96-well plate, incubate 10 µg of membrane protein with 0.2 nM [³H]-Citalopram (a selective SERT radioligand) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Add varying concentrations of the test compound (from 0.1 nM to 10 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through a GF/B filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of 10 µM fluoxetine.

  • IC50 values are calculated by non-linear regression analysis of the competition binding data using appropriate software (e.g., GraphPad Prism).

A similar protocol is followed for the NET binding assay, using [³H]-Nisoxetine as the radioligand and desipramine to determine non-specific binding.

cluster_0 Binding Assay Workflow Membranes hSERT/hNET Membranes Incubation Incubation (RT, 60 min) Membranes->Incubation Radioligand [3H]-Citalopram / [3H]-Nisoxetine Radioligand->Incubation Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis IC50 Determination Scintillation_Counting->Data_Analysis caption In Vitro Binding Assay Workflow

Caption: In Vitro Binding Assay Workflow for SERT and NET.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising platform for the design of novel dual SERT/NET inhibitors. The SAR studies highlighted in this guide demonstrate that:

  • Small, electron-withdrawing substituents on the distal phenoxy ring are crucial for high potency.

  • The proximal phenoxy ring is generally intolerant to substitution.

  • N-methylation of the piperidine is beneficial for activity.

Future research in this area should focus on fine-tuning the substitution pattern on the distal phenoxy ring to optimize the SERT/NET selectivity profile. Furthermore, the exploration of bioisosteric replacements for the proximal phenoxy and piperidine rings could lead to the discovery of analogs with improved pharmacokinetic and safety profiles. The systematic application of the principles outlined in this guide will undoubtedly facilitate the development of the next generation of dual-acting antidepressants.

References

  • Waszkielewicz, A. M., et al. (2014). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 84(3), 323-334. [Link]

  • Fish, P. V., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-2834. [Link]

  • Prisinzano, T., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371-4374. [Link]

  • Demir-Ozkay, D., et al. (2018). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. Marmara Pharmaceutical Journal, 22(3), 421-432. [Link]

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A Comparative Guide to 4-(4-Phenoxyphenoxy)piperidine and 4-Benzyloxypiperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, recognized as a privileged scaffold due to its frequent appearance in pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its utility stems from its ability to modulate physicochemical properties like solubility and lipophilicity, and its three-dimensional structure allows for precise vectoral orientation of substituents to engage with biological targets.[1] This guide provides a detailed comparison of two key ether-linked piperidine scaffolds: the classic 4-benzyloxypiperidine and the more complex 4-(4-phenoxyphenoxy)piperidine.

The choice between these scaffolds is not trivial; it carries significant implications for a drug candidate's entire profile, from synthetic accessibility and cost to its ultimate pharmacokinetic (PK) and pharmacodynamic (PD) behavior. Here, we dissect these differences to provide researchers with a robust framework for scaffold selection.

Structural and Physicochemical Properties: A Tale of Two Ethers

At first glance, the two scaffolds differ by the addition of a phenoxy group. This seemingly small change has a profound impact on key physicochemical parameters that govern a molecule's "drug-likeness."

Property4-BenzyloxypiperidineThis compoundImplication in Drug Design
Structure The diaryl ether is more rigid and extended, while the benzyl ether offers greater conformational flexibility.
Molecular Weight ( g/mol ) ~191.26~283.35Increased MW in the phenoxyphenoxy scaffold can impact ligand efficiency and may contribute to "molecular obesity."
Calculated LogP (cLogP) ~2.2~4.1The phenoxyphenoxy scaffold is significantly more lipophilic, which can enhance membrane permeability but may also increase non-specific binding, metabolic liability, and hERG risk.
Polar Surface Area (PSA) ~21.7 Ų~30.9 ŲThe additional ether oxygen slightly increases PSA, which can help counterbalance the high lipophilicity to some extent.
Rotatable Bonds 35Increased number of rotatable bonds in the phenoxyphenoxy scaffold can lead to a higher entropic penalty upon binding to a target.

The most striking difference lies in the lipophilicity (cLogP). The this compound scaffold's higher cLogP can be advantageous for CNS penetration, but it also pushes compounds towards a higher risk of promiscuity and metabolic clearance issues.[3] In contrast, the 4-benzyloxypiperidine scaffold offers a more moderate lipophilicity, often a better starting point for optimization campaigns.

G Benzyloxypiperidine Phenoxyphenoxypiperidine Benzyloxypiperidine->Phenoxyphenoxypiperidine Addition of Phenoxy Group - Increases Lipophilicity (cLogP) - Increases Molecular Weight - Increases Rigidity

Caption: Comparison of core scaffold structures.

Synthesis and Accessibility

Both scaffolds are readily accessible from common starting materials, primarily N-protected 4-hydroxypiperidine or 4-piperidone.[4][5] The key transformation is an etherification reaction.

Typical Synthetic Routes:

  • Williamson Ether Synthesis: Deprotonation of N-Boc-4-hydroxypiperidine with a strong base (e.g., NaH) followed by reaction with benzyl bromide or a 4-phenoxy-substituted aryl halide.

  • Mitsunobu Reaction: Reaction of N-Boc-4-hydroxypiperidine with benzyl alcohol or 4-phenoxyphenol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

While both routes are robust, the cost and availability of the respective electrophiles (benzyl bromide vs. 4-fluorophenoxybenzene derivatives) can be a differentiating factor in large-scale synthesis. The synthesis of this compound often involves an additional nucleophilic aromatic substitution (SNAr) step to construct the diaryl ether itself, potentially adding complexity compared to the single step for the benzyl ether.[6]

Caption: General synthetic workflows for the two scaffolds.

Pharmacokinetic Profile: The Metabolic Stability Divide

The most critical point of divergence between these scaffolds lies in their metabolic stability. This property is a primary determinant of a drug's half-life and overall exposure.[7][8]

  • 4-Benzyloxypiperidine: The benzyl ether linkage is a well-known metabolic soft spot. It is highly susceptible to oxidative O-dealkylation, primarily mediated by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).[9] This cleavage breaks the molecule into 4-hydroxypiperidine and a benzoic acid derivative, typically leading to rapid clearance and a short in vivo half-life. While sometimes exploited for prodrug strategies, it is often a significant liability for drugs requiring sustained exposure.

  • This compound: The diaryl ether bond is substantially more robust and resistant to CYP450-mediated cleavage.[10] The high bond dissociation energy of the sp²-hybridized C-O bond makes it a much "harder" metabolic site. This intrinsic stability often translates to lower intrinsic clearance and a longer plasma half-life, a highly desirable trait in modern drug design. The pesticide Pyriproxyfen, which contains a phenoxyphenoxy moiety, showcases the stability of this functional group.[11][12]

G cluster_benzyloxy Metabolism of 4-Benzyloxypiperidine cluster_phenoxyphenoxy Metabolism of this compound A 4-Benzyloxypiperidine Scaffold B CYP450 Enzymes (e.g., CYP2D6, CYP3A4) A->B C Metabolites: 4-Hydroxypiperidine + Benzaldehyde B->C O-dealkylation (Metabolic Liability) D Outcome: Rapid Clearance Short Half-Life C->D E This compound Scaffold F CYP450 Enzymes E->F G Metabolically Stable (Diaryl Ether Bond) F->G Resistant to Cleavage H Outcome: Slow Clearance Long Half-Life G->H

Caption: Contrasting metabolic pathways and outcomes.

Pharmacodynamics and Target Engagement

The choice of scaffold directly influences how a molecule interacts with its biological target.

  • 4-Benzyloxypiperidine: The smaller, more flexible benzyloxy group is well-suited for targets with smaller, well-defined hydrophobic pockets. Its flexibility allows it to adopt multiple conformations to achieve an optimal fit. This scaffold is common in ligands for various G-protein coupled receptors (GPCRs), such as dopamine D4 antagonists.[3]

  • This compound: The larger, more rigid, and lipophilic phenoxyphenoxy group is better suited for targets with larger, shallower, or more "greasy" binding sites. It can form extensive hydrophobic and π-stacking interactions. This moiety is often explored when seeking to enhance potency by occupying additional hydrophobic space within a binding pocket. The terminal phenoxy group is considered a privileged moiety in its own right for establishing key interactions.[13]

Case Studies & Therapeutic Applications

  • 4-Benzyloxypiperidine: This scaffold is found in numerous CNS agents. For instance, derivatives of this scaffold have been extensively explored as potent and selective dopamine D4 receptor antagonists for potential use in treating CNS disorders like schizophrenia.[3] It is also a key fragment in the development of selective sphingosine-1-phosphate (S1P₁) agonists.[14]

  • This compound: This scaffold is a key intermediate in the synthesis of Delamanid, a drug used for the treatment of multidrug-resistant tuberculosis.[15] Its metabolic stability is crucial for achieving the sustained exposure needed to combat the slow-growing Mycobacterium tuberculosis. The broader phenoxyphenoxy moiety appears in compounds with anticancer and anti-diabetic activity, highlighting its versatility.[13]

Experimental Corner: A Head-to-Head Evaluation Workflow

For a research team deciding between these scaffolds for a novel target, a structured, data-driven approach is essential. The following outlines a typical experimental workflow to compare two analogous compounds, differing only by the core scaffold.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Rodent) start Hypothesis: Compare Scaffold A (Benzyloxy) vs. Scaffold B (Phenoxyphenoxy) target_binding Target Binding Assay (e.g., Radioligand, SPR) Determine Ki / Kd start->target_binding functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) Determine EC50 / IC50 target_binding->functional_assay metabolic_stability Liver Microsomal Stability (Human, Rat) Determine t1/2, Intrinsic Clearance functional_assay->metabolic_stability safety_panel Off-Target Screening (e.g., CEREP Panel) hERG Patch Clamp Assay metabolic_stability->safety_panel pk_study Pharmacokinetic (PK) Study (IV and PO Dosing) Determine Cmax, AUC, t1/2, F% safety_panel->pk_study Advance promising candidate(s) pd_study Pharmacodynamic (PD) Study (Target Engagement / Efficacy Model) pk_study->pd_study decision Data Analysis & Decision - Potency vs. PK Profile - Safety Margin - Select Lead Scaffold pd_study->decision

Caption: A typical experimental workflow for scaffold comparison.

Protocol 1: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System Solution A & B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide) for quenching

  • Control compounds: Verapamil (high clearance), Propranolol (intermediate clearance)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture: In a 96-well plate, combine the HLM solution and phosphate buffer. Pre-warm the plate at 37°C for 5 minutes.

  • Initiation: Add the test compound to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. The final HLM concentration should be 0.5 mg/mL.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aspirate an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a quenching solution (ice-cold acetonitrile with internal standard) to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).

Expected Outcome: The 4-benzyloxypiperidine analog is expected to show a significantly shorter half-life and higher intrinsic clearance compared to the this compound analog.

Conclusion: Making an Informed Choice

The selection between the this compound and 4-benzyloxypiperidine scaffolds is a strategic decision based on the specific goals of a drug discovery program.

  • Choose 4-benzyloxypiperidine for:

    • Initial SAR studies where synthetic ease is prioritized.

    • Targets requiring smaller, more flexible ligands.

    • Projects where a shorter half-life may be acceptable or even desirable.

  • Choose This compound for:

    • Lead optimization campaigns where metabolic stability is a known issue.

    • Improving in vivo half-life and reducing dosing frequency.

    • Probing larger hydrophobic pockets to increase potency.

Ultimately, the optimal scaffold is the one that provides the best balance of potency, selectivity, and ADME/Tox properties for a given therapeutic target. This guide serves as a foundational tool for researchers to make that critical decision with a clear understanding of the underlying chemical and biological trade-offs.

References

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A Comparative Analysis of 4-(4-Phenoxyphenoxy)piperidine and Tacrine Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Promising Scaffolds in Neurodegenerative Disease Research

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease (AD), the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of symptomatic treatment. This guide provides a detailed comparative analysis of two prominent classes of cholinesterase inhibitors: derivatives of 4-(4-Phenoxyphenoxy)piperidine and the well-established tacrine family of compounds. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the chemical features, biological activities, and therapeutic potential of these molecules, supported by experimental data and protocols.

Introduction: The Cholinergic Hypothesis and the Evolution of Inhibitors

Alzheimer's disease is a complex neurodegenerative disorder characterized by a progressive decline in cognitive function.[1] The cholinergic hypothesis, a foundational theory in AD research, posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive and memory deficits observed in patients.[1] Cholinesterase inhibitors mitigate this deficiency by preventing the enzymatic breakdown of ACh, thereby enhancing cholinergic neurotransmission.

Tacrine, a potent, non-selective cholinesterase inhibitor, was the first drug approved by the FDA for the treatment of Alzheimer's disease.[1][2][3] However, its clinical use was severely limited by hepatotoxicity.[2][4] This has driven extensive research into the development of safer and more effective tacrine derivatives, as well as the exploration of entirely new chemical scaffolds. Among these, the this compound framework has emerged as a promising alternative.

This guide will dissect the key attributes of both families of compounds, providing a comparative framework for their evaluation as potential therapeutic agents.

Tacrine and its Derivatives: A Legacy of Potency and a Quest for Safety

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) is a planar, tricyclic molecule that acts as a non-competitive inhibitor of both AChE and BChE.[2] Its simple structure and high potency have made it an attractive scaffold for medicinal chemists.[4] The primary goals in developing tacrine derivatives have been to reduce its toxicity while retaining or improving its inhibitory activity and to introduce multi-target functionalities to address the complex pathology of AD.[2][4]

Key Features of Tacrine Derivatives:
  • High Potency: Many tacrine derivatives exhibit potent inhibition of both AChE and BChE, often in the nanomolar range.[2][5] For instance, certain tacrine-2-carboxylic ester derivatives have shown IC50 values as low as 13.6 nM for AChE inhibition.[5]

  • Multi-Target-Directed Ligands (MTDLs): A significant trend in tacrine research is the creation of hybrid molecules that combine the tacrine scaffold with other pharmacologically active moieties.[2][3][6][7] These hybrids are designed to simultaneously target other key aspects of AD pathology, such as β-amyloid aggregation, oxidative stress, and neuroinflammation.[2][3][8]

  • Selectivity: While tacrine itself is non-selective, modifications to its structure can modulate its selectivity for AChE or BChE.[2] For example, the inclusion of a fourth benzene ring can shift selectivity towards AChE.[2]

  • Toxicity: A major focus of tacrine derivative research is mitigating the hepatotoxicity associated with the parent compound.[2][4] The development of MTDLs and specific structural modifications aim to produce safer therapeutic candidates.[6][7]

This compound Derivatives: A Newer Frontier

The this compound scaffold represents a distinct chemical class of cholinesterase inhibitors. These compounds have garnered interest for their potential to offer a different pharmacological profile compared to tacrine and its derivatives.

Key Features of this compound and Related Derivatives:
  • Dual Inhibition: Several phenoxyethyl piperidine derivatives have been identified as dual inhibitors of both AChE and BChE, which can be advantageous in the later stages of AD where BChE levels are elevated.[9]

  • Selectivity Tuning: Structural modifications to the piperidine and phenoxy moieties can influence the selectivity of these compounds for AChE or BChE. For example, the introduction of a vinyl nitrile group in the para position of a phenoxyethyl piperidine compound has been shown to confer high selectivity for AChE inhibition.[10]

  • Interaction with the Peripheral Anionic Site (PAS): Some phenoxyethyl piperidine derivatives have been shown to interact with the PAS of AChE.[10] This is a significant finding, as the PAS is implicated in the aggregation of β-amyloid peptides, a key pathological hallmark of AD.

  • Favorable Pharmacokinetic Properties: The piperidine moiety is a common feature in many CNS-active drugs, suggesting that derivatives of this class may possess favorable blood-brain barrier permeability.

Comparative Performance Analysis

A direct head-to-head comparison of the two classes of compounds is challenging due to the lack of studies that have evaluated them under identical experimental conditions. However, by synthesizing the available data from various sources, we can draw some informative comparisons.

FeatureTacrine DerivativesThis compound DerivativesKey Insights
Potency (AChE Inhibition) Often in the low nanomolar range (e.g., IC50 = 13.6 nM for some esters).[5]Can achieve sub-micromolar to nanomolar potency.Both classes can produce highly potent AChE inhibitors.
Selectivity (AChE vs. BChE) Can be modulated; some derivatives show high selectivity for AChE.[2]Can be tuned for either dual inhibition or selectivity for AChE.[9][10]Both scaffolds offer flexibility in targeting either or both cholinesterases.
Mechanism of Action Primarily non-competitive inhibition of the catalytic active site (CAS).[2]Can interact with both the CAS and the PAS of AChE.[10]The potential of piperidine derivatives to interact with the PAS offers a potential advantage in addressing β-amyloid aggregation.
Multi-Target Potential Extensively explored through the development of hybrid molecules (MTDLs).[2][3][6][7]Less explored than tacrine, but the scaffold is amenable to modification for multi-target approaches.Tacrine derivatives are currently more advanced in the MTDL space.
Toxicity Profile A primary concern, with significant research focused on reducing hepatotoxicity.[2][4]Generally considered to have a more favorable safety profile, though comprehensive in vivo toxicity data is less abundant.The inherent toxicity of the tacrine scaffold remains a significant hurdle.

Experimental Protocols

To ensure the robust evaluation and comparison of these compounds, standardized experimental protocols are essential. The following is a detailed methodology for the in vitro assessment of cholinesterase inhibitory activity.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman et al.

Objective: To determine the in vitro inhibitory activity of test compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water.

    • Prepare a working solution of AChE or BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Assay Protocol:

    • In a 96-well plate, add the following in order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution at various concentrations (or solvent for the control).

      • 20 µL of the AChE or BChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 10 µL of the ATCI or BTCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) from the dose-response curve.

Causality Behind Experimental Choices:

  • pH 8.0: This pH is optimal for the activity of both AChE and BChE and for the reaction of DTNB with the thiocholine product.

  • Pre-incubation: The 15-minute pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the addition of the substrate.

  • Kinetic Measurement: Measuring the absorbance over time ensures that the initial reaction velocity is captured, which is crucial for accurate IC50 determination.

Visualizing the Landscape

Diagrams are invaluable tools for conceptualizing complex biological and experimental processes.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Cholinergic synapse and the action of cholinesterase inhibitors.

Ellman_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, DTNB, Substrate, Enzyme, Inhibitors) start->reagent_prep plate_setup Add Buffer, Inhibitor, and Enzyme to 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 15 minutes plate_setup->pre_incubation add_substrate Add Substrate (ATCI or BTCI) pre_incubation->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Read) add_substrate->measure_abs data_analysis Calculate Reaction Rates and % Inhibition measure_abs->data_analysis ic50_calc Determine IC50 values data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for the Ellman's cholinesterase inhibition assay.

Conclusion and Future Directions

Both tacrine and this compound derivatives represent valuable scaffolds in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. Tacrine's legacy has provided a rich foundation for understanding the structure-activity relationships of potent cholinesterase inhibitors and has paved the way for the rational design of multi-target agents. The significant challenge of overcoming its inherent toxicity remains a primary focus of ongoing research.

The this compound class of compounds offers a promising alternative, with the potential for a more favorable safety profile and a distinct mechanism of action that may include interaction with the peripheral anionic site of AChE. While this class is less mature in terms of the development of multi-target ligands, its chemical tractability and encouraging initial findings make it a fertile ground for future drug discovery efforts.

For researchers and drug development professionals, the choice between these scaffolds will depend on the specific therapeutic goals. For those seeking to build upon a well-established platform with a wealth of existing data, tacrine derivatives offer a clear path. For those looking to explore novel chemical space with the potential for improved safety and a broader mechanism of action, the this compound scaffold presents an exciting opportunity. Ultimately, continued innovation in the design, synthesis, and evaluation of derivatives from both families will be crucial in the ongoing fight against Alzheimer's disease.

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  • New Tacrine Analogs as Acetylcholinesterase Inhibitors — Theoretical Study with Chemometric Analysis. (n.d.).
  • The Natural Alkaloid Piperine and its Acid and Ester Synthetic Derivatives are Acetylcholinesterase Inhibitors. (2016).
  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (2019).
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PubMed Central.

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Navigating Early Drug Discovery: A Comparative In-Vitro ADME Profile of 4-(4-Phenoxyphenoxy)piperidine and Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate journey of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early in-vitro screening of these characteristics is crucial for identifying promising candidates and mitigating the risk of late-stage attrition.[1] This guide provides a comparative analysis of the predicted in-vitro ADME properties of the novel scaffold, 4-(4-phenoxyphenoxy)piperidine, against a panel of well-characterized drugs: propranolol, verapamil, and warfarin.

While specific experimental data for this compound is not publicly available, this guide will leverage established structure-activity relationships of the piperidine moiety and related structures to forecast its likely ADME profile. This predictive analysis, juxtaposed with the empirical data of known drugs, offers valuable insights for researchers engaged in the design and optimization of new chemical entities. The piperidine heterocycle is a prevalent structural motif in a vast number of approved pharmaceuticals, making the understanding of its influence on ADME properties a critical aspect of medicinal chemistry.[2]

Comparative In-Vitro ADME Data

The following table summarizes the key in-vitro ADME parameters for our comparator drugs. These values serve as a benchmark for assessing the potential developability of new compounds.

Parameter Propranolol Verapamil Warfarin This compound (Predicted)
Metabolic Stability (HLM t½, min) 15 - 30< 30> 60Moderate to High
Permeability (Caco-2, 10⁻⁶ cm/s) > 20 (High)> 10 (High)~1 (Low to Moderate)Moderate to High
Plasma Protein Binding (%) ~90%~90%>99%High

Note: HLM = Human Liver Microsomes. The data for comparator drugs are compiled from various sources. The profile for this compound is a qualitative prediction based on its chemical structure.

In-Depth Analysis of ADME Properties

Metabolic Stability

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The piperidine ring, while a common scaffold, can be susceptible to metabolism.[3] For many 4-aminopiperidine drugs, CYP3A4 and CYP2D6 are the major metabolizing enzymes. The metabolic fate often involves N-dealkylation and oxidation of the piperidine ring. However, modifications to the piperidine ring can significantly enhance metabolic stability.[4][5]

  • Propranolol & Verapamil: Both exhibit moderate to high clearance in human liver microsomes, indicating relatively rapid metabolism.[6] Verapamil, in particular, undergoes extensive first-pass metabolism, with N-dealkylation and O-demethylation being the primary routes.[7][8][9]

  • Warfarin: Demonstrates high metabolic stability, which contributes to its long half-life.

  • This compound (Predicted): The presence of two ether linkages might offer some metabolic stability. However, the piperidine nitrogen and the aromatic rings present potential sites for enzymatic attack. It is predicted to have moderate to high metabolic stability, warranting experimental verification.

Permeability

The ability of a compound to permeate the intestinal epithelium is a key factor for oral absorption. The Caco-2 cell permeability assay is the industry standard for in-vitro prediction of this process.[10]

  • Propranolol & Verapamil: Both are highly permeable compounds, which is consistent with their good oral absorption.[11]

  • Warfarin: Shows lower to moderate permeability.

  • This compound (Predicted): The lipophilic nature of the phenoxyphenoxy group is expected to contribute to good passive diffusion across cell membranes, suggesting moderate to high permeability.[12]

Plasma Protein Binding

The extent of plasma protein binding (PPB) influences the free fraction of a drug available to exert its pharmacological effect and to be cleared.

  • Propranolol & Verapamil: Both are approximately 90% bound to plasma proteins.[13]

  • Warfarin: Is highly bound to plasma proteins (>99%), which significantly impacts its distribution and clearance.

  • This compound (Predicted): The lipophilic character of the molecule suggests that it is likely to exhibit high plasma protein binding. High PPB can affect the unbound drug concentration, a critical parameter in determining efficacy.

Experimental Protocols

To ensure the generation of reliable and reproducible in-vitro ADME data, standardized and well-validated protocols are essential.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: A solution containing human liver microsomes and the test compound is prepared in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolizing enzymes.

  • Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Workflow Diagram:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mix (HLM, Buffer, Test Compound) add_nadph Add NADPH (Initiate Reaction) prep_mix->add_nadph Transfer incubate Incubate at 37°C add_nadph->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction (Cold Acetonitrile) sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & Clint analyze->calculate

Caption: Workflow for the in-vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (A) side (representing the intestinal lumen), and the amount of compound that transports to the basolateral (B) side (representing the blood) is measured over time.

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, the transport of the compound from the basolateral to the apical side is also measured.

  • Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Workflow Diagram:

Caco2_Permeability_Workflow cluster_culture Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell plates culture_cells Culture for 21-25 days to form monolayer seed_cells->culture_cells check_teer Check TEER for monolayer integrity culture_cells->check_teer add_compound Add test compound to Apical (A) or Basolateral (B) side check_teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver compartment over time incubate->sample analyze_samples Analyze samples by LC-MS/MS sample->analyze_samples calculate_papp Calculate Papp and Efflux Ratio analyze_samples->calculate_papp

Caption: Workflow for the Caco-2 permeability assay.

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a drug that binds to plasma proteins, which is crucial for understanding its distribution and clearance.

Methodology:

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell.

  • Sample Loading: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other.

  • Equilibration: The system is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

Workflow Diagram:

PPB_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis prep_device Prepare Equilibrium Dialysis Device load_samples Load Plasma with Compound and Buffer prep_device->load_samples incubate Incubate at 37°C until equilibrium load_samples->incubate collect_samples Collect Samples from both chambers incubate->collect_samples analyze LC-MS/MS Analysis collect_samples->analyze calculate Calculate % Protein Binding analyze->calculate

Caption: Workflow for the plasma protein binding assay.

Conclusion

The in-vitro ADME profile of a drug candidate is a cornerstone of modern drug discovery, providing essential insights that guide lead optimization and candidate selection. While experimental data for this compound is needed for a definitive assessment, a qualitative analysis based on its structural features suggests a compound with potentially favorable permeability and metabolic stability, but likely high plasma protein binding. The provided comparative data for propranolol, verapamil, and warfarin, alongside detailed experimental protocols, offer a robust framework for researchers to evaluate their own compounds and make informed decisions in the complex process of drug development.

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). ResearchGate. [Link]

  • Piperidine Synthesis. (2025). DTIC. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Dovepress. [Link]

  • a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine compounds and their preparation and use.
  • Predictivity of standardized and controlled permeation studies: Ex vivo - In vitro - In vivo correlation for sublingual absorption of propranolol. (2021). PubMed. [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. [Link]

  • In Silico Pharmacogenetics: Warfarin Metabolism. PMC. [Link]

  • Pharmacokinetics of verapamil and norverapamil from controlled release floating pellets in humans. PubMed. [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. [Link]

  • In vitro identification of metabolites of verapamil in rat liver microsomes1. Europe PMC. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • PIPERIDINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT. EPO. [Link]

  • (PDF) Integrating In Vitro, Modeling, and In Vivo Approaches to Investigate Warfarin Bioequivalence. ResearchGate. [Link]

  • Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs. NIH. [Link]

  • Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]

  • Tailored on demand anti-coagulant dosing: an in vitro and in vivo evaluation of 3D printed purpose-designed oral dosage. Lancashire Online Knowledge. [Link]

  • Verapamil Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. MDPI. [Link]

  • Novel Properties of Old Propranolol: Assessment of Antiglycation Activity through In Vitro and In Silico Approaches. ACS Omega. [Link]

  • In Vitro and In Vivo Studies of a Verapamil-Containing Gastroretentive Solid Foam Capsule. (2022). MDPI. [Link]

  • Enhancing CYP3A4 Inhibition Prediction Using a Hybrid GNN–ML Model with Data Augmentation. MDPI. [Link]

  • 11 Metabolic pathways of warfarin enantiomers. ResearchGate. [Link]

  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. (2017). PubMed. [Link]

  • In vitro identification of metabolites of verapamil in rat liver microsomes. ResearchGate. [Link]

  • Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Refubium - Freie Universität Berlin. [Link]

  • The Active Metabolite of Warfarin (3'-Hydroxywarfarin) and Correlation with INR, Warfarin and Drug Weekly Dosage in Patients under Oral Anticoagulant Therapy: A Pharmacogenetics Study. PLOS ONE. [Link]

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Benchmarking the Selectivity of 4-(4-Phenoxyphenoxy)piperidine-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the selectivity of 4-(4-Phenoxyphenoxy)piperidine-based inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of the Scaffold

The This compound scaffold represents a privileged structural motif in modern medicinal chemistry, most notably recognized for its application in Direct InhA Inhibition for Mycobacterium tuberculosis (Mtb) treatment. Unlike Isoniazid (INH), which requires activation by the catalase-peroxidase KatG, inhibitors based on this diphenyl ether-piperidine core bind directly to the InhA active site. This mechanism allows them to bypass the primary resistance pathway (KatG mutations) found in Multi-Drug Resistant (MDR) TB strains.

However, the lipophilic nature and basic nitrogen of the piperidine ring introduce significant selectivity challenges. This guide benchmarks these inhibitors against the standard of care (Isoniazid) and prototype direct inhibitors (Triclosan), with a critical focus on distinguishing bacterial potency from off-target liabilities such as Human Fatty Acid Synthase (FASN) inhibition and Dopamine D4 receptor antagonism.

Mechanism of Action & Structural Basis[1]

The Target: InhA (Enoyl-ACP Reductase)

InhA is the NADH-dependent enoyl-ACP reductase enzyme in the Fatty Acid Synthase II (FAS-II) system of mycobacteria, essential for synthesizing mycolic acids—the hallmark of the TB cell wall.[1][2][3][4][5][6]

  • Isoniazid (SoC): Acts as a pro-drug.[5][6] Activated by KatG to form an INH-NAD adduct, which then inhibits InhA.[5][6]

  • This compound Inhibitors: Bind directly to the substrate-binding loop of InhA. The "phenoxyphenoxy" (diphenyl ether) moiety mimics the hydrophobic chain of the fatty acyl substrate, while the piperidine ring often engages hydrogen bonding networks or solvent-exposed regions to improve solubility and pharmacokinetic properties.

Pathway Visualization: FAS-II Inhibition

The following diagram illustrates the critical intervention point of these inhibitors within the mycolic acid biosynthesis pathway.

FAS_II_Pathway cluster_FASII FAS-II Elongation Cycle AcetylCoA Acetyl-CoA FAS_I FAS-I System AcetylCoA->FAS_I MalonylCoA Malonyl-CoA MalonylCoA->FAS_I C16_C26 C16-C26 Fatty Acids FAS_I->C16_C26 KasA KasA/KasB (Condensation) C16_C26->KasA MabA MabA (Ketoreductase) KasA->MabA HadABC HadABC (Dehydratase) MabA->HadABC InhA InhA (Enoyl Reductase) HadABC->InhA Trans-2-enoyl-ACP InhA->KasA Elongation MycolicAcids Mycolic Acids (Cell Wall Integrity) InhA->MycolicAcids Mature Chain CellDeath Cell Lysis MycolicAcids->CellDeath Depletion Inhibitor Phenoxyphenoxy-piperidine Inhibitor Inhibitor->InhA Direct Inhibition (No KatG required)

Figure 1: Mechanism of Action within the Mycobacterial FAS-II pathway. The inhibitor directly blocks InhA, preventing the reduction of trans-2-enoyl-ACP, leading to cell wall failure.

Benchmarking Selectivity: The Comparative Matrix

To validate a this compound candidate, it must be benchmarked against Isoniazid (potency standard) and Triclosan (mechanism standard).

Table 1: Comparative Performance Metrics
MetricIsoniazid (INH)TriclosanThis compound ClassIdeal Target Profile
Primary Target (InhA) IC50: ~50 nM (activated)IC50: ~200 nMIC50: 10–100 nM < 50 nM
M.tb Potency (MIC) 0.02–0.2 µM10–50 µM (Efflux prone)0.1–5.0 µM < 1 µM
MDR-TB Activity Inactive (KatG mutants)ActiveActive Active
Human Selectivity High (No human KatG)Low (Inhibits various enzymes)Moderate to High > 100x Selectivity vs hFASN
Key Liability Hepatotoxicity (metabolites)Endocrine disruptionhERG / D4 Receptor Clean Safety Profile
Critical Off-Target Liabilities

While InhA is the primary target, the "phenoxyphenoxy-piperidine" scaffold is structurally promiscuous. You must screen for:

  • Human Fatty Acid Synthase (hFASN): The human homolog. Inhibition leads to weight loss and alopecia.

  • Dopamine D4 Receptor: This specific scaffold is a known pharmacophore for D4 antagonists.[7] CNS penetration could lead to unintended neurological effects.

  • hERG Channel: The basic nitrogen in the piperidine ring at physiological pH is a classic hERG pharmacophore, posing a risk for QT prolongation.

Experimental Protocols

Protocol A: InhA Enzymatic Inhibition Assay (Primary Screen)

Objective: Determine the IC50 of the inhibitor against recombinant M.tb InhA.

  • Reagent Prep: Prepare Assay Buffer (30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA).

  • Substrate: Use 2-trans-dodecenoyl-CoA (DD-CoA) as the lipid substrate and NADH as the cofactor.

  • Reaction Mix: In a 96-well plate, combine:

    • Recombinant InhA protein (final conc. 10–50 nM).

    • Test Inhibitor (serial dilution in DMSO, final DMSO < 2%).

    • NADH (final conc. 250 µM).

  • Initiation: Start reaction by adding DD-CoA (final conc. 50 µM).

  • Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 10 minutes at 25°C.

  • Analysis: Calculate initial velocity (

    
    ) and fit to the Hill equation to derive IC50.
    
    • Validation: Include Triclosan (IC50 ~200 nM) as a positive control.

Protocol B: Selectivity Profiling (hFASN & Cytotoxicity)

Objective: Ensure the compound kills bacteria, not host cells.

  • hFASN Assay: Similar to InhA but using recombinant human FASN and Acetyl-CoA/Malonyl-CoA substrates. Monitor NADPH consumption at 340 nm.

    • Success Metric: Selectivity Index (

      
      ) should be > 50.
      
  • Cytotoxicity (HepG2/Vero):

    • Seed HepG2 cells (10,000/well). Incubate with inhibitor for 48h.

    • Measure viability using Resazurin (Alamar Blue) or MTT.

    • Success Metric:

      
       should be > 10x the MIC against M.tb.
      

Workflow Visualization

The following diagram outlines the logical flow for validating a hit from this scaffold class, ensuring "fail fast" criteria are met before in vivo studies.

Validation_Workflow cluster_Primary Stage 1: Potency cluster_Selectivity Stage 2: Selectivity & Liability Start This compound Analog Library InhA_Assay InhA Enzymatic Assay (Target: IC50 < 100 nM) Start->InhA_Assay MIC_Assay Whole Cell MIC (H37Rv) (Target: MIC < 1 µM) InhA_Assay->MIC_Assay If Potent Discard Discard / Optimize InhA_Assay->Discard IC50 > 1 µM MDR_Screen MDR-TB Screen (KatG Mutants) MIC_Assay->MDR_Screen If Permeable hFASN_Screen Human FASN Counter-Screen (Target: SI > 50) MDR_Screen->hFASN_Screen OffTarget Off-Target Panel (hERG, Dopamine D4) hFASN_Screen->OffTarget Decision Lead Candidate? OffTarget->Decision InVivo In Vivo Efficacy (Mouse Model) Decision->InVivo Pass Decision->Discard Fail

Figure 2: Strategic screening cascade for InhA inhibitors. Note the critical counter-screens for hFASN and D4 receptors in Stage 2.

References

  • Direct Inhibitors of InhA Active Against Mycobacterium tuberculosis. Source: National Institutes of Health (NIH) / PMC. Significance: Establishes the diphenyl ether class as direct InhA inhibitors active against MDR-TB. [Link]

  • Development of Modern InhA Inhibitors to Combat Drug Resistant Strains. Source: PubMed. Significance: Reviews the structural basis of diphenyl ether-based inhibitors and the necessity of bypassing KatG. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. Source: ChemRxiv / NIH. Significance: Highlights the specific off-target liability (D4 receptor) of the phenoxymethyl-piperidine scaffold. [Link]

  • A Slow, Tight Binding Inhibitor of InhA. Source: Journal of Biological Chemistry. Significance: Describes the kinetics of direct InhA inhibition, providing the theoretical basis for Protocol A. [Link]

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A Head-to-Head Comparison of Novel Piperidine Scaffolds and Donepezil Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1] Donepezil, a piperidine-based AChE inhibitor, has long been a first-line therapy, prompting extensive research into analogs with improved efficacy and side-effect profiles.[2] Concurrently, novel piperidine scaffolds, such as 4-(4-Phenoxyphenoxy)piperidine, are being explored for their potential as next-generation AChE inhibitors. This guide provides a detailed, head-to-head comparison of these two classes of compounds, grounded in experimental data and mechanistic insights, to inform future drug discovery efforts.

The Enduring Rationale for Acetylcholinesterase Inhibition in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is, in part, due to a deficit in the neurotransmitter acetylcholine (ACh).[3][4][5] This deficit arises from the degeneration of cholinergic neurons in the basal forebrain.[4][5] Acetylcholinesterase is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating its signaling. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[6]

Donepezil and its analogs, as well as other piperidine-based inhibitors, function through this mechanism. They are designed to interact with the active site of AChE, preventing the breakdown of acetylcholine.

At the Bench: Comparing Inhibitory Potency and Structure-Activity Relationships

A critical determinant of a potential therapeutic's success is its inhibitory potency against the target enzyme, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

Donepezil and Its Analogs: A Story of Refined Potency

Donepezil itself is a highly potent AChE inhibitor, with reported IC50 values in the low nanomolar range.[7][8] Extensive structure-activity relationship (SAR) studies have elucidated the key structural features contributing to its high affinity. The donepezil molecule interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, making it a dual-binding site inhibitor.[9] This dual interaction is crucial for its potent inhibitory activity.

Numerous analogs of donepezil have been synthesized and evaluated to explore modifications that could enhance potency, selectivity, or pharmacokinetic properties. As illustrated in the table below, even minor structural changes can significantly impact inhibitory activity. For instance, modifications to the benzyl group or the indanone moiety of donepezil have yielded analogs with IC50 values even lower than the parent compound.[10][11]

Compound/AnalogTarget EnzymeIC50 (µM)Reference
DonepezilHuman AChE0.027 ± 0.002[7]
DonepezilElectric Eel AChE0.12 ± 0.01[11]
Donepezil Analog (Compound 2d)Human AChE0.008[10]
Donepezil Analog (Compound 8t)Human AChE0.0018 ± 0.0006[11]
Donepezil Analog (Compound 8c)Electric Eel AChE0.14 ± 0.02[11]
6-O-desmethyl donepezil (7)Electric Eel AChE0.41 ± 0.05[11]
This compound: A Promising Scaffold Warranting Further Investigation

The phenoxyphenoxy moiety in this compound presents an interesting avenue for exploration. The extended aromatic system could potentially engage in favorable π-π stacking interactions within the active site gorge of AChE, a common feature of potent inhibitors. However, without direct experimental validation, its potency relative to donepezil and its analogs remains speculative. The lack of a clear hydrogen bond donor or acceptor comparable to the indanone moiety in donepezil might suggest a different binding mode and potentially lower potency. Further synthesis and in vitro evaluation are crucial to determine the AChE inhibitory profile of this specific compound and its derivatives.

Mechanism of Action: A Deeper Dive into Enzyme-Inhibitor Interactions

The interaction of these inhibitors with acetylcholinesterase is a key determinant of their efficacy. As a dual-binding site inhibitor, donepezil's indanone ring interacts with the PAS, while the benzylpiperidine moiety extends into the catalytic active site. This comprehensive binding is thought to contribute to its high potency and selectivity.

  • Catalytic Active Site (CAS): Located at the bottom of a deep and narrow gorge, the CAS contains the catalytic triad (Ser203, His447, Glu334) responsible for acetylcholine hydrolysis.

  • Peripheral Anionic Site (PAS): Situated at the entrance of the active site gorge, the PAS is involved in substrate trafficking and allosteric modulation of catalysis. It is also implicated in the aggregation of amyloid-beta peptide, a hallmark of Alzheimer's disease.[9]

The potential binding mode of this compound is less clear. Based on related compounds, it may primarily target the PAS.[9] A strong interaction with the PAS could not only inhibit AChE but also potentially interfere with amyloid-beta aggregation, offering a dual therapeutic benefit.[9]

cluster_AChE Acetylcholinesterase cluster_Inhibitors Inhibitors PAS Peripheral Anionic Site (PAS) CAS Catalytic Active Site (CAS) Donepezil Donepezil & Analogs Donepezil->PAS Indanone moiety interaction Donepezil->CAS Piperidine moiety interaction Phenoxy This compound Phenoxy->PAS Potential primary interaction site

Caption: Proposed binding modes of Donepezil analogs and this compound with AChE.

In Vivo Efficacy and Clinical Relevance

While in vitro potency is a crucial first step, the ultimate test of a drug candidate is its performance in living organisms. Donepezil has a well-established in vivo profile, demonstrating the ability to increase acetylcholine levels in the brain and improve cognitive function in animal models of Alzheimer's disease.[8] Clinical trials in humans have confirmed its efficacy in temporarily alleviating the symptoms of mild to moderate Alzheimer's disease.

For novel compounds like this compound, in vivo studies are the essential next step following promising in vitro results. These studies would need to assess the compound's ability to cross the blood-brain barrier, its pharmacokinetic and pharmacodynamic properties, and its efficacy in relevant animal models. The development of donepezil analogs often aims to improve upon the in vivo characteristics of the parent drug, such as a longer half-life or reduced side effects. Some in vivo studies of donepezil analogs have shown promising results, with some compounds exhibiting longer duration of action than donepezil.[12]

Experimental Protocols: A Guide to In Vitro Evaluation

The cornerstone of evaluating potential AChE inhibitors is a robust and reproducible in vitro assay. The Ellman method is the most widely used spectrophotometric assay for this purpose.[13][14]

Ellman's Method for Acetylcholinesterase Inhibition Assay

This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[14] The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound, donepezil analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., donepezil) in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • Test compound solution (or solvent for control wells)

      • AChE enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately after adding the substrate, measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

cluster_Workflow Ellman's Method Workflow A Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) B Add Buffer, Inhibitor, and Enzyme to 96-well plate A->B C Pre-incubate B->C D Add DTNB C->D E Initiate reaction with Substrate (ATCI) D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition and IC50 F->G cluster_Healthy Healthy Cholinergic Synapse cluster_AD Alzheimer's Disease Synapse cluster_Intervention Therapeutic Intervention Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptors ACh->AChR Binds AChE AChE ACh->AChE Hydrolysis Signal Signal Transduction (Learning & Memory) AChR->Signal Increased_ACh Increased ACh AChE->Increased_ACh Reduced Hydrolysis leads to AD_Presynaptic Degenerating Presynaptic Neuron Reduced_ACh Reduced ACh AD_Presynaptic->Reduced_ACh Reduced Release AD_Postsynaptic Postsynaptic Neuron AD_AChR ACh Receptors Reduced_ACh->AD_AChR Insufficient Binding Impaired_Signal Impaired Signal Transduction (Cognitive Decline) AD_AChR->Impaired_Signal Inhibitor AChE Inhibitor (Donepezil / Novel Piperidines) Inhibitor->AChE Inhibits

Sources

Assessing the Off-Target Effects of 4-(4-Phenoxyphenoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Trap

The 4-(4-phenoxyphenoxy)piperidine scaffold is a classic "privileged structure" in medicinal chemistry. Its biphenyl-ether tail provides high lipophilicity for hydrophobic pocket occupancy, while the piperidine nitrogen offers a crucial ionizable handle for electrostatic interactions. This scaffold has historically delivered hits for targets ranging from Factor Xa and Acetyl-CoA Carboxylase (ACC) to MCH-1 receptors and Dopamine D4 antagonists .

However, this structural utility comes with a high "tax" in safety pharmacology. The combination of a basic amine (pKa ~9-10) and a lipophilic aromatic tail creates a perfect pharmacophore for hERG channel blockade and Phospholipidosis (PLD) .

This guide provides a rigorous framework for assessing these specific off-target liabilities, comparing the parent scaffold against de-risked alternatives (Morpholines, Rigidified Piperidines), and detailing self-validating protocols for quantification.

The Core Liability Profile

Before initiating expensive in vivo studies, derivatives of this scaffold must be screened against three specific liabilities driven by their physicochemical properties.

A. hERG Potassium Channel Blockade (Cardiotoxicity)[1][2][3]
  • Mechanism: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in

    
    -stacking with the phenoxyphenoxy tail, while the protonated piperidine nitrogen forms a cation-
    
    
    
    interaction.
  • Risk Level: Critical. Unmodified derivatives often exhibit IC

    
     values < 1 
    
    
    
    M.
B. Phospholipidosis (PLD)
  • Mechanism: As Cationic Amphiphilic Drugs (CADs), these molecules become trapped in the acidic environment of lysosomes (pH ~4.5), where they interfere with phospholipid metabolism, leading to "foamy macrophage" phenotypes.

  • Risk Level: High. Correlates strongly with ClogP > 3 and pKa > 8.

C. Promiscuous GPCR Binding
  • Mechanism: The flexible ether linker allows the molecule to adopt multiple conformations, fitting into "off-target" GPCRs like Dopamine (D2), Serotonin (5-HT), and Adrenergic (

    
    1) receptors.
    
Comparative Analysis: Parent vs. De-Risked Alternatives

The following table compares the performance of the standard this compound scaffold against three common medicinal chemistry strategies used to mitigate its liabilities.

FeatureParent Scaffold (Piperidine)Alternative A: Morpholine Analog Alternative B: 4,4-Difluoro-Piperidine Alternative C: Spiro/Rigidified Analog
Structure Change None (Reference)Oxygen atom at pos 4 of ringFluorines at pos 4 of ringBridged/Spiro ring system
hERG Risk High (IC

often <1

M)
Low (Reduced basicity)Medium (Basicity remains, lipophilicity drops)Low (Conformational restriction prevents binding)
PLD Risk High (Classic CAD)Low (pKa drops to ~6-7)Medium (Lipophilicity reduced)High (Unless pKa is modulated)
Metabolic Stability Low (Oxidation at piperidine

-carbon)
Medium (Ether oxygen deactivates ring)High (Fluorine blocks metabolism)Medium
Primary Trade-off Safety ProfilePotency (Loss of ionic bond strength)Solubility (Can decrease)Synthetic Complexity

Scientist's Insight: If your primary target requires a strong salt bridge (e.g., Aspartate in the active site), switching to Morpholine (Alternative A) often kills potency because the pKa drops too low to be protonated at physiological pH. In such cases, Alternative C (Rigidification) is the superior strategy—it maintains the basic nitrogen but makes the molecule too bulky or rigid to fit the induced-fit model of the hERG pore.

Strategic De-Risking Workflow

The following diagram outlines the logical flow for assessing these derivatives, utilizing a "Fail Early" approach.

OffTargetAssessment Start Hit Identification: This compound Tier1 Tier 1: Physicochemical Filter (Calculated pKa & ClogP) Start->Tier1 Tier2 hERG Binding (Radioligand) Lysosomal Trapping (LysoTracker) Tier1->Tier2 Pass (ClogP < 4) DesignLoop Design Strategy: 1. Rigidify Linker 2. Add Polar Group (Morpholine) 3. Reduce Lipophilicity Tier1->DesignLoop Fail (ClogP > 4) Decision1 hERG IC50 < 10 µM? Tier2->Decision1 Tier3 Automated Patch Clamp (QPatch) Phospholipidosis (HCS Imaging) Decision1->Tier3 No (Risk Low) Decision1->DesignLoop Yes (Risk High) Tier3->DesignLoop Safety Margin < 30x Proceed Proceed to PK/PD Tier3->Proceed Safety Margin > 30x DesignLoop->Start Re-synthesis

Caption: Tiered screening logic for lipophilic amine scaffolds. Tier 1 relies on calculated properties to filter obvious CADs before expensive biological testing.

Detailed Experimental Protocols

To ensure data integrity, the following protocols utilize internal controls that validate the assay performance in real-time.

Protocol A: Functional hERG Assessment (Automated Patch Clamp)

Rationale: Radioligand binding assays (e.g., [3H]-Dofetilide) often yield false positives for this scaffold due to high non-specific binding (NSB) driven by the phenoxy tail. Functional patch clamp is the gold standard.

Methodology:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular (Tyrode’s): 145 mM NaCl, 4 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Intracellular: 120 mM KCl, 5.37 mM CaCl

      
      , 1.75 mM MgCl
      
      
      
      , 10 mM EGTA, 10 mM HEPES, 4 mM Na
      
      
      -ATP (pH 7.2).
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits the tail current).

    • Measurement: Quantify the peak tail current amplitude at -50 mV.

  • Dosing: Apply compound in ascending concentrations (e.g., 0.1, 1, 10, 30

    
    M) with a 5-minute incubation per step.
    
  • Self-Validation Step:

    • Positive Control: Apply E-4031 (100 nM) at the end of the experiment. Requirement: Must achieve >95% block. If not, the cell seal quality is suspect.

    • Run-Down Check: Vehicle control (0.1% DMSO) must show <10% current degradation over 20 minutes.

Protocol B: High-Content Screening for Phospholipidosis (PLD)

Rationale: This scaffold induces PLD by neutralizing lysosomal pH and inhibiting phospholipases. We use a dual-probe fluorescent assay to distinguish PLD from general cytotoxicity.

Methodology:

  • Cell Model: HepG2 or H9c2 cells (seeded at 5,000 cells/well in 96-well plates).

  • Reagents:

    • HCS LipidTOX™ Red: Accumulates in phospholipid-rich lamellar bodies (PLD marker).

    • Hoechst 33342: Nuclear stain (cell count/viability).

  • Workflow:

    • Incubate cells with test compounds (1-50

      
      M) for 24 hours .
      
    • Add LipidTOX Red (1:1000) and Hoechst (1

      
      g/mL) for the final 30 minutes.
      
    • Do NOT wash cells (washing removes the accumulated probe). Image live or fix with 4% paraformaldehyde.

  • Analysis:

    • Measure Average Spot Intensity in the cytoplasmic region.

    • Calculate the PLD Index : (Intensity

      
       / Intensity
      
      
      
      ).
  • Self-Validation Step:

    • Positive Control: Amiodarone (10

      
      M). Requirement: Must show >5-fold increase in LipidTOX signal.
      
    • False Positive Check: If Nuclear Count drops by >50%, the PLD signal is likely an artifact of cytotoxicity (apoptotic bodies).

References
  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research. Link

  • Ploemen, J. P., et al. (2004). "Use of physicochemical calculation of pKa and ClogP to predict phospholipidosis-inducing potential: a case study with structurally unrelated amphiphilic drugs." Experimental and Toxicologic Pathology. Link

  • Wacker, S. A., et al. (2012). "High-content screening for phospholipidosis: validation and application to a diverse set of drugs." Journal of Biomolecular Screening. Link

  • Gingrich, D. E., et al. (2003). "Design, synthesis, and characterization of novel this compound derivatives as potent and selective Factor Xa inhibitors." Journal of Medicinal Chemistry. Link

  • Kramer, J., et al. (2013). "Prediction of hERG channel blockade by chemical structure: a review of current approaches." Expert Opinion on Drug Discovery. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-(4-Phenoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 4-(4-Phenoxyphenoxy)piperidine (CAS: 942194-86-7 for HCl salt; derivatives vary) is a functionalized piperidine intermediate. It poses risks as a skin/eye irritant (H315/H319) and potential aquatic toxin .

  • Do NOT dispose of via sink/sewer (Strict EPA Sewer Ban compliance).

  • Do NOT mix with strong acids or oxidizers without temperature control (Exothermic amine reaction).

  • DO segregate as "Organic Waste - Amine Containing" for high-temperature incineration.

Chemical Profile & Hazard Identification

Effective disposal begins with understanding the molecule's behavior. We are not just discarding a "white powder"; we are managing a lipophilic amine.

PropertySpecificationOperational Implication
Chemical Structure Piperidine ring with a bis-phenoxy tailDual Nature: The piperidine head is basic (pKa ~11); the phenoxy tail is highly lipophilic (greasy).
CAS Number 942194-86-7 (HCl salt)Use this identifier for waste manifests.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.), H302 (Harmful if swallowed)Requires standard PPE (Nitrile gloves, safety glasses, fume hood).
Reactivity Secondary AmineIncompatible with strong acids (violent exotherm), acid chlorides, and anhydrides.
Physical State Solid (Powder)Dust generation is the primary exposure vector during transfer.
The "Why" Behind the Protocol
  • Basicity: As a secondary amine, this compound will scavenge protons. If you inadvertently mix it into a waste container with high concentrations of acid (e.g., waste from an acid digestion), it can generate significant heat and pressure, risking container failure.

  • Lipophilicity: The phenoxyphenoxy group makes this compound poorly soluble in water but highly soluble in organic solvents. This dictates that it must go into the organic waste stream, not the aqueous stream.

Pre-Disposal Treatment & Segregation

The Self-Validating System: Before moving to disposal, perform this mental check to validate your waste stream choice.

  • State Check: Is the material solid (pure compound) or liquid (dissolved in reaction solvent)?

  • Solvent Check (if liquid): Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate)?

    • Rule: The solvent dictates the waste stream, but the amine dictates the compatibility.

  • pH Check: If the waste solution is aqueous (rare for this compound), ensure pH is neutral to basic (pH 7-10) to prevent precipitation or salt formation in the waste drum.

Segregation Logic
  • Stream A (Solid Waste): Pure this compound, contaminated gloves, weighing boats.

  • Stream B (Liquid - Non-Halogenated): Dissolved in MeOH, EtOH, DMSO, Acetone.

  • Stream C (Liquid - Halogenated): Dissolved in DCM, Chloroform.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Substance (Excess Reagent)
  • Step 1: Transfer the solid material into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but HDPE is preferred to prevent breakage.

  • Step 2: Label the container clearly with the full chemical name and "Hazardous Waste - Toxic/Irritant."

  • Step 3: Seal the container with a screw-top lid. Do not use Parafilm alone.[2]

  • Step 4: Place the jar into the satellite accumulation area (SAA) secondary containment bin.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Step 1: Identify the primary solvent.

  • Step 2: Check the pH of the waste mixture.

    • Critical: If the reaction was quenched with acid, neutralize with Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH) to pH 7–9 before adding to the waste carboy. This prevents "waste drum geysers" caused by acid-base reactions inside the drum.

  • Step 3: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Step 4: Log the addition on the waste tag immediately. Record "this compound" and the approximate volume/mass.

Scenario C: Empty Container Management
  • Triple Rinse Rule: Containers that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone) before disposal.

  • Rinsate Disposal: The rinsate (acetone wash) must be disposed of as Hazardous Waste (Stream B) . It cannot be poured down the drain.[3]

  • Defacing: Deface the label on the empty bottle and dispose of the bottle as standard lab trash (glass/plastic) only after triple rinsing.

Visual Workflow: Waste Decision Tree

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid BinSolid Disposal: Solid Waste Bin (Incineration) Solid->BinSolid Double Bag/Jar SolventCheck Identify Solvent Liquid->SolventCheck If Neutral/Basic Neutralize CRITICAL: Neutralize Acid to pH 7-9 Liquid->Neutralize If Acidic Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHalogenated BinHalo Disposal: Halogenated Carboy (Fuel Blending/Incineration) Halogenated->BinHalo BinNonHalo Disposal: Organic Carboy (Fuel Blending) NonHalogenated->BinNonHalo Neutralize->SolventCheck

Caption: Operational decision tree for segregating this compound waste based on physical state and solvent compatibility.

Spill Response Procedures

In the event of a benchtop spill:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area for 10 minutes to allow settling.

  • PPE: Wear N95 respirator (or P100), nitrile gloves, and safety goggles.

  • Containment:

    • Solids: Do NOT dry sweep vigorously (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

    • Liquids: Absorb with vermiculite or standard spill pads.

  • Clean Up: Wipe the surface with a mild acid solution (e.g., dilute acetic acid or vinegar) to neutralize the basic amine residue, followed by a water rinse.

  • Disposal: All spill cleanup materials go into the Solid Hazardous Waste bin.

Regulatory Framework (US Focus)

  • EPA RCRA Status: This compound is not explicitly "P-listed" or "U-listed" by specific name, but it is regulated as a characteristic hazardous waste due to toxicity and ignitability (if in solvent).

  • Waste Code:

    • If in flammable solvent: D001

    • If toxic/reactive: D003 (Reactive) is unlikely, but Characteristic Toxic applies.

  • Sewer Ban: Under the EPA's Hazardous Waste Pharmaceuticals Rule (and general Clean Water Act provisions), discharge of pharmaceutical intermediates to the sewer is prohibited [1].

References

  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[3] (2019).[3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11663738 (this compound).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Phenoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. While specific toxicological data for 4-(4-Phenoxyphenoxy)piperidine may be limited, its structural relationship to other substituted piperidines necessitates handling it with the assumption of significant potential hazards. This guide provides essential safety and logistical information, grounded in established protocols for analogous compounds, to ensure the protection of all laboratory personnel. The core principle is to minimize exposure through a multi-layered system of controls and personal protective equipment (PPE).[1]

Hazard Assessment: The Rationale for Stringent Controls

Understanding the potential risks is the first step in mitigating them. Based on safety data for structurally similar piperidine derivatives, we can anticipate a hazard profile that requires careful management.[2] The primary concerns are exposure through inhalation of airborne powder, direct skin or eye contact, and accidental ingestion.[3][4]

Table 1: Anticipated Hazard Profile for this compound

Hazard TypePotential EffectRationale based on Analogous Compounds
Acute Toxicity (Inhalation) May cause respiratory irritation; harmful or toxic if inhaled.[2][5][6]Piperidine compounds are known respiratory irritants.[7]
Acute Toxicity (Dermal) Toxic in contact with skin; may cause irritation or severe burns.[2][6]The piperidine moiety is associated with skin corrosivity and toxicity.[8][6]
Acute Toxicity (Oral) Harmful if swallowed, with potential for serious health damage.[3][6]Ingestion of less than 150 grams of similar compounds may be harmful.[3]
Eye Damage/Irritation Causes serious eye irritation or severe eye damage.[2][5][6]Direct contact with powders or solutions can cause significant injury.[3]
Sensitization May cause skin sensitization with repeated contact.[3]A known risk for some piperidine derivatives.[3]
Systemic Effects Potential for effects on the central nervous system, liver, and kidneys.[7][9]Exposure to piperidines can lead to a range of systemic symptoms.[7][9]

Given these potential hazards, a comprehensive safety strategy combining engineering controls and a robust PPE protocol is not just recommended, but essential.

The Multi-Layered PPE & Safety Protocol

Effective protection relies on more than just wearing gloves; it involves a systematic approach that begins with engineering controls and is supplemented by appropriate PPE.

Foundational Engineering Controls: Your First Line of Defense

Before any personal equipment is worn, the work environment must be engineered to minimize exposure.

  • Chemical Fume Hood: All handling of this compound solid, especially weighing and transfers, must be performed inside a certified chemical fume hood.[8] This is the most critical step to prevent the inhalation of airborne particulates.

  • Enclosed Balance: Whenever possible, use an enclosed or vented balance. This provides an additional layer of containment, keeping the breathing zone clear of fine powders.[10]

  • Designated Work Area: Establish a designated and clearly labeled area for working with this compound.[10] Cover the work surface with disposable, plastic-backed absorbent paper to contain any minor spills and simplify decontamination.[4][10]

Core PPE Requirements

The following PPE is mandatory for all personnel handling this compound.

Table 2: Recommended PPE for Laboratory Tasks

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing/Transferring Solid Double Nitrile GlovesChemical Splash Goggles & Full Face Shield[7][11]N95 Respirator (if significant dust is possible, even in a hood)[12]Full-sleeved Lab Coat & Chemical-resistant Apron[3][4]
Handling Solutions Double Nitrile GlovesChemical Splash Goggles[3][7]Not required if handled in a fume hoodFull-sleeved Lab Coat
Spill Cleanup (Minor) Heavy-duty Nitrile or Neoprene GlovesChemical Splash Goggles & Full Face ShieldP100 RespiratorChemical-resistant Apron over Lab Coat

Detailed PPE Specifications:

  • Hand Protection: Thin disposable nitrile gloves (e.g., 4-8 mil) should be considered a contact barrier only and must be changed immediately if contamination is suspected.[4] Double-gloving is required for handling the solid compound to protect against tears and pinholes. For prolonged contact or spill cleanup, select gloves with a known resistance to similar chemicals; check manufacturer data before use.[3][11] Always wash hands thoroughly with soap and water after removing gloves.[2]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are the minimum requirement.[7] When weighing or transferring the powder, where the risk of splashing is highest, a full face shield must be worn in addition to goggles.[7][11] Contact lenses should not be worn, as they can trap chemicals against the eye.[3]

  • Protective Clothing: A clean, full-sleeved laboratory coat is mandatory. When handling the solid or larger quantities of solution, a chemical-resistant apron made of PVC or a similar material should be worn over the lab coat.[3] All clothing should be laundered separately from personal items.[2] Ensure legs and feet are fully covered by wearing long pants and closed-toe shoes.[4]

  • Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved N95 respirator should be worn as a supplementary precaution when weighing the powder, as this activity has the highest potential for generating dust.[12] The use of respirators requires a formal respiratory protection program, including fit-testing and training.[3][12]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow minimizes the risk of accidental exposure and contamination.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management & PPE Removal prep_area Designate & Prepare Work Area (Fume Hood, Bench Paper) gather_ppe Don Full PPE (Double Gloves, Goggles, etc.) prep_area->gather_ppe prep_materials Pre-label All Containers & Gather Equipment gather_ppe->prep_materials weigh Weigh Compound into Weigh Boat or Vial prep_materials->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer close Securely Close All Source & Destination Containers transfer->close decon_tools Decontaminate Spatulas & Reusable Equipment close->decon_tools decon_area Wipe Down Work Surface (Balance, Hood Sash) decon_tools->decon_area dispose_waste Package Contaminated Waste (Gloves, Paper, Weigh Boats) decon_area->dispose_waste label_waste Seal & Label Hazardous Waste Container dispose_waste->label_waste doff_ppe Remove PPE in Correct Order (Gloves Last) label_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safely Handling this compound.

Operational Plans for Spills and Disposal

Preparedness is key to managing unexpected events safely.

Spill Management
  • Minor Dry Spill (<1g in a fume hood):

    • Do not use a brush or create dust.

    • Gently cover the spill with absorbent pads to prevent further aerosolization.

    • Carefully use dry cleanup procedures; gently sweep or scoop the material into a designated, sealable waste container.[3][2]

    • Decontaminate the area with an appropriate solvent, and wipe clean.

    • Dispose of all cleanup materials as hazardous waste.[3]

  • Major Spill or Any Spill Outside a Fume Hood:

    • Evacuate personnel from the immediate area.[5]

    • Alert your facility's emergency response team or safety officer.

    • Prevent entry into the affected area.

First Aid for Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][5] Remove contact lenses if present and easy to do.[8][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth with water.[5] Do NOT induce vomiting.[8] Seek immediate medical attention.

Waste Disposal
  • All waste materials, including contaminated gloves, bench paper, weigh boats, and excess compound, must be collected in a clearly labeled, sealed container.[3][5]

  • The container should be marked as "Hazardous Waste" and include the full chemical name.

  • Disposal must be handled through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[5][6] Do not discharge any amount of this chemical into drains or municipal waste.[8][5]

By integrating these controls, equipment, and procedures into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet: Piperidine. Carl ROTH. Available from: [Link]

  • Hazard Summary: Piperidine. New Jersey Department of Health. Available from: [Link]

  • Piperidine - Safety Data Sheet. PENTA. Available from: [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Available from: [Link]

  • Weighing Hazardous Powders in the Laboratory. Columbia University Environmental Health & Safety. Available from: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available from: [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich Process Systems. Available from: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available from: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.